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  • Product: 1-Cyclobutyl-3-ethynylbenzene
  • CAS: 1602816-47-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Cyclobutyl-3-ethynylbenzene: A Versatile Building Block in Modern Drug Discovery

Prepared by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Cyclobutyl-3-ethynylbenzene (CAS 1602816-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Cyclobutyl-3-ethynylbenzene (CAS 1602816-47-6). While specific experimental data for this compound is limited, this document leverages established principles of organic chemistry and data from structurally analogous molecules to offer a detailed and predictive analysis. The guide is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule's unique structural features—a strained cyclobutyl ring and a reactive terminal alkyne—for the synthesis of novel therapeutic agents.

Introduction: Unveiling a Promising Scaffold

1-Cyclobutyl-3-ethynylbenzene is a unique aromatic hydrocarbon that incorporates two key functionalities of increasing importance in medicinal chemistry: a cyclobutyl moiety and a terminal phenylacetylene. The cyclobutyl group, a strained four-membered ring, is recognized for its ability to serve as a bioisostere for other common groups, improve metabolic stability, and provide a three-dimensional scaffold for molecular design.[1][2] The terminal alkyne, on the other hand, is a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[3][4] This powerful reaction allows for the efficient and specific formation of stable triazole linkages, a common motif in modern pharmaceuticals.[4]

This guide will delve into the predicted chemical and physical properties of 1-Cyclobutyl-3-ethynylbenzene, propose a robust synthetic pathway, and explore its potential applications as a key building block in the development of next-generation therapeutics.

Predicted Chemical and Physical Properties

Direct experimental data for 1-Cyclobutyl-3-ethynylbenzene is not widely available. However, by analyzing its constituent parts—cyclobutylbenzene and 3-substituted phenylacetylenes—we can predict its properties with a high degree of confidence.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₁₂-
Molecular Weight 156.23 g/mol -
Appearance Colorless to light-yellow liquidBased on the physical state of cyclobutylbenzene and 3-ethynyltoluene.[5][6]
Boiling Point ~200-220 °CExtrapolated from the boiling points of cyclobutylbenzene (~199 °C) and 3-ethynyltoluene (170-175 °C).[5][6]
Density ~0.9-0.95 g/mLBased on the densities of cyclobutylbenzene (~0.978 g/cm³) and 3-ethynyltoluene (0.900 g/mL).[5][6]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents).General property of non-polar aromatic hydrocarbons.[7]

Predicted Spectroscopic Data

The structural features of 1-Cyclobutyl-3-ethynylbenzene suggest a unique spectroscopic signature. The following are predicted key features based on analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, acetylenic, and cyclobutyl protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.1-7.4multiplet4H
Acetylenic-H~3.1singlet1H
Cyclobutyl-CH (benzylic)~3.5quintet1H
Cyclobutyl-CH₂1.8-2.4multiplet6H
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic, alkyne, and cyclobutyl carbons.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (substituted)120-145
Aromatic C-H125-130
Acetylenic C-H~77
Acetylenic C (quaternary)~84
Cyclobutyl C-H (benzylic)~38
Cyclobutyl C-H₂~26, ~18

Synthesis and Reactivity

The most logical and efficient synthetic route to 1-Cyclobutyl-3-ethynylbenzene is through a Sonogashira coupling reaction.[8][9] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Workflow

A plausible two-step synthesis is outlined below, starting from the commercially available 1-bromo-3-cyclobutylbenzene.

Synthesis_Workflow start 1-Bromo-3-cyclobutylbenzene intermediate 1-Cyclobutyl-3-((trimethylsilyl)ethynyl)benzene start->intermediate Sonogashira Coupling step1_reagents Pd(PPh₃)₄, CuI, Et₃N Ethynyltrimethylsilane product 1-Cyclobutyl-3-ethynylbenzene intermediate->product Deprotection step2_reagents K₂CO₃, MeOH

Caption: Proposed two-step synthesis of 1-Cyclobutyl-3-ethynylbenzene.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • To a solution of 1-bromo-3-cyclobutylbenzene in a suitable solvent (e.g., triethylamine or THF/triethylamine mixture) under an inert atmosphere (e.g., nitrogen or argon), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[10]

  • To this mixture, add ethynyltrimethylsilane. The use of a silyl-protected alkyne prevents self-coupling of the terminal alkyne.[11]

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography to yield 1-cyclobutyl-3-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Silyl Group

  • The trimethylsilyl (TMS) protecting group can be easily removed under mild basic conditions.[12][13] Dissolve the silylated intermediate in a protic solvent like methanol.

  • Add a mild base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature.[12]

  • The reaction progress is monitored by TLC.

  • Once the deprotection is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated to afford the final product, 1-Cyclobutyl-3-ethynylbenzene.

Key Reactivity

The primary site of reactivity in 1-Cyclobutyl-3-ethynylbenzene is the terminal alkyne. This functional group is a versatile handle for a wide range of organic transformations.

Reactivity_Diagram start 1-Cyclobutyl-3-ethynylbenzene cuaac CuAAC (Click Chemistry) start->cuaac R-N₃, Cu(I) sonogashira Sonogashira Coupling start->sonogashira Ar-X, Pd/Cu hydration Hydration start->hydration H₂O, H⁺/Hg²⁺ product_triazole 1,4-Disubstituted Triazole cuaac->product_triazole product_dialkyne Disubstituted Alkyne sonogashira->product_dialkyne product_ketone Methyl Ketone hydration->product_ketone Click_Chemistry_Application cluster_reactants Reactants alkyne 1-Cyclobutyl-3-ethynylbenzene product Triazole-linked Conjugate alkyne->product azide Azide-containing Molecule (e.g., peptide, drug fragment) azide->product reagents Cu(I) catalyst (e.g., CuSO₄, Na-Ascorbate)

Sources

Exploratory

Introduction: The Strategic Value of the Phenylacetylene Scaffold

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Meta-Substituted Cyclobutyl Phenylacetylene Derivatives This guide provides a comprehensive technical overview of meta-substituted cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Meta-Substituted Cyclobutyl Phenylacetylene Derivatives

This guide provides a comprehensive technical overview of meta-substituted cyclobutyl phenylacetylene derivatives, a class of molecules holding significant potential for researchers, scientists, and drug development professionals. We will delve into the rationale behind their synthesis, the methodologies for their structural confirmation, and the inherent properties that make them compelling scaffolds for medicinal chemistry.

Phenylacetylene and its derivatives are foundational building blocks in modern organic synthesis, materials science, and medicinal chemistry.[1][2] The rigid, linear geometry conferred by the acetylene (ethynyl) group makes it an exceptional linker for constructing complex molecular architectures with well-defined spatial arrangements.[3] In drug discovery, this structural rigidity is invaluable for positioning pharmacophoric elements with precision to optimize interactions within a biological target's binding site.

The core phenylacetylene structure can be strategically modified to fine-tune its physicochemical properties. This guide focuses on a specific substitution pattern: a cyclobutyl group at the meta position of the phenyl ring.

  • The Cyclobutyl Group: This saturated, non-planar carbocycle serves as a valuable bioisostere. It can enhance metabolic stability and improve lipophilicity, key parameters in drug design. Its three-dimensional nature distinguishes it from flat aromatic rings or sterically demanding tert-butyl groups, allowing for unique conformational preferences that can influence binding affinity and selectivity.[4]

  • Meta-Substitution: The 1,3-substitution pattern orients the cyclobutyl group and the phenylacetylene moiety at a 120° angle. This specific vector is a critical design element, enabling the exploration of structure-activity relationships (SAR) in a defined region of chemical space.

This document will provide an expert-level walkthrough of the synthesis and characterization of these derivatives, grounded in established chemical principles and validated protocols.

Synthesis: The Sonogashira Cross-Coupling Approach

The most reliable and versatile method for constructing the C(sp²)-C(sp) bond inherent to phenylacetylene derivatives is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction offers mild conditions and a high tolerance for various functional groups, making it a cornerstone of modern synthetic chemistry.[6]

The Core Reaction: Mechanism and Rationale

The synthesis of a meta-substituted cyclobutyl phenylacetylene derivative is achieved by coupling a meta-substituted cyclobutylaryl halide with phenylacetylene.

  • Reactants :

    • Aryl Halide : 1-Iodo-3-cyclobutylbenzene or 1-bromo-3-cyclobutylbenzene. The reactivity of the halide is crucial, following the order I > Br >> Cl. Iodides are often preferred for their higher reactivity, allowing for milder reaction conditions.

    • Terminal Alkyne : Phenylacetylene.

  • Catalytic System :

    • Palladium Catalyst : A Pd(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).

    • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is a standard co-catalyst that accelerates the reaction by forming a more reactive copper(I) acetylide intermediate.[6]

    • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

The diagram below outlines the general synthetic workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Iodo-3-cyclobutylbenzene P 1-Cyclobutyl-3-(phenylethynyl)benzene A->P Sonogashira Coupling B Phenylacetylene B->P C PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Et₃N (Base/Solvent) Room Temp to 55°C, N₂ atm

Caption: General scheme for Sonogashira coupling.

Self-Validating Experimental Protocol

This protocol describes a representative synthesis on a laboratory scale. The success of the reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirmed by the characterization of the final product.

Objective: To synthesize 1-cyclobutyl-3-(phenylethynyl)benzene.

Materials:

  • 1-Iodo-3-cyclobutylbenzene (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous (solvent)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-3-cyclobutylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • System Purge: Seal the flask with septa, and purge with dry nitrogen or argon gas for 10-15 minutes. This step is critical to prevent catalyst deactivation and the oxidative homocoupling of phenylacetylene (Glaser coupling).

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous triethylamine via syringe to dissolve the solids. Begin vigorous stirring.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours or gently heat to 50-55°C for 2-4 hours. Monitor the reaction progress by TLC until the starting aryl iodide is consumed.

  • Work-up:

    • Cool the mixture to room temperature. A solid (triethylammonium iodide) will have precipitated.

    • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0% to 5% ethyl acetate in hexanes) to yield the pure 1-cyclobutyl-3-(phenylethynyl)benzene.

Structural Elucidation and Characterization

Confirmation of the target structure is achieved through a combination of standard spectroscopic techniques. Each method provides unambiguous evidence for a specific part of the molecule's architecture.

G cluster_labels structure structure A Aromatic Protons (¹H NMR) B Alkynyl Carbons (¹³C NMR) C Cyclobutyl Protons (¹H NMR) D C≡C Stretch (IR)

Caption: Key regions for spectroscopic analysis.

Spectroscopic Data Summary

The following table summarizes the expected data for a typical meta-substituted cyclobutyl phenylacetylene derivative.

Technique Functional Group Expected Observation
¹H NMR Aromatic ProtonsMultiplets in the range of δ 7.1-7.5 ppm. The splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.
Cyclobutyl ProtonsA series of complex multiplets in the aliphatic region, typically between δ 1.6-3.5 ppm.
¹³C NMR Alkynyl CarbonsTwo distinct signals in the range of δ 85-95 ppm.[7]
Aromatic CarbonsSignals between δ 120-140 ppm, including the ipso-carbons attached to the substituents.
Cyclobutyl CarbonsAliphatic signals typically between δ 18-35 ppm.
FT-IR C≡C (Alkyne)A characteristic weak to medium absorption band at ~2220 cm⁻¹.
Aromatic C-HStretch at >3000 cm⁻¹.
Aliphatic C-HStretch at <3000 cm⁻¹.
HRMS Molecular IonThe measured mass will correspond to the calculated exact mass of the molecular formula (e.g., C₁₈H₁₆), confirming elemental composition.
UV-Vis π-Conjugated SystemCharacteristic absorption maxima (λ_max) around 240-260 nm, typical for the phenylacetylene chromophore.[8]
Causality in Spectral Interpretation
  • ¹H NMR: The absence of a signal for a terminal acetylenic proton (typically δ ~3.0 ppm) and the appearance of complex aromatic signals confirms the successful cross-coupling. The integration of the aromatic and aliphatic regions validates the ratio of the two structural motifs.

  • ¹³C NMR: The presence of two distinct signals for the sp-hybridized carbons of the internal alkyne is definitive proof of C-C bond formation.[7]

  • FT-IR: The C≡C stretch, while sometimes weak for internal alkynes, provides direct evidence of the alkyne functionality. Its position confirms it is not a terminal alkyne (which appears at a lower frequency, ~2100 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

The meta-substituted cyclobutyl phenylacetylene core is not merely a molecule; it is a strategic scaffold for building new therapeutic agents. Its value lies in the combination of its structural and physicochemical properties.

Role as a Molecular Scaffold

A scaffold in medicinal chemistry is a core structure upon which further functional groups can be systematically added to probe interactions with a biological target. The meta-cyclobutyl phenylacetylene framework offers distinct vectors for modification.

G cluster_vectors Vectors for SAR Exploration Core meta-Cyclobutyl Phenylacetylene Core (Rigid Scaffold) R1 Vector 1: Modification of the Terminal Phenyl Ring Core->R1 Tune Target Interactions R2 Vector 2: Modification of the Cyclobutyl-bearing Ring Core->R2 Modulate Core Properties R3 Vector 3: Modification of the Cyclobutyl Group Core->R3 Impact Solubility & Conformation

Caption: SAR exploration from the core scaffold.

  • Vector 1 (Terminal Phenyl Ring): This is the most common site for introducing functionality (e.g., hydrogen bond donors/acceptors, charged groups) designed to interact directly with amino acid residues in a protein's active site.

  • Vector 2 (Cyclobutyl-bearing Ring): Substitution on this ring can influence the electronic properties of the entire molecule and provide additional points for interaction with a target.

  • Vector 3 (Cyclobutyl Group): While less common, modification of the cyclobutyl ring itself can be used to alter the molecule's conformation and fine-tune its fit within a binding pocket.

Field-Proven Insights
  • Improved Metabolic Stability: The cyclobutyl group, being a saturated carbocycle, is generally less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to more labile groups like benzyl or simple alkyl chains.

  • Enhanced Oral Bioavailability: By increasing lipophilicity (logP), the cyclobutyl moiety can improve a compound's ability to cross cell membranes, a key factor for oral drug absorption.

  • Privileged Structural Element: The acetylene group itself has been recognized as a privileged feature in medicinal chemistry, appearing in numerous approved drugs and clinical candidates targeting a wide array of proteins.[3]

Conclusion

The meta-substituted cyclobutyl phenylacetylene framework represents a highly valuable and strategically designed scaffold for modern drug discovery. Its synthesis is reliably achieved through the robust Sonogashira cross-coupling reaction, and its structure is unambiguously confirmed using a standard suite of spectroscopic methods. The unique combination of the rigid acetylene linker, the metabolically robust cyclobutyl group, and the defined meta-substitution pattern provides medicinal chemists with a powerful tool to develop novel therapeutics with tailored properties for high-affinity and selective target engagement.

References

  • ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Retrieved from [Link]

  • SIOC Journals. (2011). Synthesis of Novel Phenylacetylene Dendrimers Containing Different Protective Groups for Their Terminal Acetylenes. Chinese Journal of Organic Chemistry, 31(05), 757-761. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Lu, K., et al. (2010). Sonogashira Coupling on an Extended Gold Surface in Vacuo: Reaction of Phenylacetylene with Iodobenzene on Au(111). Journal of the American Chemical Society, 132(23), 8097-8101. Retrieved from [Link]

  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically active 2,3-dihalogenated phenylacetylene compounds in medicine. Retrieved from [Link]

  • ACS Publications. (2026, February 25). Iron-Catalyzed anti-Markovnikov Allylzincation of Terminal Alkynes. Retrieved from [Link]

  • OSTI. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

  • PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A23. Phenylacetylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetylene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An exploration of the three phenylacetylene polymorphs and discovery of a benzene-phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • National Institutes of Health. (2011, March 31). Characterization and Dynamics of Substituted Ruthenacyclobutanes Relevant to the Olefin Cross-Metathesis Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of the phenyleneethynylene derivatives along with... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162. Retrieved from [Link]

  • ChemRxiv. (2024, July 3). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]

  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5645. Retrieved from [Link]

  • ResearchGate. (n.d.). Metallacyclobuta‐(2,3)‐diene: A Bidentate Ligand for Stream‐line Synthesis of First Row Transition Metal Catalysts for Cyclic Polymerization of Phenylacetylene. Retrieved from [Link]

  • MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]

Sources

Foundational

1-Cyclobutyl-3-ethynylbenzene molecular weight and formula C12H12

An In-Depth Technical Guide to 1-Cyclobutyl-3-ethynylbenzene (C₁₂H₁₂): A Versatile Scaffold for Modern Drug Discovery Executive Summary: 1-Cyclobutyl-3-ethynylbenzene is a synthetic organic compound featuring a unique co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclobutyl-3-ethynylbenzene (C₁₂H₁₂): A Versatile Scaffold for Modern Drug Discovery

Executive Summary: 1-Cyclobutyl-3-ethynylbenzene is a synthetic organic compound featuring a unique combination of a three-dimensional cyclobutyl moiety and a rigid, functional ethynylbenzene core. This guide provides a comprehensive technical overview of its molecular properties, strategic importance in medicinal chemistry, a proposed synthetic route, and detailed characterization protocols. For researchers and drug development professionals, this molecule represents a valuable building block, offering a pathway to novel chemical entities with improved pharmacological profiles by leveraging the distinct advantages of its constituent functional groups. The cyclobutyl group can enhance metabolic stability and introduce three-dimensionality, while the terminal alkyne serves as a versatile handle for bio-conjugation and further molecular elaboration via reactions such as copper-catalyzed "click chemistry."

Molecular Profile and Physicochemical Properties

1-Cyclobutyl-3-ethynylbenzene is characterized by the direct attachment of a cyclobutyl ring and an ethynyl group to a benzene ring at the 1 and 3 positions, respectively. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₂
Molecular Weight 156.23 g/mol Calculated
CAS Number 1602816-47-6
Canonical SMILES C#CC1=CC(=CC=C1)C2CCC2
InChI Key BTSJGIPSLSFIJC-UHFFFAOYSA-N
Physical Form Liquid
Synonyms 1-cyclobutyl-3-ethynylbenzene

Strategic Importance in Medicinal Chemistry

The value of 1-Cyclobutyl-3-ethynylbenzene in drug discovery stems from the synergistic combination of its two key structural motifs: the cyclobutyl ring and the phenyl-ethynyl group. This architecture provides a robust platform for developing next-generation therapeutics.

The Cyclobutyl Moiety: A Tool for 3D Pharmacophore Design and Metabolic Stability

The incorporation of saturated carbocycles like cyclobutane is a deliberate strategy in modern medicinal chemistry to "escape from flatland".[1][2] Planar, aromatic-rich molecules often suffer from poor solubility and high metabolic turnover. The puckered, three-dimensional nature of the cyclobutyl ring offers several advantages:

  • Improved Physicochemical Properties: It increases the fraction of sp³-hybridized carbons, which can lead to higher water solubility and reduced melting points, improving overall developability.[2]

  • Metabolic Stability: The cyclobutane ring is chemically inert and can replace metabolically vulnerable groups (e.g., isopropyl or tert-butyl groups) to enhance a drug candidate's half-life.[2]

  • Novel Pharmacophore Interactions: Its defined 3D geometry allows for precise orientation of substituents to fill hydrophobic pockets in target enzymes or receptors, creating unique and potent binding interactions.[2][3][4]

The Ethynyl Group: A Gateway to Bio-conjugation and Structural Elaboration

The terminal alkyne is one of the most versatile functional groups in synthetic chemistry, prized for its reactivity and utility as a structural linker.[5][6]

  • Bio-orthogonal Chemistry: The ethynyl group is the key component for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry."[7] This reaction is highly efficient and specific, allowing for the covalent linking of the molecule to biomolecules, imaging agents, or drug delivery systems under physiological conditions. The resulting 1,2,3-triazole ring is exceptionally stable and can act as a bioisostere for an amide bond.[7]

  • Synthetic Handle: It serves as a reactive partner in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, enabling the construction of more complex molecular architectures.[8][9]

G cluster_0 1-Cyclobutyl-3-ethynylbenzene Core cluster_1 Medicinal Chemistry Applications A Cyclobutyl Scaffold B Phenyl Linker A->B D 3D Pharmacophore Metabolic Stability A->D Provides C Ethynyl Handle B->C E Click Chemistry (CuAAC) Bioconjugation C->E Enables F Further Synthesis (e.g., Sonogashira) C->F Enables

Strategic role of the molecule in drug development.

Synthesis and Purification

Causality of Method Selection: The Sonogashira coupling is chosen for its high functional group tolerance, relatively mild reaction conditions, and proven reliability in constructing aryl-alkyne frameworks.[8][9] The proposed pathway involves coupling a suitable aryl halide, 1-bromo-3-cyclobutylbenzene , with a protected or gaseous alkyne source.

G Reactants 1-Bromo-3-cyclobutylbenzene + Ethynyltrimethylsilane Reaction Sonogashira Coupling Reactants->Reaction Intermediate TMS-Protected Intermediate Reaction->Intermediate Catalyst Pd(PPh₃)₂Cl₂ CuI, Et₃N Catalyst->Reaction Deprotection Deprotection Intermediate->Deprotection Crude Crude Product Deprotection->Crude Base K₂CO₃ Methanol Base->Deprotection Purification Column Chromatography Crude->Purification Final Pure 1-Cyclobutyl-3-ethynylbenzene Purification->Final

Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Two-Step Synthesis via Sonogashira Coupling

Step 1: Synthesis of (3-Cyclobutylphenylethynyl)trimethylsilane

  • To an oven-dried Schlenk flask under an inert argon atmosphere, add 1-bromo-3-cyclobutylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add dry, degassed triethylamine (Et₃N) as the solvent and base (approx. 0.2 M concentration relative to the aryl bromide).

  • To the stirring mixture, add ethynyltrimethylsilane (1.2 eq) via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature, filter it through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the silyl-protected intermediate.

Step 2: Deprotection to 1-Cyclobutyl-3-ethynylbenzene

  • Dissolve the purified (3-cyclobutylphenylethynyl)trimethylsilane (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 2:1 v/v).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 1-3 hours, monitoring the removal of the trimethylsilyl (TMS) group by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

  • Extract the product with dichloromethane or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, 1-cyclobutyl-3-ethynylbenzene. Further purification can be achieved via column chromatography if necessary.

Spectroscopic Characterization

Structural confirmation of the synthesized molecule relies on standard spectroscopic techniques. While experimental data is not published, a robust prediction of the expected spectral features can be made based on its structure and data from analogous compounds.[10]

TechniqueExpected FeaturesRationale
¹H NMR δ ~7.2-7.4 ppm (m, 4H, Ar-H)δ ~3.5 ppm (quintet, 1H, Ar-CH)δ ~3.1 ppm (s, 1H, C≡C-H)δ ~1.8-2.4 ppm (m, 6H, cyclobutyl-CH₂)Aromatic protons will show a complex multiplet for a 1,3-disubstituted pattern. The benzylic proton on the cyclobutane will be a quintet. The acetylenic proton is a sharp singlet. The remaining cyclobutyl protons will appear as complex multiplets.
¹³C NMR δ ~145-150 ppm (Ar-C)δ ~125-135 ppm (Ar-CH)δ ~83 ppm (Ar-C≡C)δ ~77 ppm (Ar-C≡C-H)δ ~35-40 ppm (Ar-CH)δ ~25-30 ppm (cyclobutyl-CH₂)δ ~18 ppm (cyclobutyl-CH₂)Aromatic carbons will appear in the typical downfield region. The two sp-hybridized alkyne carbons will be distinct. The cyclobutyl carbons will appear in the upfield aliphatic region.
FT-IR ν ~3300 cm⁻¹ (strong, sharp, C≡C-H stretch)ν ~2100 cm⁻¹ (weak, C≡C stretch)ν ~3000-3100 cm⁻¹ (Ar C-H stretch)ν ~2850-2950 cm⁻¹ (Aliphatic C-H stretch)The terminal alkyne C-H stretch is a highly characteristic, strong, and sharp peak. The alkyne C≡C stretch is often weak but observable. Aromatic and aliphatic C-H stretches will appear in their expected regions.

Handling, Safety, and Storage

Based on data for structurally related chemicals and the GHS information available for the title compound, proper safety protocols are mandatory.

Hazard CategoryGHS InformationHandling & Storage Recommendations
Flammability H227: Combustible liquidKeep away from heat, sparks, and open flames.[11] Store in a cool, well-ventilated area.[12][13]
Health Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAvoid contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[11][14] Handle only in a well-ventilated area or a chemical fume hood.[13]
Pictogram GHS07 (Exclamation Mark)Indicates skin/eye irritant, respiratory tract irritant, and acute toxicity (harmful).

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[12] Recommended storage temperature is 2-8°C.[12]

Future Outlook and Applications

1-Cyclobutyl-3-ethynylbenzene is not merely a chemical curiosity but a strategically designed building block for advancing drug discovery programs. Its future applications are poised to capitalize on its unique structural features:

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a high-value fragment for screening against biological targets, with the cyclobutyl group probing hydrophobic pockets and the alkyne providing a vector for fragment evolution.

  • Combinatorial Chemistry: The ethynyl handle is ideal for the rapid synthesis of compound libraries. Using CuAAC, a diverse range of azido-functionalized fragments can be appended to create a multitude of candidate molecules for high-throughput screening.

  • Development of PROTACs and Molecular Glues: The rigid phenyl-alkyne unit can be incorporated as a linker in more complex modalities like Proteolysis Targeting Chimeras (PROTACs), where precise spatial control and rigidity are paramount.

References

  • Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). Supporting Information - Wiley-VCH. Chemistry – A European Journal, 9, 3209. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). CID 149677009 | C10H11. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 1-(tert-Butyl)-3-ethynylbenzene. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). Benzene, cyclobutyl-. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • precisionFDA. (n.d.). 1-CYCLOBUTYL-1-ETHYNYLETHANOL. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 1-Cyclobutyl-3-ethylbenzene. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). Benzene, cyclobutyl-. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2015). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PMC. Retrieved February 26, 2026, from [Link]

  • Lu, C., & Zhang, X. P. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. Retrieved February 26, 2026, from [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Retrieved February 26, 2026, from [Link]

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024, July 3). ChemRxiv. Retrieved February 26, 2026, from [Link]

  • Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PMC. Retrieved February 26, 2026, from [Link]

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Cyclobutene vs 1,3-Diene Formation in the Gold-Catalyzed Reaction of Alkynes with Alkenes: The Complete Mechanistic Picture. PMC. Retrieved February 26, 2026, from [Link]

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. DergiPark. Retrieved February 26, 2026, from [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time. (2023, April 1). CNR-IRIS. Retrieved February 26, 2026, from [Link]

  • Introduction to Alkynes. (2019, December 10). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • Modeling of Alkynes: Synthesis and Theoretical Properties. (2003, March 11). SciELO. Retrieved February 26, 2026, from [Link]

  • Role of chemistry in drug discovery and drug design. (2021, May 19). SlideShare. Retrieved February 26, 2026, from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

Sources

Exploratory

Escaping Flatland: The Cyclobutyl Scaffold as a Strategic Phenyl Isostere

An In-Depth Technical Guide on the Cyclobutyl Group as a Phenyl Isostere in Drug Design. Executive Summary The historical dominance of aromatic rings in small-molecule drug discovery has led to a prevalence of flat, lipo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Cyclobutyl Group as a Phenyl Isostere in Drug Design.

Executive Summary

The historical dominance of aromatic rings in small-molecule drug discovery has led to a prevalence of flat, lipophilic molecules with suboptimal physicochemical properties—a phenomenon colloquially termed "flatland." The cyclobutyl group , particularly the 1,3-disubstituted cyclobutane motif, has emerged as a critical bioisostere for the 1,4-phenylene ring. Unlike the planar benzene ring, the cyclobutane core introduces a defined "pucker" (butterfly conformation) and increases the fraction of sp³-hybridized carbons (


).

This guide details the structural rationale, physicochemical benefits, and synthetic implementation of cyclobutyl isosteres. It provides a roadmap for medicinal chemists to utilize this scaffold to improve solubility, metabolic stability, and vector alignment without sacrificing potency.

Structural & Geometric Rationale

The Geometric Mismatch and Vector Alignment

The primary challenge in replacing a phenyl ring is maintaining the spatial orientation of substituents.

  • 1,4-Phenylene: Planar, rigid, with substituent vectors at 180°. Distance between ipso-carbons is ~2.8 Å.

  • 1,3-Cyclobutane: Non-planar. To relieve torsional strain, the ring puckers by approximately 30–35°.

    • Trans-1,3-isomer: The substituents adopt a pseudo-diequatorial conformation, mimicking the linear vector of the 1,4-phenylene system. The C1–C3 distance is ~2.2 Å, slightly shorter than the phenyl ring, but often tolerated in binding pockets due to the scaffold's compact volume.

    • Cis-1,3-isomer: Substituents adopt a pseudo-axial/equatorial arrangement, creating a "bent" vector (~120–140°) more analogous to meta-substituted benzenes or providing access to novel chemical space.

Electronic Consequences

Replacing an aromatic ring with a cyclobutane eliminates


-

stacking interactions. This is a critical decision point:
  • If the phenyl ring acts as a spacer: Cyclobutane is an excellent isostere.

  • If the phenyl ring engages in

    
    -stacking (e.g., with Phe/Tyr residues):  Potency loss is a risk unless compensated by new hydrophobic contacts or H-bonds.
    
Visualization: The Isostere Decision Matrix

The following diagram illustrates the logical flow for selecting the cyclobutyl scaffold during lead optimization.

DecisionMatrix Start Target: Phenyl Ring Replacement Q1 Is the Phenyl Ring a Metabolic Liability (Oxidation)? Start->Q1 Q2 Does it participate in critical Pi-Pi Stacking? Q1->Q2 Yes Q3 Is Solubility a limiting factor? Q1->Q3 No (Just Optimization) Q2->Q3 No (Spacer/Hydrophobic) Result_Keep Retain Phenyl or Explore Heteroaromatics Q2->Result_Keep Yes (Critical Interaction) Result_CB Implement 1,3-Cyclobutane (Trans for Para, Cis for Meta) Q3->Result_CB Yes (Need Fsp3 Boost) Result_BCP Consider Bicyclo[1.1.1]pentane (Perfect Linear Vector) Q3->Result_BCP No (Need Rigid Linear Linker)

Caption: Decision matrix for replacing phenyl rings with saturated isosteres. The cyclobutane scaffold is prioritized when solubility and metabolic stability are key drivers, and


-stacking is non-essential.

Physicochemical Impact

The transition from an aromatic to a saturated four-membered ring profoundly alters the DMPK profile.

Data Comparison: Phenyl vs. Cyclobutyl

The table below summarizes the shift in properties observed when replacing a central phenyl ring with a cyclobutyl moiety in a representative drug-like scaffold (e.g., a kinase inhibitor linker).

Property1,4-Phenylene1,3-Cyclobutylene (Trans)Impact / Rationale
Hybridization

(Flat)

(Puckered)
Increases

, disrupting crystal packing energy.
Lipophilicity (ClogP) HighModerate (-0.5 to -1.0 unit)Lower logP generally improves promiscuity profile.
Aqueous Solubility LowHigh"Escape from flatland" improves solvation energy.
Metabolic Stability Prone to oxidation (epoxidation, quinone)Stable to aromatic oxidationCyclobutane C-H bonds are relatively inert; no toxic metabolites.
Conformational Entropy RigidSemi-RigidCyclobutane ring flip (pucker inversion) allows induced fit.
Case Study: TAK-828F (ROR t Inverse Agonist)

In the development of TAK-828F , Takeda scientists utilized a cis-1,3-disubstituted cyclobutane carboxylic acid.[1]

  • The Problem: The initial aromatic leads suffered from poor solubility and rapid clearance.

  • The Solution: Replacing the aromatic core with a cyclobutane scaffold.[2][3]

  • Result: The cyclobutyl analog maintained potency (IC

    
     < 50 nM) while significantly improving oral bioavailability due to the increased 
    
    
    
    character and reduced lipophilicity.

Synthetic Methodologies

Accessing substituted cyclobutanes requires specialized protocols, as they are not as trivial to install as amide couplings. The two primary routes are [2+2] cycloaddition and nucleophilic substitution/manipulation of commercially available cyclobutanones .

Protocol: Synthesis of 1,3-Disubstituted Cyclobutanes via Allenoate [2+2]

This method is preferred for generating the scaffold from scratch with high diastereocontrol.

Reagents:

  • Terminal Alkene (Substrate A)

  • Phenyl 2,3-butadienoate (Allenoate)[4]

  • Lewis Acid: EtAlCl

    
     (1.0 M in hexanes)
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the terminal alkene (1.0 equiv) and phenyl 2,3-butadienoate (1.2 equiv) in CH

    
    Cl
    
    
    
    (0.2 M).
  • Lewis Acid Addition: Cool the mixture to -78 °C. Dropwise add EtAlCl

    
     (1.2 equiv). The solution often turns yellow/orange.
    
  • Cyclization: Stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x).
    
  • Purification: Dry organic layers over MgSO

    
    , concentrate, and purify via silica gel chromatography.
    
  • Result: This yields the cyclobutane carboxylate, which can be hydrolyzed to the acid or reduced to the alcohol for further coupling (linker installation).

Protocol: Functionalization of 3-Oxocyclobutanecarboxylic Acid

For medicinal chemistry libraries, starting from commercially available 3-oxocyclobutanecarboxylic acid is more efficient.

  • Reductive Amination (Position 3): React ketone with amine (

    
    ) using NaBH(OAc)
    
    
    
    in DCE. This typically favors the cis-isomer (kinetic control) or trans-isomer (thermodynamic control) depending on conditions.
  • Amide Coupling (Position 1): Standard HATU/DIPEA coupling of the carboxylic acid.

Experimental Validation Workflow

To validate the cyclobutyl isostere, the following assay cascade is recommended.

ValidationWorkflow cluster_Assays In Vitro Profiling Syn Synthesis of Cis/Trans Isomers Bind Binding Assay (SPR/FRET) Syn->Bind Potency Check Sol Thermodynamic Solubility Syn->Sol Prop Check Met Microsomal Stability (HLM/MLM) Syn->Met Clint Check Xray X-Ray Co-crystal (Verify Vector) Bind->Xray If Potent Decision Select Lead Candidate Sol->Decision Met->Decision Xray->Decision Confirm Binding Mode

Caption: Validation workflow for cyclobutyl analogs. Separation of cis/trans isomers is critical as they represent distinct vectors.

References

  • Conner, M. L., & Brown, M. K. (2016).[4] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.[4][5] Journal of Organic Chemistry. Link

  • Tokuhara, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Omega. Link

  • van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link

  • Meanwell, N. A. (2011). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[6][7] Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 3-Cyclobutylphenylacetylene

Executive Summary 3-Cyclobutylphenylacetylene is a valuable intermediate in the synthesis of pharmaceuticals (kinase inhibitors) and advanced materials (liquid crystals). Its solubility profile is governed by the interpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclobutylphenylacetylene is a valuable intermediate in the synthesis of pharmaceuticals (kinase inhibitors) and advanced materials (liquid crystals). Its solubility profile is governed by the interplay between the π-electron-rich phenylacetylene core and the lipophilic, sterically bulky cyclobutyl moiety. This guide provides a comprehensive framework for predicting, determining, and optimizing the solubility of this compound in organic media, moving beyond simple "trial and error" to a first-principles approach based on Hansen Solubility Parameters (HSP).[1]

Part 1: Molecular Architecture & Solubility Prediction

To understand the solubility of 3-cyclobutylphenylacetylene, we must first deconstruct its molecular architecture. The molecule consists of two distinct domains that drive its interaction with solvents:

  • The Phenylacetylene Core: A planar, aromatic system with high electron density (π-system). It exhibits moderate dispersion forces and weak polarity.

  • The Cyclobutyl Appendage: A hydrophobic, aliphatic ring. Unlike a straight butyl chain, the cyclobutyl group is rigid and "puckered," increasing the molecule's lipophilicity (LogP) while disrupting crystal packing efficiency compared to planar analogs.

Hansen Solubility Parameters (HSP) Analysis[1][2][3]

We utilize Hansen Solubility Parameters to predict miscibility.[2][3] The total solubility parameter (


) is decomposed into three components:
  • 
     (Dispersion forces)[4][2]
    
  • 
     (Polar forces)[1][4]
    
  • 
     (Hydrogen bonding)[1][4][2]
    

Estimated HSP Values for 3-Cyclobutylphenylacetylene: Based on group contribution methods (Van Krevelen/Hoftyzer) relative to the parent phenylacetylene:

ComponentValue (MPa

)
Rationale

(Dispersion)
~18.5Dominant force; derived from the aromatic ring and cycloalkane density.

(Polarity)
~2.5Low; weak dipole moment from the alkyne and slight asymmetry.

(H-Bonding)
~3.0Very low; the terminal alkyne proton is a weak H-bond donor.

Interaction Radius (


): 
For a solvent to dissolve 3-cyclobutylphenylacetylene, its HSP coordinates must fall within the solute's interaction sphere (typically 

).
Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting solvents based on the molecule's predicted HSP profile.

SolventLogic Start Solvent Selection for 3-Cyclobutylphenylacetylene CheckPolarity Check Solvent Polarity (Dipole Moment) Start->CheckPolarity NonPolar Non-Polar / Weakly Polar (Hexane, Toluene) CheckPolarity->NonPolar Low Polarity PolarAprotic Polar Aprotic (THF, DCM, DMF) CheckPolarity->PolarAprotic Med Polarity PolarProtic Polar Protic (Water, Methanol) CheckPolarity->PolarProtic High Polarity + H-Bonding ResultGood High Solubility (Excellent for Reaction) NonPolar->ResultGood Matches u03b4D ResultMod Moderate Solubility (Good for Crystallization) PolarAprotic->ResultMod Matches u03b4P ResultPoor Insoluble / Anti-solvent (Precipitation) PolarProtic->ResultPoor Mismatch u03b4H

Caption: Logic flow for predicting solvent compatibility based on polarity and hydrogen bonding potential.

Part 2: Experimental Determination Protocol

While prediction narrows the search, empirical data is required for process scale-up. The Thermodynamic Saturation Shake-Flask Method is the industry gold standard for generating accurate solubility data.

Protocol: Saturation Shake-Flask Method

Objective: Determine the thermodynamic solubility limit (


) of 3-cyclobutylphenylacetylene in a target solvent at 25°C.

Reagents & Equipment:

  • 3-Cyclobutylphenylacetylene (>98% purity).

  • Target Solvent (HPLC Grade).

  • Orbital Shaker (temperature controlled).

  • 0.45 µm PTFE Syringe Filters (hydrophobic compatible).

  • HPLC-UV or GC-FID for quantification.

Step-by-Step Workflow:

  • Supersaturation Preparation:

    • Add approx. 50 mg of solid 3-cyclobutylphenylacetylene to a 4 mL glass vial.

    • Add 1 mL of solvent.

    • Critical Check: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid until a suspension persists.

  • Equilibration:

    • Seal the vial and place it in the orbital shaker at 25°C ± 0.5°C.

    • Agitate at 200 RPM for 24 hours.

    • Note: 24 hours ensures the system reaches thermodynamic equilibrium, overcoming the "kinetic solubility" artifacts often seen in rapid precipitation tests.

  • Phase Separation:

    • Stop agitation and allow the vial to stand for 1 hour to let solids settle.

    • Draw the supernatant into a syringe.

    • Attach a 0.45 µm PTFE filter and dispense the filtrate into a clean vial. Discard the first 0.2 mL of filtrate to account for filter adsorption.

  • Quantification:

    • Dilute the filtrate with an appropriate mobile phase (e.g., Acetonitrile).

    • Inject into HPLC (C18 column, UV detection at 254 nm).

    • Calculate concentration against a standard calibration curve.[5]

Visualization: Experimental Workflow

ShakeFlask Step1 1. Add Excess Solid (Create Suspension) Step2 2. Equilibrate (24h @ 25°C) Step1->Step2 Agitate Step3 3. Filter (0.45 µm PTFE) Step2->Step3 Settle & Filter Step4 4. Quantify (HPLC/GC) Step3->Step4 Dilute & Inject

Caption: The standard Shake-Flask workflow for determining thermodynamic solubility.

Part 3: Solvent Selection Strategy

Based on the hydrophobic nature of the cyclobutyl group and the aromaticity of the phenyl ring, the following solvent classes are categorized by their utility in processing 3-cyclobutylphenylacetylene.

Comparative Solubility Table
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Non-Polar Aromatics Toluene, Xylene, BenzeneVery High (>100 mg/mL)Ideal reaction media for Sonogashira couplings; excellent solvation of the π-system.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh (>80 mg/mL)Good for extraction and transport; high volatility aids in solvent removal.
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate to High THF is the standard co-solvent for organometallic reactions. Acetone is a potential crystallization solvent.
Polar Protic Methanol, Ethanol, IPALow to Moderate Useful as anti-solvents in crystallization processes. Solubility increases significantly with temperature.
Highly Polar WaterInsoluble (<0.01 mg/mL)Used as the aqueous phase in biphasic washes to remove inorganic salts.
Practical Application: Sonogashira Coupling

In a typical cross-coupling reaction involving 3-cyclobutylphenylacetylene, solubility is rarely the limiting factor for the starting material. However, the choice of solvent impacts the catalyst stability.

  • Recommended System: THF/Triethylamine or Toluene/Diisopropylamine.

  • Why: These solvents dissolve the alkyne completely while solubilizing the Pd(0) catalyst species.

Practical Application: Purification via Crystallization

To purify the compound from reaction byproducts:

  • Dissolve the crude oil in a minimum amount of warm Ethanol or Heptane (if solid at RT).

  • Cool slowly to 0°C.

  • Anti-solvent: If using a high-solubility solvent like DCM, add Hexane dropwise until turbidity persists, then cool.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical framework for

    
    ). 
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for purification and solubility testing).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-396. (Validation of the Shake-Flask method).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Context for lipophilicity and solubility in drug development).

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 1-Cyclobutyl-3-ethynylbenzene

Authored for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist This document provides an in-depth, technically-grounded guide to the hazards and safe handling of 1-Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

This document provides an in-depth, technically-grounded guide to the hazards and safe handling of 1-Cyclobutyl-3-ethynylbenzene. In the absence of a comprehensive, formally published Safety Data Sheet (SDS), this guide has been constructed by synthesizing available GHS classification data with a first-principles analysis of the compound's structural motifs. The objective is to move beyond mere compliance and empower laboratory professionals with a deep, causal understanding of the risks involved and the rationale behind the recommended safety protocols.

Part 1: Hazard Identification and Profile Synthesis

The primary source of hazard information for 1-Cyclobutyl-3-ethynylbenzene comes from its GHS classification. This data provides a foundational, albeit incomplete, safety profile.

Table 1: GHS Hazard Classification for 1-Cyclobutyl-3-ethynylbenzene

Hazard Class Code Statement Pictogram Signal Word
Flammable Liquids H227 Combustible liquid None Warning
Skin Corrosion/Irritation H315 Causes skin irritation GHS07 (Exclamation Mark) Warning
Serious Eye Damage/Irritation H319 Causes serious eye irritation GHS07 (Exclamation Mark) Warning
Specific Target Organ Toxicity H335 May cause respiratory irritation GHS07 (Exclamation Mark) Warning

Source: MilliporeSigma

To build a more robust safety profile, we must analyze the hazards inherent to the molecule's constituent parts: the terminal alkyne (ethynyl group), the aromatic core (benzene ring), and the alkyl substituent (cyclobutyl group).

Figure 1: Derivation of Hazards from Molecular Structure cluster_motifs cluster_hazards Molecule 1-Cyclobutyl-3-ethynylbenzene Ethynyl Terminal Ethynyl Group Molecule->Ethynyl Benzene Aromatic Benzene Core Molecule->Benzene Cyclobutyl Cyclobutyl Group Molecule->Cyclobutyl Flammability Combustible / Flammable (H227) Ethynyl->Flammability Explosive Explosive Acetylide Formation Ethynyl->Explosive High Reactivity Irritation Skin, Eye, & Respiratory Irritation (H315, H319, H335) Benzene->Irritation Aspiration Aspiration Toxicity (H304 Inferred) Benzene->Aspiration Analogous to 1-Ethyl-3-ethynylbenzene Cyclobutyl->Flammability

Caption: Logical relationship between the structural motifs of 1-Cyclobutyl-3-ethynylbenzene and its associated hazards.

The Terminal Ethynyl Group: A High-Energy Functional Group

The most significant and acute hazards arise from the terminal alkyne.

  • Explosive Acetylide Formation: The acidic proton on the terminal alkyne can be readily replaced by heavy metal ions, particularly Ag⁺, Cu⁺, and Hg²⁺.[1] The resulting metal acetylides are often shock-sensitive and can detonate violently, especially when dry.[1] This is a critical incompatibility that must be respected in all experimental designs, including purification and analysis.

  • Flammability: Many low-molecular-weight terminal alkynes are volatile and flammable.[1] While the target compound is classified as a "combustible liquid," a less severe classification than "flammable," the ethynyl group contributes to its overall flammability profile.

The Benzene Core: Irritation and Aspiration Hazards

The substituted benzene ring is responsible for the compound's irritant properties and suggests a potential aspiration hazard.

  • Irritation: As confirmed by the GHS classification, the compound causes skin, eye, and respiratory irritation. This is a common characteristic of many substituted aromatic hydrocarbons.

  • Aspiration Toxicity: A structurally similar compound, 1-Ethyl-3-ethynylbenzene, is classified with H304: "May be fatal if swallowed and enters airways."[2] Given the similarity in structure and physical state (liquid), it is prudent to assume that 1-Cyclobutyl-3-ethynylbenzene also poses a significant aspiration hazard.

Part 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls & Work Environment
  • Fume Hood: All manipulations, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to mitigate inhalation risk.[1]

  • Inert Atmosphere: For storage and reactions, particularly those involving heat or potential catalysts, an inert atmosphere (e.g., argon or nitrogen) should be used. This prevents oxidative degradation and minimizes fire risk.[1]

  • Grounding: For transfers of significant quantities, containers should be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[3]

Incompatibilities and Storage
  • Metals to Avoid: Strictly avoid any contact with copper, silver, mercury, and their salts.[1] This includes avoiding brass fittings or copper-containing equipment.

  • General Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere.[1] The container should be placed in a cool, dry, well-ventilated area designated for combustible liquids, protected from light.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.

EquipmentSpecificationRationale
Eye/Face Protection Chemical splash goggles and/or a full-face shieldProtects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or other chemically-resistant glovesPrevents skin contact, which causes irritation.[4] Ensure no breakthrough and dispose of contaminated gloves properly.
Body Protection Flame-retardant laboratory coatProtects skin and clothing from splashes.
Respiratory Not required for normal use in a fume hoodA NIOSH-approved respirator may be required for large spills or ventilation failure.

Part 3: Experimental Workflow and Emergency Procedures

A safety-first mindset must be integrated into every step of the experimental process.

Figure 2: Safety-Integrated Experimental Workflow cluster_pre 1. Pre-Experiment cluster_exp 2. Execution cluster_post 3. Post-Experiment Risk_Assessment Review Hazards & Incompatibilities Prep_Workspace Prepare Fume Hood & Verify Controls Risk_Assessment->Prep_Workspace Don_PPE Don Appropriate PPE Prep_Workspace->Don_PPE Handling Weigh & Transfer in Fume Hood Don_PPE->Handling Reaction Set up Reaction (Inert atmosphere as needed) Handling->Reaction Workup Perform Workup & Purification Reaction->Workup Waste Segregate & Dispose of Hazardous Waste Workup->Waste Decon Decontaminate Glassware & Work Surfaces Waste->Decon Doff_PPE Doff & Dispose of Contaminated PPE Decon->Doff_PPE

Caption: A three-phase workflow highlighting critical safety actions before, during, and after handling the compound.

Protocol: Neutralization of Terminal Alkyne Testing Waste

A qualitative test for terminal alkynes, such as with Tollen's reagent, will produce highly explosive silver acetylide. This waste must be neutralized immediately.

WARNING: Silver acetylides are explosive when dry. Perform this procedure immediately after the test in a fume hood.

  • Do Not Isolate: Do not filter or allow the white/off-white precipitate (silver acetylide) to dry.[1]

  • Acidification: While stirring the test tube containing the precipitate, slowly and carefully add dilute nitric acid.

  • Dissolution: Continue adding acid dropwise until the solid precipitate has completely dissolved.

  • Disposal: The resulting solution, now containing non-explosive silver nitrate, can be disposed of in the appropriate aqueous heavy metal waste container.

Emergency First Aid Procedures
Exposure RouteAction
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting due to the aspiration hazard. Immediately call a POISON CENTER or doctor. Rinse mouth.
Spills Evacuate the area. Remove ignition sources. Wear full PPE. Absorb spill with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Conclusion

1-Cyclobutyl-3-ethynylbenzene is a combustible liquid that poses significant irritation and potential aspiration hazards. Its terminal alkyne functionality introduces a severe risk of forming explosive acetylides if handled improperly with certain metals. A comprehensive safety strategy, grounded in a thorough understanding of these risks, is paramount. By adhering to the engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate these hazards and ensure a safe laboratory environment.

References

  • common pitfalls in the handling of terminal alkynes. Benchchem.
  • 1-cyclobutyl-3-ethynylbenzene | 1602816-47-6. MilliporeSigma.
  • SAFETY DATA SHEET.
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • Safety D
  • SAFETY D
  • 1-Ethyl-3-ethynylbenzene | C10H10 | CID 13301833. PubChem - NIH.
  • 1-BROMO-3-ETHYNYL-BENZENE - Safety D

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Sonogashira Coupling of 1-Cyclobutyl-3-ethynylbenzene for Advanced Synthesis

Introduction: The Strategic Importance of the Sonogashira Coupling The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds, specifically between a terminal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in organic synthesis, particularly within medicinal chemistry and materials science.[1][4][5] Its utility stems from the ability to operate under mild conditions, its tolerance of a wide range of functional groups, and its efficiency in constructing complex arylalkyne and conjugated enyne frameworks.[1][6][7]

This guide focuses on the application of Sonogashira coupling to 1-cyclobutyl-3-ethynylbenzene, a substrate of significant interest. The cyclobutyl moiety is an increasingly important scaffold in drug development, recognized for its ability to act as a bioisostere and confer favorable pharmacological properties, such as improved metabolic stability and binding affinity.[8] These protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for incorporating this valuable building block into more complex molecular architectures.

Core Concepts: Unraveling the Reaction Mechanism

Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The classical Sonogashira reaction operates through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[6][9][10][11]

  • Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of a Pd(0) catalyst to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is followed by a transmetalation step, where the alkyne group is transferred from the copper acetylide to the palladium center. The cycle concludes with reductive elimination, which forms the final C-C bond of the product and regenerates the active Pd(0) catalyst.[10][11]

  • Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][11] In the presence of a base, the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate.[6][7] This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[10]

A significant drawback of the copper co-catalyst is its tendency to promote the unwanted oxidative homocoupling of the alkyne, known as Glaser coupling, which forms a 1,3-diyne byproduct.[12][13] This has led to the development of highly effective copper-free protocols, which are now often preferred.[1][7][9]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAlk L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim RedElim->Pd0 Ar-C≡CR (Product) CuX Cu(I)X Deprotonation Deprotonation CuX->Deprotonation H-C≡CR Base Cu_Alkyne Cu(I)-Acetylide (R-C≡C-Cu) Cu_Alkyne->Transmetalation Transfers Alkyne Deprotonation->Cu_Alkyne Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions Start Reaction Issue Observed (Low/No Yield, Side Products) Glaser_Check Glaser Homocoupling Observed? Start->Glaser_Check Yield_Check Low or No Yield? Start->Yield_Check Inert_Atmosphere Inert Atmosphere Secure? Improve_Inert Improve Degassing (Freeze-Pump-Thaw) Inert_Atmosphere->Improve_Inert No Change_Conditions Increase Temperature Change Ligand/Base Inert_Atmosphere->Change_Conditions Yes Reagent_Purity Reagents Pure & Dry? Reagent_Purity->Inert_Atmosphere Yes Use_Fresh Use Fresh/Purified Reagents & Solvents Reagent_Purity->Use_Fresh No Catalyst_Activity Catalyst Active? Catalyst_Activity->Reagent_Purity Yes Change_Catalyst Use Fresh Catalyst Increase Loading Catalyst_Activity->Change_Catalyst No Address_Homocoupling Switch to Copper-Free Protocol Slow Alkyne Addition Glaser_Check->Address_Homocoupling Yes Yield_Check->Catalyst_Activity Yes

Sources

Application

Application Note: Regioselective Synthesis of 1,2,3-Triazoles Utilizing 1-Cyclobutyl-3-ethynylbenzene

Abstract & Strategic Utility This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles using 1-Cyclobutyl-3-ethynylbenzene (CAS: 1602816-47-6) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles using 1-Cyclobutyl-3-ethynylbenzene (CAS: 1602816-47-6) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Why this Building Block? In medicinal chemistry, the cyclobutyl group serves as a critical bioisostere for isopropyl or tert-butyl moieties. It offers improved metabolic stability (blocking benzylic oxidation) and unique steric vectors without the rotatable bond penalty of acyclic alkyl chains. When coupled with the 1,2,3-triazole scaffold—a mimic of amide bonds with high proteolytic stability—the resulting pharmacophore is highly valued in fragment-based drug discovery (FBDD) for probing lipophilic pockets in enzymes and receptors.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Substrate
  • Compound: 1-Cyclobutyl-3-ethynylbenzene

  • Molecular Weight: 156.23 g/mol

  • LogP (Calc): ~3.8 (Highly Lipophilic)

  • Solubility Profile: Insoluble in water; soluble in DCM, THF, DMSO, and Toluene.

The Reaction Mechanism (CuAAC)

Unlike thermal Huisgen cycloaddition, which requires high temperatures and yields mixtures of 1,4- and 1,5-isomers, the Cu(I)-catalyzed variant is strictly regioselective for the 1,4-isomer .

Current mechanistic studies suggest a dicopper pathway is the most energetically favorable route. The cycle involves the coordination of the alkyne to two copper centers, allowing the azide to bind and undergo ring closure via a metallacycle intermediate.[1][2][3]

CuAAC_Mechanism Start Alkyne + Cu(I) Step1 Cu-Acetylide Formation (σ-bound Cu) Start->Step1 Base/Ligand Step2 Dicopper Coordination (π-bound 2nd Cu) Step1->Step2 + Cu(I) Step3 Azide Coordination Step2->Step3 + R-N3 Step4 Metallacycle Formation (C-N Bond) Step3->Step4 RDS (Rate Limiting) Step5 Ring Contraction (Triazolyl-Cu) Step4->Step5 Product 1,4-Triazole Product + Regenerated Catalyst Step5->Product Protonation Product->Start Cycle Repeats

Figure 1: The Dicopper Catalytic Cycle for CuAAC. Note the involvement of two copper centers to lower the activation energy for metallacycle formation.

Critical Safety: Handling Organic Azides

Before proceeding, the stability of the azide partner must be calculated. 1-Cyclobutyl-3-ethynylbenzene is stable, but organic azides can be explosive.

The C/N Ratio Rule:



  • 
     : Number of Carbon atoms[4][5]
    
  • 
     : Number of Oxygen atoms[5]
    
  • 
     : Number of Nitrogen atoms[5]
    

Protocols:

  • Never concentrate reaction mixtures containing low molecular weight azides (C/N < 3) to dryness.

  • Shielding: Perform reactions behind a blast shield if using >5 mmol of azide.

  • Metal Avoidance: Do not use halogenated solvents (DCM, CHCl3) with Sodium Azide (

    
    ) directly, as di- and tri-azidomethane (highly explosive) can form.
    

Experimental Protocols

Protocol A: The "Universal" Aqueous-Organic Method

Best for: Library synthesis where the azide partner is moderately polar. Uses in-situ reduction of Cu(II) to Cu(I) to prevent catalyst oxidation.

Reagents:

  • 1-Cyclobutyl-3-ethynylbenzene (1.0 equiv)

  • Azide partner (R-N

    
    ) (1.0 - 1.1 equiv)
    
  • Copper(II) Sulfate Pentahydrate (CuSO

    
    ·5H
    
    
    
    O) (5 mol%)[6]
  • Sodium Ascorbate (10-20 mol%)

  • Solvent: THF/Water (4:1) or t-BuOH/Water (1:1)

    • Note: Due to the high lipophilicity of the cyclobutyl-benzene substrate, pure water or low-organic ratios will cause the alkyne to oil out, halting the reaction.

Step-by-Step:

  • Dissolution: In a reaction vial, dissolve 1-Cyclobutyl-3-ethynylbenzene (156 mg, 1.0 mmol) and the azide (1.0 mmol) in THF (4 mL).

  • Catalyst Prep: Prepare two separate stock solutions in water:

    • Sol A: CuSO

      
      ·5H
      
      
      
      O (12.5 mg in 0.5 mL water).
    • Sol B: Sodium Ascorbate (40 mg in 0.5 mL water).

  • Initiation: Add Sol A to the reaction vial, followed immediately by Sol B. The mixture should turn bright yellow/orange (indicating Cu(I) species).

    • Observation: If the solution turns dark green/black, oxidation has occurred. Add more ascorbate.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–16 hours.

  • Monitoring: Check TLC. The alkyne spot (high R

    
    ) should disappear.
    
  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with 10% Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      solution (to chelate and remove Copper).
    • Wash with Brine. Dry over

      
      .
      
  • Purification: Concentrate and purify via silica flash chromatography.

Protocol B: Anhydrous Organic Method

Best for: Hydrolytically unstable substrates or extremely lipophilic azides that precipitate in water.

Reagents:

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Acetic Acid (0.2 equiv) - Optional, accelerates protonolysis

  • Solvent: Dry THF or DCM.

Step-by-Step:

  • Inert Atmosphere: Purge a reaction flask with Nitrogen/Argon.

  • Mixing: Add 1-Cyclobutyl-3-ethynylbenzene (1.0 mmol), Azide (1.0 mmol), and DIPEA (1.5 mmol) to dry THF (5 mL).

  • Catalyst Addition: Add CuI (10 mg, ~0.05 mmol) in one portion.

  • Reaction: Stir at RT. If sluggish, heat to 40°C.

  • Workup: Dilute with DCM, wash with aqueous

    
     (saturated) mixed with a small amount of 
    
    
    
    to remove copper (blue aqueous layer indicates successful removal).

Workflow Visualization

Experimental_Workflow Substrate 1-Cyclobutyl- 3-ethynylbenzene Solubilization Dissolve in THF (Ensure Homogeneity) Substrate->Solubilization Azide Azide Partner (R-N3) Azide->Solubilization Catalysis Add CuSO4 + Ascorbate (In-situ reduction) Solubilization->Catalysis Reaction Stir RT (4-16h) Monitor TLC Catalysis->Reaction Quench Chelation Wash (EDTA or NH4OH) Reaction->Quench Isolation Phase Separation & Drying Quench->Isolation Result Pure 1,4-Triazole Isolation->Result

Figure 2: Experimental workflow for Protocol A (Aqueous/Organic).

Analytical Data & Troubleshooting

Expected NMR Signatures

Upon successful cycloaddition, the diagnostic alkyne proton of the starting material disappears, replaced by the triazole singlet.

Proton EnvironmentStarting Material (

ppm)
Product (Triazole) (

ppm)
Alkyne C-H ~3.0 - 3.1 (s)Absent
Triazole C5-H Absent 7.5 - 8.5 (s) (Diagnostic)
Cyclobutyl C-H Multiplets 1.8 - 2.4Multiplets (Shift slightly downfield)
Troubleshooting Table
IssueProbable CauseSolution
Reaction Stalled Alkyne "oiled out" (Solubility)Increase THF ratio; switch to Protocol B (DCM/THF).
Solution turns Green Cu(I) oxidized to Cu(II)Add more Sodium Ascorbate; degas solvents.
Low Yield Catalyst poisoningAdd TBTA ligand (1:1 with Cu) to protect the catalyst.
Regioisomer Mix Thermal background reactionEnsure temp is <40°C; verify Cu catalyst quality.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6][7] Angewandte Chemie International Edition. [Link]

  • Worrell, B. T., et al. (2013).[2] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]

  • Safety of Azides: University of California, Santa Cruz. Azide Safety Guidelines. [Link]

Sources

Method

using 1-Cyclobutyl-3-ethynylbenzene as a fragment in fragment-based drug discovery (FBDD)

[1] Abstract This guide details the strategic application of 1-Cyclobutyl-3-ethynylbenzene (CAS 1602816-47-6) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic phenyl-alkyne fragments, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the strategic application of 1-Cyclobutyl-3-ethynylbenzene (CAS 1602816-47-6) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic phenyl-alkyne fragments, this compound incorporates a cyclobutyl moiety , a distinct hydrophobic vector that offers superior metabolic stability and conformational definition compared to acyclic alkyl chains. Furthermore, the 3-ethynyl group serves as a dual-purpose handle: it acts as a rigid steric probe during initial screening and a "clickable" warhead for rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document provides standardized protocols for solubility assessment, biophysical screening (STD-NMR/SPR), and fragment growing strategies.

Physicochemical Profile & Strategic Value[1][2]

Compound Snapshot

1-Cyclobutyl-3-ethynylbenzene represents a "Rule of 3" compliant fragment, ideal for exploring hydrophobic pockets with adjacent growth vectors.

PropertyValue / DescriptionRelevance to FBDD
Structure

(Benzene core, 1-cyclobutyl, 3-ethynyl)
Rigid core with defined vectors.
MW 156.23 DaLow MW allows significant room for "growing" while staying drug-like.
cLogP ~3.8 (Estimated)High lipophilicity; targets hydrophobic pockets. Requires DMSO co-solvent.
H-Bond Donors 0Purely hydrophobic/Van der Waals interactions initially.
H-Bond Acceptors 0 (Alkyne

-system is weak)
Low desolvation penalty upon binding.
Rotatable Bonds 1 (Cyclobutyl-Benzene bond)Low entropic penalty; the cyclobutyl ring "puckers" to fill space.
The "Cyclobutyl Advantage"

Medicinal chemists often default to isopropyl or tert-butyl groups to fill hydrophobic pockets. However, the cyclobutyl group offers distinct advantages:

  • Vector Orientation: The bond angle of the cyclobutane ring (~88°) and its "puckered" conformation create a unique 3D volume distinct from the spherical tert-butyl or the flexible isopropyl group.

  • Metabolic Stability: Cyclobutyl rings are generally more resistant to cytochrome P450 oxidation than acyclic alkyl chains.

  • Entropy: The semi-rigid nature of the ring reduces the entropic cost of binding compared to a freely rotating propyl or butyl chain.

Experimental Workflows

Visualization of the FBDD Pipeline

The following diagram outlines the decision matrix for processing this fragment from library intake to lead generation.

FBDD_Workflow Stock 1. Library Prep (100 mM DMSO) QC 2. Solubility QC (Nephelometry/NMR) Stock->QC Screen 3. Primary Screen (STD-NMR / SPR) QC->Screen Pass Hit_Val Hit Validation (Kd Determination) Screen->Hit_Val Binder Identified Grow 4. Fragment Growing (CuAAC Click Chem) Hit_Val->Grow Valid Hit Grow->Screen Rescreen Analogs Lead Lead Optimization Grow->Lead Library Expansion

Figure 1: Workflow for integrating 1-Cyclobutyl-3-ethynylbenzene into an FBDD campaign.

Protocol 1: Solubility & Library Preparation

Due to the high cLogP (~3.8), this fragment is prone to aggregation in aqueous buffer. Rigorous QC is required.[1]

Materials:

  • Compound: 1-Cyclobutyl-3-ethynylbenzene (>95% purity).

  • Solvent:

    
    -DMSO (for NMR) or anhydrous DMSO.
    
  • Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4 (Standard screening buffer).

Procedure:

  • Stock Generation: Dissolve the neat liquid to 100 mM in anhydrous DMSO. Note: Avoid 200 mM stocks to prevent crashing out upon freeze-thaw cycles.

  • Aqueous Solubility Check:

    • Dilute stock to 500 µM in Screening Buffer (final DMSO concentration 0.5 - 1.0%).

    • Incubate for 30 minutes at room temperature.

    • Measure: Use nephelometry (light scattering) or UV-Vis absorption (detecting baseline lift) to check for precipitation.

    • Criterion: If precipitation occurs, lower screening concentration to 200 µM .

Protocol 2: Primary Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders like this fragment.

Rationale: The cyclobutyl protons provide strong STD signals due to the Nuclear Overhauser Effect (NOE) transfer from the protein, confirming the hydrophobic contact.

Setup:

  • Protein: 5–10 µM target protein.

  • Ligand: 200–500 µM 1-Cyclobutyl-3-ethynylbenzene.

  • Buffer:

    
     saline buffer.
    

Execution:

  • Acquire a 1D

    
    H reference spectrum  of the fragment alone. Assign the cyclobutyl resonances (multiplets ~1.8–2.4 ppm) and aromatic protons.
    
  • Acquire the STD spectrum with on-resonance irradiation (protein saturation, typically -0.5 ppm) and off-resonance (control, 30 ppm).

  • Analysis: Subtract on-resonance from off-resonance.

    • Positive Result: Appearance of cyclobutyl or aromatic peaks in the difference spectrum indicates binding.

    • Epitope Mapping: If cyclobutyl peaks are more intense than aromatic peaks, the cyclobutyl ring is the primary anchor in the hydrophobic pocket.

Application: Fragment Growing via "Click" Chemistry

The 3-ethynyl group is not just a structural feature; it is a synthetic handle. Once binding is confirmed, the strategy shifts to Fragment Growing . The alkyne allows for the rapid generation of a library of 1,4-disubstituted 1,2,3-triazoles using CuAAC.

Strategic Logic
  • The Anchor: The cyclobutyl-benzene motif binds the hydrophobic pocket.

  • The Vector: The ethynyl group points toward solvent or an adjacent sub-pocket.

  • The Reaction: Reacting the fragment with a library of organic azides (

    
    ) creates triazoles. The triazole ring serves as a rigid linker and can engage in hydrogen bonding (acting as a bioisostere for amide bonds).
    
Protocol 3: High-Throughput Analog Synthesis (Microscale)

Objective: Generate 20–50 analogs directly in 96-well plates for crude screening.

Reagents:

  • Fragment: 1-Cyclobutyl-3-ethynylbenzene (10 mM in DMSO).

  • Azide Library: Diverse collection of alkyl/aryl azides (10 mM in DMSO).

  • Catalyst:

    
     (10 mM in water).
    
  • Reductant: Sodium Ascorbate (50 mM in water, freshly prepared).

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I).

Workflow:

  • Plate Setup: In a 96-well plate, dispense:

    • 10 µL Fragment (final 1 mM).

    • 10 µL Azide (1.2 equivalents).

    • 5 µL TBTA (1 mM).

    • 5 µL

      
       (1 mM).
      
    • 5 µL Ascorbate (2 mM).

    • 65 µL DMSO/Water/t-Butanol mix.

  • Reaction: Seal and shake at RT for 12–24 hours.

  • Workup (Critical for Biology): Copper is toxic to many proteins.

    • Add QuadraPure™ TU (metal scavenger resin) or equivalent chelator beads to each well. Shake for 2 hours.

    • Filter the supernatant.

  • Direct Screen: Dilute the crude reaction mix 1:100 into assay buffer and screen (SPR or enzymatic assay) against the target.

Mechanism of Action Diagram

The following diagram illustrates the chemical evolution from fragment to lead using the alkyne handle.

Click_Strategy cluster_binding Binding Mode Evolution Frag Fragment Hit: 1-Cyclobutyl-3-ethynylbenzene (Hydrophobic Anchor) Reaction CuAAC Reaction (Click Chemistry) Frag->Reaction Azides Azide Library (R-N3) (Explores Adjacent Pockets) Azides->Reaction Product Triazole Analog Library (Expanded Affinity) Reaction->Product Forms 1,4-triazole linker Mode1 Stage 1: Hydrophobic Fit (Cyclobutyl fills pocket) Mode2 Stage 2: Cooperative Binding (Triazole H-bonds + R-group interactions) Mode1->Mode2 Optimization

Figure 2: Fragment growing strategy utilizing the ethynyl handle for triazole library generation.

Safety & Handling

  • Hazards: 1-Cyclobutyl-3-ethynylbenzene is an organic liquid. It is likely a skin irritant (H315) and eye irritant (H319). The terminal alkyne implies potential reactivity; store away from strong oxidizers and active metals.

  • Storage: Store neat at 4°C. DMSO stocks should be kept at -20°C, protected from moisture to prevent precipitation upon thawing.

References

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery15 , 605–619 (2016). Link

  • Cyclobutyl Group Utility: Xu, Y., et al.[2] "The Cyclobutyl Group in Medicinal Chemistry: Structure, Synthesis, and Bioactivity." Journal of Medicinal Chemistry64 , 1243–1265 (2021).

  • Click Chemistry in FBDD: Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today8 , 1128–1137 (2003). Link

  • STD-NMR Protocols: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition38 , 1784–1788 (1999). Link

  • In Situ Click Chemistry: Manetsch, R., et al. "In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase." Journal of the American Chemical Society126 , 12809–12818 (2004). Link

Sources

Application

Application Note: Synthesis &amp; Optimization of Cyclobutyl-Containing Tyrosine Kinase Inhibitors

Abstract & Strategic Rationale The incorporation of cyclobutyl moieties into tyrosine kinase inhibitors (TKIs) has shifted from a novelty to a strategic necessity in modern drug design. Unlike flexible alkyl chains (ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of cyclobutyl moieties into tyrosine kinase inhibitors (TKIs) has shifted from a novelty to a strategic necessity in modern drug design. Unlike flexible alkyl chains (ethyl, isopropyl), the cyclobutane ring offers a unique "puckered" conformation (butterfly angle ~25-35°) that directs substituents into precise vectors within the ATP-binding pocket.

For JAK inhibitors specifically, the 1,3-disubstituted cyclobutane scaffold serves two critical functions:

  • Metabolic Shunting: It replaces metabolically labile alkyl groups, blocking P450 oxidation sites while maintaining lipophilicity (

    
    ).
    
  • Vector Alignment: It rigidly orients the solubilizing tail (e.g., sulfonamide, amine) towards the solvent front while positioning the warhead (e.g., pyrrolopyrimidine) into the hinge region.

This guide details the synthesis of these scaffolds, focusing on the challenging stereoselective construction of cis-1,3-disubstituted cyclobutanes, exemplified by the synthesis of Abrocitinib .[1]

Strategic Workflow

The following diagram outlines the decision matrix for synthesizing these inhibitors, distinguishing between early-phase discovery (chemical route) and process-phase scale-up (enzymatic route).

G Start Target Design (JAK1/2 Inhibitor) Scaffold Cyclobutyl Core Selection Start->Scaffold Route_Chem Discovery Route (Chemical Reductive Amination) Scaffold->Route_Chem < 10g Scale Route_Enz Process Route (Enzymatic/Transaminase) Scaffold->Route_Enz > 1kg Scale Stereo Stereo-Control (Cis vs Trans) Route_Chem->Stereo Low Selectivity (Requires HPLC) Route_Enz->Stereo High Selectivity (>99:1 dr) Func Functionalization (Sulfonylation/Amidation) Stereo->Func Coupling SnAr Coupling to Warhead Func->Coupling Final Final TKI (e.g., Abrocitinib) Coupling->Final

Figure 1: Strategic workflow for cyclobutyl TKI synthesis, highlighting the divergence between discovery and process chemistry routes.

Protocol A: Synthesis of the cis-Cyclobutyl Core

The primary challenge is establishing the cis-1,3 stereochemistry. The trans isomer is often thermodynamically favored, but the cis isomer is frequently required for bioactivity (as seen in Abrocitinib) to permit the "U-shape" folding required for pocket occupancy.

Method 1: Chemical Reductive Amination (Discovery Scale)

Best for: Rapid analog generation where separation via chromatography is acceptable.

Reagents:

  • Substrate: 3-Oxocyclobutane-1-carboxylic acid (or ethyl ester).

  • Amine Source: Methylamine (2M in THF).

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 equiv) in DCE (0.2 M). Add Methylamine (1.5 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT overnight.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM (3x).

  • Purification (Critical): The reaction typically yields a ~3:1 to ~4:1 mixture of cis:trans.

    • Separation: Use Flash Chromatography (SiO₂). Elute with DCM:MeOH:NH₄OH (90:9:1). The cis isomer is generally more polar (elutes later) due to the ability of the amine and acid/ester to form an intramolecular H-bond or ion pair.

Method 2: Enzymatic Transamination (Process Scale)

Best for: High stereopurity (>99:1 dr) and large-scale synthesis.

Insight: Pfizer’s process for Abrocitinib utilizes an engineered transaminase or reductive aminase (e.g., SpRedAm from Streptomyces purpureus) to exclusively generate the cis-isomer.[1]

Protocol Summary:

  • Biocatalysis: React 3-oxocyclobutane-1-carboxylic acid with methylamine in phosphate buffer (pH 7.0) containing the enzyme and PLP cofactor.

  • Isolation: The product precipitates or is extracted as the cis-amino acid/ester with >99% diastereomeric excess (de), eliminating the need for chiral chromatography.

Protocol B: Functionalization & Linker Synthesis

Once the cis-amino core is established, the "tail" must be attached. For Abrocitinib, this is a propane-1-sulfonamide moiety.

The Challenge: Sulfonyl Chlorides vs. Triazoles

Standard sulfonyl chlorides are highly reactive and can be unstable. For robust synthesis, we recommend the Sulfonyl-Triazole method (as used in late-stage Abrocitinib manufacturing).

Reaction Scheme:



Protocol:

  • Activation: If starting from propanesulfonyl chloride, react it first with 1,2,4-triazole and TEA in THF to form the stable 1-(propane-1-sulfonyl)-1H-1,2,4-triazole intermediate. Isolate this solid.

  • Coupling:

    • Dissolve the cis-cyclobutyl amine (salt form) in THF/Water (1:1).

    • Add K₂CO₃ (3.0 equiv).

    • Add the sulfonyl-triazole reagent (1.1 equiv).

    • Heat to 50°C for 4 hours.

  • Workup: The byproduct is water-soluble triazole. Partition between Ethyl Acetate and dilute HCl. The organic layer contains the clean sulfonamide.

Protocol C: SnAr Coupling to the Kinase Warhead

The final assembly involves attaching the cyclobutyl amine to the heteroaromatic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).

Reagents:

  • Core: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (or protected variant).

  • Nucleophile: cis-3-aminocyclobutyl-sulfonamide derivative.

  • Base: DIPEA or K₂CO₃.

  • Solvent: n-Butanol (for high temp) or DMF.

Step-by-Step Protocol:

  • Setup: In a pressure vial, suspend the chloropyrimidine (1.0 equiv) and the cyclobutyl amine (1.1 equiv) in n-Butanol (0.5 M).

  • Base: Add DIPEA (3.0 equiv).

  • Reaction: Seal and heat to 100-110°C for 12-24 hours. Note: SnAr on pyrrolopyrimidines at the C4 position is facile, but steric bulk from the cyclobutane may slow kinetics.

  • Deprotection (if applicable): If the pyrrole nitrogen was protected (e.g., Tosyl or SEM), remove it now (e.g., LiOH/THF or TFA/DCM).

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Abrocitinib Synthesis Pathway

The following diagram visualizes the specific chemical transformations for Abrocitinib, highlighting the stereoselective checkpoints.

Abrocitinib Start 3-Oxocyclobutane carboxylic acid Step1 Step 1: Reductive Amination (MeNH2, Enzyme or STAB) Start->Step1 Inter1 Intermediate A: cis-3-(methylamino) cyclobutane acid Step1->Inter1 >99:1 cis selectivity (Enzymatic Route) Step2 Step 2: Lossen Rearrangement (CDI, then H+) Inter1->Step2 Inter2 Intermediate B: cis-1,3-diamine core Step2->Inter2 Step3 Step 3: Sulfonylation (Propane-sulfonyl triazole) Inter2->Step3 Inter3 Sidechain: cis-3-amino-cyclobutyl sulfonamide Step3->Inter3 Step4 Step 4: SnAr Coupling (4-Cl-pyrrolopyrimidine) Inter3->Step4 Product ABROCITINIB Step4->Product

Figure 2: Synthetic pathway for Abrocitinib, emphasizing the construction of the cis-1,3-diamine core via Lossen rearrangement and enzymatic amination.

Analytical Validation: Stereochemical Assignment

Validating the cis vs. trans geometry is critical. Do not rely solely on retention time.

NMR Spectroscopy (1H-NMR in DMSO-d6):

  • Methine Protons: In 1,3-disubstituted cyclobutanes, the chemical shift and splitting patterns of the methine protons (H1 and H3) differ significantly.

  • NOESY/ROESY: This is the gold standard.

    • Cis-isomer: Strong NOE correlation between the methine proton at C1 and the methine proton at C3 (pseudo-diaxial relationship in the puckered conformation).

    • Trans-isomer: Weak or absent NOE between H1 and H3.

Table 1: Key Analytical Data for Validation

FeatureCis-Isomer (Target)Trans-Isomer (Impurity)
HPLC Retention Typically slower (more polar)Typically faster (less polar)
H1-H3 NOE Strong Weak/Absent
Thermodynamics Less stable (usually)More stable
Biological Activity High (Abrocitinib IC50 < 10 nM)Low (Poor pocket fit)

References

  • Vazquez, M. L., et al. (2018).[1] Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.[1][2]

  • Do, N. M., et al. (2021).[1] Synthesis of Abrocitinib: Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib.[1] Organic Process Research & Development.[1][3] [1]

  • Ren, S., et al. (2022).[4][5] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry.[4][5]

  • Throup, A., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.[6]

  • Pfizer Inc. (2020).[7] Process for preparation of abrocitinib.[1][3][8] World Intellectual Property Organization (WO/2020/261041).

Sources

Method

polymerization of ethynylbenzene derivatives for material science

Application Note: Precision Polymerization of Ethynylbenzene Derivatives for Advanced Material Science Executive Summary The polymerization of ethynylbenzene (phenylacetylene) and its derivatives has emerged as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Polymerization of Ethynylbenzene Derivatives for Advanced Material Science

Executive Summary

The polymerization of ethynylbenzene (phenylacetylene) and its derivatives has emerged as a critical capability in the development of advanced functional materials. Poly(phenylacetylene)s (PPAs) exhibit unique physicochemical properties—including semiconductivity, dynamic optical activity, and high gas permeability—driven by their conjugated alternating double-bond backbone. For drug development professionals, helical PPAs are heavily utilized as chiral stationary phases for the enantiomeric separation of pharmaceutical intermediates. This guide details the catalytic methodologies, specifically rhodium(I)-mediated living polymerization, required to synthesize stereoregular, ultrahigh-molecular-weight (UHMW), and topologically complex PPAs tailored for optoelectronics, chiral recognition, and porous network applications.

Mechanistic Causality in Catalyst Selection

The architectural and functional destiny of a poly(phenylacetylene) chain is entirely dictated by the choice of catalyst and reaction conditions. Understanding the causality behind these selections is paramount for material scientists:

  • Rhodium(I) Catalysts for Stereocontrol : Rhodium complexes, such as

    
     (nbd = 2,5-norbornadiene), are the gold standard for ethynylbenzene polymerization. They operate via a highly specific cis-insertion mechanism, exclusively yielding polymers with a cis-transoidal configuration[1]. This stereoregularity is non-negotiable for downstream applications requiring helical folding or rigid-rod architectures.
    
  • Hemilabile Ligands for Megadalton Synthesis : Historically, achieving UHMW PPAs was hindered by premature chain transfer and termination events. The introduction of N-functionalized hemilabile phosphine ligands (e.g.,

    
    ) resolved this bottleneck. The pendant amine acts as an internal base, stabilizing the reactive vinyl-rhodium intermediate and accelerating the polymerization of monomers, yielding megadalton polymers (
    
    
    
    Da)[2].
  • Multicomponent Systems for Living Polymerization : To achieve predictable molecular weights and low dispersity (

    
    ), a multicomponent system comprising 
    
    
    
    , arylboronic acids, diphenylacetylene, triphenylphosphine, and a base (e.g., KOH) is utilized. This system suppresses secondary reactions, enabling the synthesis of complex architectures like star polymers with chiral amplification properties[3].
  • Diethynylbenzene for Crosslinked Networks : When bifunctional monomers like p-diethynylbenzene (p-DEB) are used, the polymerization can be directed toward microporous crosslinked networks. These materials exhibit exceptional thermal stability and are highly sought after for gas storage, ablative materials, and heterogeneous catalyst supports[4].

Workflow and Pathway Visualizations

G Rh_prec Rh(I) Precatalyst [Rh(nbd)Cl]2 Active_Rh Active Vinyl-Rhodium Species Rh_prec->Active_Rh Base / Co-catalyst Coordination Monomer Coordination Active_Rh->Coordination + Ethynylbenzene Insertion cis-Insertion Mechanism Coordination->Insertion Migratory Insertion Insertion->Active_Rh Chain Propagation Polymer Stereoregular Poly(phenylacetylene) Insertion->Polymer Termination (H+)

Catalytic cycle of Rh(I)-mediated living polymerization of ethynylbenzene.

Workflow Prep 1. Catalyst Activation (Rh complex + Base in THF) Initiation 2. Monomer Addition (Anaerobic, 20-30°C) Prep->Initiation Propagation 3. Chain Propagation (Monitor via SEC/NMR) Initiation->Propagation Termination 4. Quenching (Add Acetic Acid) Propagation->Termination Purification 5. Precipitation (Methanol wash & dry) Termination->Purification

Step-by-step workflow for the controlled synthesis of poly(phenylacetylene)s.

Quantitative Data Summary

Catalyst SystemMonomer

(Da)
Dispersity (

)
StereoregularityKey Material Application

/ KOH /

Phenylacetylene10,000 - 50,000< 1.05High cis-transoidalOptically active star polymers[5]

1-ethynyl-4-methoxybenzene

1.4 - 1.8High cis-transoidalMegadalton optoelectronics[2]
n-BuLi / HMPAp-DiethynylbenzeneVariableBroad (3.75)Linear (Anionic)Heat-resistant carbon precursors[6]

/

Phenylacetylene (Macromonomer)

~ 1.15cis-transoidalCylindrical polymer brushes[7]

Experimental Protocols

Protocol A: Synthesis of Megadalton Poly(phenylacetylene)s via Hemilabile Rhodium Catalysis

Purpose: To synthesize UHMW PPAs for robust optoelectronic films. The use of a cationic Rh(I) complex with a hemilabile N-functionalized phosphine ligand prevents premature chain termination[2].

Materials:

  • Monomer: 1-ethynyl-4-methoxybenzene (purified via distillation over

    
    )
    
  • Catalyst:

    
    
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of Catalyst Stock: In a nitrogen-filled glovebox, dissolve the Rh(I) catalyst in anhydrous THF to achieve a known molarity (e.g., 2.0 mM).

  • Monomer Equilibration: Transfer the desired amount of 1-ethynyl-4-methoxybenzene into a Schlenk flask equipped with a magnetic stir bar. Dilute with anhydrous THF to achieve a monomer concentration of 0.2 M. Shield the flask from light using aluminum foil to prevent photo-induced cis-to-trans isomerization.

  • Initiation: Inject the catalyst stock solution into the monomer solution under vigorous stirring at 20 °C. Target a monomer-to-rhodium ratio (

    
    ) of 100 to 1000, depending on the desired molecular weight.
    
  • Propagation: Allow the reaction to proceed for 2–4 hours. Causality note: Electron-withdrawing substituted ethynylbenzenes will polymerize faster due to enhanced electrophilicity at the metal-coordinated alkyne[2].

  • Termination: Quench the reaction by adding a 10-fold excess of acetic acid relative to the catalyst. Precipitate the polymer by dropping the solution into a large volume of vigorously stirred methanol.

  • Self-Validation Check: Analyze the dried yellow solid via

    
     NMR in 
    
    
    
    . A successful cis-transoidal configuration is self-validated by the presence of a sharp, singular vinylic proton peak in the range of
    
    
    5.85–5.72 ppm[2].
Protocol B: Living Polymerization for Topologically Complex Star Polymers

Purpose: To synthesize precisely controlled, narrow-dispersity star polymers with helical arms for chiral recognition applications[3].

Materials:

  • Monomer: Phenylacetylene or chiral derivatives

  • Catalyst System:

    
    , trifunctional phenylboronate initiator, diphenylacetylene (DPA), triphenylphosphine (
    
    
    
    ), 50% (w/v) aqueous KOH.
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Multicomponent Activation: In a Schlenk tube, combine the trifunctional initiator,

    
    , and DPA in THF. Add 50% aqueous KOH and stir at 30 °C for 5 minutes. Causality note: KOH facilitates the cleavage of the Rh dimer and the transmetalation of the boronic acid, generating the active initiating species[1].
    
  • Ligand Addition: Add

    
     to the mixture. This stabilizes the monomeric Rh center and enforces the living nature of the polymerization.
    
  • Polymerization: Dilute the activated catalyst solution with THF, then inject the phenylacetylene monomer (e.g.,

    
    ). Maintain the temperature strictly at 30 °C[5].
    
  • Monitoring & Quenching: Monitor the monomer conversion via gas chromatography (GC) or FT-IR. Upon reaching >95% conversion (typically 1 hour), terminate with acetic acid.

  • Self-Validation Check: Perform Size Exclusion Chromatography equipped with Multi-Angle Light Scattering (SEC-MALS). The system is validated if the molar mass dispersity (

    
    ) is < 1.05 and the absolute molecular weight matches the theoretical 
    
    
    
    ratio[3].

References

  • Recent Advances in the Synthesis of Substituted Polyacetylenes Source: MDPI URL:[Link]

  • Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand Source: RSC Publishing URL:[Link]

  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review Source: MDPI URL:[Link]

  • Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer Source: MDPI URL:[Link]

  • Synthesis of Polymer Brushes Composed of Poly(phenylacetylene) Main Chain and Either Polystyrene or Poly(methyl methacrylate) Side Chains Source: ACS Publications URL:[Link]

  • Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties Source: PubMed URL:[Link]

  • Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains... Source: RSC Publishing URL:[Link]

Sources

Application

Application Note: High-Fidelity Sonogashira Coupling of 1-Cyclobutyl-3-ethynylbenzene

Abstract & Strategic Significance 1-Cyclobutyl-3-ethynylbenzene (CAS: 1602816-47-6) represents a specialized scaffold in medicinal chemistry and materials science, often utilized to introduce rigid, lipophilic bulk (the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

1-Cyclobutyl-3-ethynylbenzene (CAS: 1602816-47-6) represents a specialized scaffold in medicinal chemistry and materials science, often utilized to introduce rigid, lipophilic bulk (the cyclobutyl group) in a meta-configuration. This structural motif is increasingly valuable for modulating the metabolic stability and solubility of drug candidates without adding excessive molecular weight.

However, the coupling of this substrate presents distinct challenges:

  • Glaser Homocoupling: The electron-rich nature of the alkyne predisposes it to oxidative homocoupling (dimerization) if oxygen exclusion is imperfect.

  • Cyclobutyl Ring Integrity: While generally robust, the cyclobutane ring possesses inherent ring strain (~26 kcal/mol). Excessive thermal forcing (

    
    ) or highly Lewis-acidic conditions can theoretically trigger ring-opening or isomerization pathways, particularly in the presence of specific Pd(II) species.
    

This Application Note details a self-validating, low-temperature Sonogashira protocol designed to maximize yield (>85%) while preserving the cyclobutyl moiety.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, we must understand the catalytic engine. The reaction proceeds via a dual-cycle mechanism involving Palladium(0) and Copper(I).

The Catalytic Architecture
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] .[1]

    • Rationale: This pre-catalyst is air-stable and robust. Upon reduction in situ (by the amine/alkyne), it forms the active Pd(0) species.[1] It is preferred over Pd(PPh3)4 for this substrate because the chloride ligands provide slightly better stabilization against non-specific aggregation during the induction period.

  • Co-Catalyst: Copper(I) Iodide (CuI) .[1]

    • Rationale: Accelerates the reaction by forming a reactive Copper-acetylide intermediate (transmetallation), allowing the reaction to proceed at lower temperatures (

      
      ), which is crucial for cyclobutyl stability.
      
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

    • Rationale: Acts as both the solvent/co-solvent and the proton scavenger.

Mechanistic Pathway (Visualization)

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuX CuX CuAcetylide Cu-Acetylide (Activated Alkyne) CuX->CuAcetylide + Alkyne / Base CuAcetylide->TransMet + CuX (Regenerated)

Figure 1: The dual catalytic cycle. Note the convergence at the Transmetallation step, where the Cu-activated cyclobutyl-alkyne transfers to the Palladium center.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
1-Cyclobutyl-3-ethynylbenzene >97% Purity, LiquidSubstrate (Alkyne)
Aryl Halide Ar-I or Ar-Br (e.g., 4-Iodoanisole)Coupling Partner
Pd(PPh3)2Cl2 98% (yellow powder)Catalyst (2-3 mol%)
CuI 99.9% (off-white powder)Co-Catalyst (1.5 mol%)
Triethylamine (TEA) Anhydrous, degassedBase/Solvent
THF Anhydrous, inhibitor-freeCo-Solvent (optional)
Schlenk Line / N2 Balloon Inert GasO2 Exclusion
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Conditions)

  • Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Charge the flask with the solid coupling partner (Aryl Halide, 1.0 equiv),

    
     (0.02 equiv), and CuI (0.015 equiv).
    
    • Critical Check: If CuI is green or brown, it is oxidized. Recrystallize or use a fresh batch (should be off-white).

  • Seal the flask with a rubber septum.

Step 2: Solvent Addition & Degassing

  • Add anhydrous THF (solvent volume: 5 mL per mmol substrate) and Triethylamine (3.0 equiv) via syringe.

  • Degassing (The "Freeze-Pump-Thaw" Alternative): For this scale, sparging is sufficient. Insert a long needle connected to the

    
     line directly into the solution and vent via a short needle. Bubble gas vigorously for 15 minutes.
    
    • Why? Removing dissolved

      
       is the single most effective way to prevent the formation of the Glaser homocoupling byproduct (bis-cyclobutyl-diphenylbutadiyne).
      

Step 3: Substrate Addition

  • Add 1-Cyclobutyl-3-ethynylbenzene (1.05 equiv) dropwise via syringe.

    • Note: A slight excess accounts for minor volatility or homocoupling losses.

  • The solution typically turns from yellow to dark orange/brown upon alkyne addition (formation of Pd-Acetylide species).

Step 4: Reaction & Monitoring

  • Heat the mixture to 50°C .

    • Control: Do not exceed 65°C. Higher temperatures increase the risk of cyclobutyl ring strain release or non-specific Pd precipitation (palladium black).

  • Monitor via TLC or LC-MS at 2 hours.

    • Endpoint: Disappearance of the Aryl Halide. The alkyne may remain in slight excess.

Step 5: Workup (Copper Removal) Copper salts can chelate to the product or cause decomposition during storage.

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Wash 1: Saturated

    
     (aq) mixed with a small amount of 
    
    
    
    (to complex Cu). The aqueous layer should turn deep blue.
  • Wash 2: Brine.

  • Dry organic layer over

    
    , filter, and concentrate.
    

Purification & Quality Control

Purification Workflow

The crude material often contains phosphine oxides (


) and traces of homocoupling product.

PurificationFlow Crude Crude Reaction Mixture (Dark Oil) Adsorption Adsorb onto Silica Gel (Dry Loading recommended) Crude->Adsorption Column Flash Chromatography Hexanes -> 5% EtOAc/Hexanes Adsorption->Column Fraction1 Fraction 1: Homocoupled Dimer (Discard) Column->Fraction1 Fraction2 Fraction 2: Target Product (Collect) Column->Fraction2 QC QC: 1H NMR & HPLC Fraction2->QC

Figure 2: Purification logic. The homocoupled dimer is non-polar and elutes first.

QC Criteria (Self-Validation)
  • 1H NMR (CDCl3):

    • Look for the Cyclobutyl Methine proton: Multiplet around

      
       3.5 - 3.6 ppm.
      
    • Verify absence of terminal alkyne proton (

      
      ) around 
      
      
      
      3.0-3.1 ppm.
    • Cyclobutyl Integrity: Ensure the integration of the cyclobutyl methylene protons (

      
       1.8-2.4 ppm) matches the aromatic signals (ratio 6:4 for the ring vs protons). Loss of integration here suggests ring opening.
      
  • Appearance: The pure product is typically a viscous pale-yellow oil or low-melting solid.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction turns black immediately Rapid Pd precipitation (catalyst death).Oxygen leak or poor ligand stabilization. Add 1-2 mol% extra

to the starting mixture.
Low Conversion (<50%) Catalyst poisoning or inactive Aryl Halide.Ensure Aryl Halide is an Iodide or Bromide (Chlorides require specialized ligands like XPhos).
High Homocoupling Oxygen presence.Re-sparge solvents. Keep reaction under positive

pressure.
Unidentified Aliphatic Peaks Cyclobutane ring opening.Reaction temperature too high. Repeat at 40°C or room temperature with longer time.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • PubChem Database. (n.d.). 1-Cyclobutyl-3-ethynylbenzene (CID 91546649). National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling with Steric Cyclobutyl Groups

Welcome to the technical support center for navigating the complexities of the Sonogashira coupling reaction, with a specific focus on sterically demanding substrates such as those containing cyclobutyl moieties. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of the Sonogashira coupling reaction, with a specific focus on sterically demanding substrates such as those containing cyclobutyl moieties. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting strategies and frequently asked questions.

Introduction: The Challenge of Steric Hindrance

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] While powerful, its efficiency can be significantly hampered by steric hindrance, particularly from bulky substituents like cyclobutyl groups. These groups can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesirable byproducts. This guide will equip you with the knowledge to systematically diagnose and overcome these challenges.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

When faced with a low-yielding or failed Sonogashira coupling involving a cyclobutyl-substituted substrate, a systematic, step-by-step approach to troubleshooting is essential.

Problem 1: Low or No Product Yield

A lack of desired product is the most common issue. The root cause often lies in one or more of the fundamental components of the reaction.[4]

Initial Checks: The Foundation of a Successful Reaction

  • Reagent Integrity:

    • Palladium Catalyst: Palladium(0) catalysts can be sensitive to air and moisture.[4][5] Ensure your catalyst is fresh or has been stored under an inert atmosphere. Palladium(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable.[5]

    • Copper(I) Co-catalyst: Copper(I) salts can oxidize over time. Use a fresh, high-purity source.[4]

    • Solvents and Base: Ensure all solvents and the amine base are anhydrous and have been thoroughly degassed to remove oxygen.[4] Oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[5][6]

    • Substrate Purity: Impurities in either the aryl/vinyl halide or the terminal alkyne can poison the catalyst.[4]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Reagent_Check Check Reagent Quality & Purity Start->Reagent_Check Initial Step Impure_Substrates Impure Substrates? Reagent_Check->Impure_Substrates Wet_Solvent Wet/Oxygenated Solvent/Base? Reagent_Check->Wet_Solvent Condition_Check Review Reaction Conditions Incorrect_Temp Incorrect Temperature? Condition_Check->Incorrect_Temp Low_Concentration Concentration Too Low? Condition_Check->Low_Concentration Catalyst_Check Address Catalyst & Ligand Issues Decomposed_Pd Decomposed Pd Catalyst? Catalyst_Check->Decomposed_Pd Oxidized_Cu Oxidized Cu(I) Source? Catalyst_Check->Oxidized_Cu Wrong_Ligand Inappropriate Ligand? Catalyst_Check->Wrong_Ligand Impure_Substrates->Condition_Check No Purify Solution: Purify substrates (distillation, recrystallization, chromatography). Impure_Substrates->Purify Yes Wet_Solvent->Condition_Check No Dry_Degas Solution: Use anhydrous, degassed solvents and distill amine base. Wet_Solvent->Dry_Degas Yes Incorrect_Temp->Catalyst_Check No Adjust_Temp Solution: Increase temperature, especially for aryl bromides/chlorides. Consider a sealed tube. Incorrect_Temp->Adjust_Temp Yes Low_Concentration->Catalyst_Check No Increase_Conc Solution: Increase reactant concentration. Low_Concentration->Increase_Conc Yes Fresh_Pd Solution: Use fresh catalyst. Ensure inert atmosphere. Decomposed_Pd->Fresh_Pd Yes Fresh_Cu Solution: Use fresh, high-purity Cu(I) salt. Oxidized_Cu->Fresh_Cu Yes Change_Ligand Solution: For less reactive halides, use more electron-rich/bulky ligands (e.g., XPhos, dppf). Wrong_Ligand->Change_Ligand Yes

Problem 2: Predominant Homocoupling (Glaser Coupling)

The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common and wasteful side reaction.[4] This is often exacerbated by the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents to minimize oxygen content.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling pathway.

  • Reduce Copper(I) Loading: While catalytic, excess Cu(I) can promote homocoupling. Reduce the Cu(I) cocatalyst loading to the minimum effective amount.

  • Consider Copper-Free Conditions: For particularly sensitive substrates or when homocoupling is persistent, switching to a copper-free protocol is a highly effective strategy.[4][5]

Problem 3: Catalyst Decomposition (Palladium Black)

The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition, rendering it inactive.[4]

Preventing Catalyst Decomposition:

  • Inert Atmosphere: As with homocoupling, oxygen is a primary culprit. Maintain a strictly inert atmosphere throughout the reaction setup and duration.

  • High-Purity Reagents: Impurities in solvents or starting materials can poison the catalyst.

  • Optimal Temperature: Excessively high temperatures can lead to catalyst agglomeration. While sterically hindered substrates may require elevated temperatures, avoid overheating.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent decomposition.[7][8]

FAQs: Optimizing for Steric Hindrance

Q1: How does the steric bulk of the cyclobutyl group specifically impact the Sonogashira reaction?

The cyclobutyl group can sterically hinder several key steps in the catalytic cycle:

  • Oxidative Addition: The bulky group can impede the approach of the palladium catalyst to the carbon-halide bond of the aryl or vinyl halide, slowing down what is often the rate-limiting step.[8]

  • Transmetalation: The transfer of the acetylide from copper to palladium can be sterically hindered.

  • Reductive Elimination: The final step to form the product and regenerate the Pd(0) catalyst can also be slowed by steric congestion around the palladium center.

Q2: What are the best catalyst and ligand combinations for coupling with cyclobutyl-containing substrates?

For sterically demanding substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they can facilitate the oxidative addition step and stabilize the palladium center.[7][8]

Ligand TypeExamplesRationale
Bulky Monodentate Phosphines XPhos, SPhos, P(t-Bu)₃, PCy₃Increase the electron density on the palladium, promoting oxidative addition. Their size can also promote reductive elimination.[7]
Bidentate Phosphines dppfCan be effective, but their bite angle needs to be considered in the context of the substrate's steric profile.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that can form very stable and active palladium complexes, often effective for challenging couplings.[7][9]

Recommended Catalyst Systems for Sterically Hindered Couplings:

  • For Aryl/Vinyl Bromides: Pd(OAc)₂ with XPhos or SPhos.

  • For Aryl/Vinyl Chlorides: Palladacycle pre-catalysts with bulky phosphine ligands have shown success with these less reactive halides.[10][11][12]

Q3: Should I use a copper co-catalyst?

The use of a copper(I) co-catalyst traditionally increases the reaction rate.[1] However, for sterically hindered substrates, the benefits might be outweighed by the increased risk of alkyne homocoupling.

Consider a Copper-Free Protocol When:

  • Homocoupling is a significant side reaction.

  • The starting materials or products are sensitive to copper.

  • Purification of the final product from copper salts is problematic.

Copper-free Sonogashira reactions often require more specialized ligands and potentially higher temperatures to proceed efficiently.[7]

Q4: What are the optimal solvent and base choices?

  • Solvents: A range of solvents can be used, with the choice often depending on the solubility of the substrates and the required reaction temperature. Common choices include THF, DMF, dioxane, and toluene. For reactions requiring higher temperatures, higher-boiling point solvents like DMF or dioxane are suitable.[8]

  • Bases: An amine base is required to deprotonate the terminal alkyne.[5] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used. For particularly challenging couplings, a stronger, bulkier base like DBU may be beneficial. In some cases, inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective, particularly in copper-free systems.[9]

Experimental Protocols

General Protocol for Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol should be considered a starting point and may require optimization.

  • Preparation: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and copper(I) iodide (if used, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., THF or Dioxane) and stir for 10-15 minutes to allow for catalyst activation.

  • Reagent Addition: Add the aryl bromide containing the cyclobutyl group (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., TEA, 3.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Steric Effects

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) Steric Hindrance PdII_Alkyne R¹-Pd(II)L₂(C≡CR²) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR²) Steric Hindrance PdII_Alkyne->Pd0 Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination Steric Hindrance CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR² Alkyne H-C≡CR² Alkyne->Cu_Acetylide Cu(I)X, Base Base Base

References

  • Wikipedia. Sonogashira coupling. [Link]

  • STAR Protocols. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. [Link]

  • Thieme. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. [Link]

  • MDPI. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • YouTube. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • National Center for Biotechnology Information. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Indian Academy of Sciences. Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

  • ACS Publications. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]

  • ResearchGate. The effect of steric bulk in Sonogashira coupling reactions. [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

  • PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]

  • National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]

  • ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 1-Cyclobutyl-3-ethynylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the storage, handling, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the storage, handling, and troubleshooting of 1-Cyclobutyl-3-ethynylbenzene (CAS: 1602816-47-6) 1.

Because this molecule features a terminal alkyne conjugated to a cyclobutyl-substituted benzene ring, it is highly reactive. Without rigorous stabilization protocols, it is susceptible to spontaneous polymerization, oxidative degradation, and dimerization, which can critically compromise downstream synthetic workflows.

Part 1: The Causality of Alkyne Degradation

To effectively prevent degradation, we must first understand the specific chemical pathways that compromise terminal alkynes during storage.

1. Free-Radical Polymerization Aryl alkynes are particularly prone to radical polymerization because the resulting radical intermediate is highly stabilized by the adjacent aromatic ring 2. When exposed to UV light, ambient heat, or oxygen, a radical forms at the alkyne terminus, initiating a propagation cascade that yields poly(phenylacetylene) derivatives. These polymers are highly conjugated, which is why degraded monomer batches often turn yellow or brown.

2. Metal-Catalyzed Oxidative Homocoupling (Glaser Coupling) If the monomer comes into contact with trace transition metals (especially Copper) in the presence of ambient oxygen, it will undergo Glaser coupling 3. In this pathway, oxygen acts as a terminal oxidant to convert Cu(I) to Cu(II), driving the oxidative homocoupling of two terminal alkynes into a conjugated 1,3-diyne 4. This side reaction consumes the monomer and generates insoluble precipitates.

Part 2: Troubleshooting FAQs

Q: My 1-Cyclobutyl-3-ethynylbenzene turned from a colorless liquid to a viscous yellow syrup. Can I still use it? A: No. The yellowing and increased viscosity indicate that the monomer has undergone free-radical polymerization. The conjugation of the alkyne with the cyclobutyl-substituted benzene ring stabilizes the radical intermediate, making it highly susceptible to propagation once initiated. You must discard this batch or attempt a high-vacuum, short-path distillation to recover any unreacted monomer.

Q: I am using this monomer in a CuAAC (Click chemistry) reaction. Will the TBC storage stabilizer interfere? A: Yes. TBC (4-tert-butylcatechol) is not only a radical scavenger but also a mild metal chelator and reducing agent 5. It will interfere with the Cu(I)/Cu(II) catalytic cycle required for Click chemistry. You must remove the TBC immediately before your reaction (See Protocol 1 below).

Q: Why did my monomer form a solid precipitate after I transferred it using a stainless steel needle? A: Stainless steel can introduce trace transition metals (like iron or copper) into the reagent. In the presence of ambient oxygen, these trace metals catalyze the Glaser coupling reaction, causing the terminal alkynes to undergo oxidative homocoupling into 1,3-diynes. This diyne product is often insoluble and precipitates. Always use PTFE-coated needles or glass pipettes, and maintain an inert atmosphere.

Part 3: Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to your main experiment unless the validation check passes.

Protocol 1: Stabilizer Removal via Basic Alumina Chromatography

Causality: Basic alumina selectively binds the phenolic/catechol hydroxyl groups of BHT or TBC via strong hydrogen bonding and acid-base interactions, allowing the non-polar alkyne to elute cleanly.

  • Preparation: Pack a glass column (or a glass Pasteur pipette for small scales) with 2-3 inches of activated Basic Alumina (Brockmann I).

  • Elution: Pass the stabilized 1-Cyclobutyl-3-ethynylbenzene through the column using a slight positive pressure of Argon.

  • Collection: Collect the eluent in a dry, Argon-purged Schlenk flask.

  • Self-Validation Check: Spot the eluent on a silica TLC plate alongside the starting stabilized material. Develop with 10% ethyl acetate in hexanes and stain with KMnO₄. The alkyne will immediately reduce KMnO₄ (appearing as a yellow spot on a purple background). The baseline of the purified lane must be completely clear of UV-active phenolic streaks, confirming 100% stabilizer removal.

Protocol 2: Long-Term Storage Preparation (Freeze-Pump-Thaw)

Causality: Dissolved oxygen acts as both a radical initiator and a stoichiometric oxidant for Glaser coupling. Freeze-pump-thaw completely degasses the liquid matrix, removing dissolved O₂ that simple bubbling might miss.

  • Transfer: Place the monomer (containing 100 ppm BHT) into a heavy-walled amber glass Schlenk tube.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the monomer is completely frozen solid.

  • Pump: Open the flask to a high vacuum (≤ 0.1 Torr) for 3-5 minutes to evacuate the headspace.

  • Thaw: Close the vacuum valve and allow the flask to thaw in a room-temperature water bath. You will see bubbles of dissolved gas escaping the liquid.

  • Self-Validation Check: Repeat steps 2-4 three times. During the third "thaw" cycle, observe the liquid under static vacuum. The absence of gas bubbles evolving from the thawing liquid validates that the system is completely degassed. Backfill with Argon and store at 2-8°C.

Part 4: Data Presentation

Table 1: Quantitative Comparison of Stabilizers
StabilizerChemical NameMechanism of ActionOptimal ConcentrationRemoval Method
BHT Butylated hydroxytolueneSterically hindered phenol; donates H-atom to quench propagating radicals.100 - 250 ppmBasic Alumina Column
TBC 4-tert-ButylcatecholCatechol derivative; quenches radicals and chelates trace transition metals.10 - 50 ppmBasic Alumina Column or Aqueous NaOH Wash
Table 2: Storage Parameters for 1-Cyclobutyl-3-ethynylbenzene
ParameterRecommended ConditionCausality / Rationale
Temperature 2°C to 8°CDeprives the system of the activation energy required for thermal auto-initiation.
Atmosphere Argon (preferred) or N₂Displaces dissolved oxygen, preventing peroxide formation and Glaser coupling.
Vessel Amber Glass AmpouleBlocks UV/Vis light, preventing photochemical radical initiation.
Headspace < 5% of total volumeMinimizes the volume of gas where oxygen could potentially diffuse.

Part 5: Mandatory Visualization

The following diagram maps the degradation pathways of 1-Cyclobutyl-3-ethynylbenzene and illustrates exactly where our stabilization strategies intervene.

AlkyneStability Monomer 1-Cyclobutyl-3-ethynylbenzene (Unstabilized Monomer) Radical Free Radical Initiation (Light / Heat / O2) Monomer->Radical Environmental Exposure Metal Metal-Catalyzed Oxidation (Trace Cu / O2) Monomer->Metal Contamination Polymer Poly(arylacetylene)s (Viscous, Yellow/Brown) Radical->Polymer Radical Propagation Diyne 1,3-Diyne Homocoupling (Glaser Coupling) Metal->Diyne Oxidative Coupling BHT Add BHT / TBC (Radical Scavenging) BHT->Radical Quenches Radicals Inert Argon / N2 Purge (Oxygen Exclusion) Inert->Metal Prevents Oxidation

Mechanisms of 1-Cyclobutyl-3-ethynylbenzene degradation and targeted stabilization strategies.

Part 6: References

  • PubChemLite: 1-cyclobutyl-3-ethynylbenzene. uni.lu. URL:

  • Glaser coupling. Wikipedia. URL:

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers... ACS Publications. URL:

  • Electropolymerization of phenylacetylene in acetonitrile. ResearchGate. URL:

  • Preventing polymerization during 1,3-butadiene reactions. Benchchem. URL:

Sources

Troubleshooting

overcoming steric hindrance in meta-substituted alkynyl benzenes

Troubleshooting Steric Hindrance in Meta-Substituted Cross-Couplings Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Steric Hindrance in Meta-Substituted Cross-Couplings

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis of sterically hindered meta-substituted alkynyl benzenes. While ortho-substitution is classically associated with severe steric clash, bulky meta-substituents (e.g., -tert-butyl, -CF3, complex aryl rings) or highly substituted alkynes can still induce significant kinetic bottlenecks during the oxidative addition and transmetalation steps [1].

As a Senior Application Scientist, I have structured this guide to move beyond simply listing reaction conditions. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your cross-coupling reactions succeed.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your protocol, you must identify which step of the catalytic cycle is failing. The root cause of the failure dictates your optimization strategy. Use the workflow below to analyze your crude reaction mixtures.

DiagnosticWorkflow Start Analyze Crude Reaction Mixture (LC-MS / GC-MS) LowConv Issue: Unreacted Aryl Halide (Low Conversion) Start->LowConv Homocoupling Issue: High Alkyne Dimer (Glaser Homocoupling) Start->Homocoupling Success Issue: Dehalogenated Arene (Reduction Side-Reaction) Start->Success OxAdd Root Cause: Oxidative Addition Failure Solution: Use bulky, electron-rich ligands (e.g., P(t-Bu)3, XPhos) LowConv->OxAdd Transmet Root Cause: Transmetalation Bottleneck Solution: Cu-free conditions, Slow alkyne addition Homocoupling->Transmet RedElim Root Cause: Slow Reductive Elimination Solution: Increase temperature, Change base/solvent Success->RedElim

Diagnostic workflow for identifying kinetic bottlenecks in hindered Sonogashira couplings.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction stalls with >80% unreacted meta-substituted aryl bromide. How do I force the reaction to completion? A1: Overcome the Oxidative Addition Barrier. Causality: In cross-coupling, the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step. Bulky meta-substituents can restrict the trajectory of the incoming Pd(0) complex, shielding the C-X bond. Solution: Transition from standard triphenylphosphine (PPh3) to sterically demanding, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)3) or NHC (N-heterocyclic carbene) ligands [1]. According to Hartwig's rules, the steric bulk of these ligands forces the formation of a highly reactive, monoligated Pd(0)L complex, which drastically lowers the activation energy for oxidative addition into the sterically shielded C-Br bond [2].

Q2: The aryl halide is consumed, but my major product is the alkyne dimer (Glaser coupling product). What is happening? A2: Transmetalation is failing, allowing competitive homocoupling. Causality: While oxidative addition may be successful, the subsequent transmetalation step between the Pd(II) intermediate and the copper acetylide is highly sensitive to steric hindrance [2]. If the meta-substituents clash with the bulky copper acetylide, transmetalation slows down. Meanwhile, the presence of copper and trace oxygen rapidly catalyzes the oxidative homocoupling of your terminal alkyne [3]. Solution: Implement Copper-Free Sonogashira conditions [4]. By removing the Cu(I) co-catalyst, you eliminate the Glaser coupling pathway entirely. The alkyne is instead activated directly by the amine base and the Pd center. Use a secondary amine (e.g., piperidine or diisopropylamine) which can reversibly coordinate to the Pd complex and facilitate the deprotonation of the alkyne [4].

Q3: I am trying to couple a highly complex, bulky alkyne to a meta-substituted arene, and standard Sonogashira fails completely. Are there alternative pathways? A3: Utilize an Inverse Sonogashira Strategy. Causality: When both coupling partners are sterically encumbered, the traditional Pd/Cu transmetalation transition state becomes energetically inaccessible. Solution: Invert the electronics. Use an inverse Sonogashira coupling where the arene acts as the nucleophile (via a directed C-H functionalization or as an arylboronic acid/Grignard reagent) and the alkyne is pre-functionalized as an alkynyl halide (e.g., bromoalkyne) [5]. This approach has been shown to successfully conjugate highly bulky pharmacophores (like steroid derivatives) selectively at the meta position, bypassing the traditional steric limitations of the alkyne [5].

Quantitative Data: Catalyst & Ligand Performance Comparison

To aid in your experimental design, the following table summarizes the expected performance of various catalytic systems when applied to sterically hindered meta-substituted aryl halides (data synthesized from standard optimization matrices).

Catalytic SystemLigand TypeCo-CatalystTemp (°C)Efficacy on Hindered meta-ArBrPrimary Limitation
Pd(PPh3)4 Standard PhosphineCuI80Low (< 30% yield)Fails at oxidative addition.
Pd(OAc)2 / P(t-Bu)3 Bulky, Electron-RichCuI25 - 50Moderate (50-60% yield)High Glaser homocoupling.
Pd(OAc)2 / XPhos Biaryl PhosphineNone80High (> 85% yield)Requires strictly anhydrous base.
Pd/C (Wet type) Ligand-FreeNone100Moderate (60-70% yield)Slower reaction rates.
NiCl2 / P(p-Tol)3 Standard PhosphineNone25High (> 80% yield)Requires Grignard reagent (Kumada-type).
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a built-in checkpoint to ensure the causality of the reaction mechanics is maintained.

Protocol A: Copper-Free Sonogashira Coupling for Hindered Substrates

Objective: Suppress alkyne homocoupling while driving oxidative addition via a monoligated Pd species [1] [4].

Reagents:

  • meta-substituted Aryl Bromide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv - slight excess to account for volatility)

  • Pd(OAc)2 (5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)3) (10 mol%, 1.0 M in toluene)

  • Piperidine (3.0 equiv, acts as both base and ligand)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2.

    • Validation Check: Ensure the Pd(OAc)2 is a vibrant orange/brown powder. Black powder indicates decomposition to Pd(0) nanoparticles, which will not ligate properly.

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with ultra-pure Argon (repeat 3x).

  • Solvent & Base Addition: Inject anhydrous, degassed 1,4-dioxane and piperidine via syringe.

  • Ligand Activation: Inject the P(t-Bu)3 solution. Stir at room temperature for 10 minutes.

    • Validation Check: The solution should turn pale yellow, indicating the formation of the active Pd(0)[P(t-Bu)3] complex.

  • Substrate Addition: Add the meta-substituted aryl bromide, followed by the slow, dropwise addition of the terminal alkyne over 15 minutes.

    • Causality: Slow addition keeps the steady-state concentration of the alkyne low, further preventing any trace homocoupling.

  • Reaction: Heat to 80 °C and stir for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with saturated aqueous NH4Cl to remove piperidine, dry over MgSO4, and concentrate for column chromatography.

Protocol B: Inverse Sonogashira (Alkynyl Halide Cross-Coupling)

Objective: Bypass transmetalation steric clash by utilizing an alkynyl bromide and a highly reactive nucleophilic arene [5].

Reagents:

  • meta-substituted Aryl Grignard Reagent (1.5 equiv, freshly prepared)

  • 1-Bromoalkyne (1.0 equiv)

  • NiCl2 (4 mol%)

  • Tri(p-tolyl)phosphine (8 mol%)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In an argon-purged vial, combine NiCl2 and Tri(p-tolyl)phosphine in anhydrous THF. Stir until a homogeneous complex forms (approx. 15 mins).

  • Electrophile Addition: Add the 1-bromoalkyne to the catalyst solution.

  • Nucleophile Addition: Cool the reaction to 0 °C. Slowly add the meta-substituted Aryl Grignard reagent dropwise.

    • Validation Check: A mild exotherm should be observed. If no temperature change occurs, the Grignard reagent may have degraded.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The reduced steric demand of the linear alkynyl halide allows rapid oxidative addition, while the Grignard reagent forces a highly exergonic transmetalation.

  • Quench: Carefully quench with 1M HCl at 0 °C, extract with diethyl ether, and purify.

References
  • Chemistry LibreTexts. "Sonogashira Coupling - Ligand Design and Applications." LibreTexts.[Link]

  • Sussex Drug Discovery Centre. "Guidelines for Sonogashira cross-coupling reactions." Sussex Drug Discovery Centre.[Link]

  • Wikipedia. "Sonogashira coupling - Reaction variations (Copper-free Sonogashira coupling)." Wikipedia. [Link]

  • ChemRxiv. "An Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a meta-Selective Inverse Sonogashira Coupling." ChemRxiv.[Link]

Optimization

stability of cyclobutyl ring under acidic reaction conditions

Topic: Stability of Cyclobutyl Ring Under Acidic Reaction Conditions Ticket ID: CYCLO-ACID-001 Status: Resolved / Guide Published Executive Summary Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Cyclobutyl Ring Under Acidic Reaction Conditions Ticket ID: CYCLO-ACID-001 Status: Resolved / Guide Published

Executive Summary

Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol [1].[1][2] While significant, this is often kinetically "locked," allowing the ring to survive many standard acidic protocols (e.g., Boc-deprotection with TFA). However, the ring becomes critically unstable if a carbocation can generate adjacent to the ring (


-position) or within the ring itself. This guide helps you navigate the "tipping point" between stability and ring-opening/rearrangement.
Module 1: The Diagnostic Matrix (Triage)

Before proceeding, determine if your specific substrate is in the "Danger Zone" using this logic gate.

Scenario Risk Level Why?
Simple Deprotection (e.g., N-Boc removal on a cyclobutyl amine)🟢 LOW The ammonium salt formed is electron-withdrawing and does not stabilize a cation. The ring usually survives TFA/HCl.
Remote Functionalization (Acidic reaction >2 carbons away from ring)🟢 LOW Inductive effects of the ring fade quickly. Strain is contained.[1][3][4][5]

-Cation Generation
(e.g., Dehydration of cyclobutyl carbinol)
🔴 CRITICAL Generates the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl cation triad. Rearrangement is highly probable.
Donor-Acceptor Cyclobutanes (e.g., 1,3-push-pull substitution)🟠 HIGH Lewis acids can trigger ring opening via "push-pull" bond polarization.
Friedel-Crafts Conditions (Strong Lewis Acid + Heat)🟠 HIGH Lewis acids (AlCl

, BF

) can coordinate to the ring or substituents, lowering the activation energy for ring expansion.
Module 2: The Mechanism of Failure (Deep Dive)

The Core Issue: The Non-Classical Cation Triad The most common cause of cyclobutyl ring loss is not direct acid attack on the C-C bond, but rather the formation of a carbocation at the


-position. This triggers a rapid equilibrium known as the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl rearrangement  [2, 3].

Once the


-cation forms, "dancing resonance" (sigma-bond delocalization) allows the strain to be relieved by opening the ring to a homoallyl cation or contracting it to a cyclopropylcarbinyl cation.
Visualizing the Pathway

The following diagram illustrates the equilibrium that leads to product mixtures.

CationRearrangement Substrate Cyclobutyl-Carbinol (Precursor) CyclobutylCat Cyclobutyl Cation (Ring Intact) Substrate->CyclobutylCat Acid/Leaving Group (-H2O) CP_Carbinyl Cyclopropylcarbinyl Cation (The 'Hub') CyclobutylCat->CP_Carbinyl Ring Contraction (Fast) Product_Ring Cyclobutyl Product (Retained) CyclobutylCat->Product_Ring Trapping (Nu-) Homoallyl Homoallyl Cation (Ring Opened) CP_Carbinyl->Homoallyl Ring Opening (Strain Relief) Product_Open Homoallyl Olefin (Ring Lost) Homoallyl->Product_Open Elimination/Trapping

Figure 1: The "Dancing Resonance" Triad.[6] Note that once the cation forms, the pathway to the open-chain Homoallyl form is thermodynamically driven by strain relief.

Module 3: Experimental Protocols & Mitigation
Protocol A: Safe Deprotection of N-Boc Cyclobutyl Amines

Use this for standard amino acid synthesis. The ammonium group prevents cation formation.

  • Preparation: Dissolve N-Boc cyclobutylamine (1.0 equiv) in DCM (0.1 M).

  • Scavenger Addition (Crucial): Add triethylsilane (TES) or 1,3-dimethoxybenzene (2.0 equiv).

    • Why? If trace tert-butyl cations form, they can attack the ring or other sensitive groups. The scavenger sacrifices itself.

  • Acid Treatment: Cool to 0 °C. Add TFA dropwise (final ratio 1:4 TFA:DCM).

  • Monitoring: Stir at 0 °C for 1-2 hours. Do not heat.

  • Workup: Concentrate under reduced pressure (do not use high heat water bath). Avert strong basic workups if the free amine is volatile.

Protocol B: Handling Cyclobutyl Carbinols (The Danger Zone)

If you must react an alcohol attached to the ring, you must suppress


 pathways.
  • Avoid: H

    
    SO
    
    
    
    , HCl (aq), or heating with pTsOH.
  • Alternative: Use Appel Conditions (PPh

    
    , CBr
    
    
    
    ) or SOCl
    
    
    with Pyridine
    (S
    
    
    2 conditions).
    • Mechanism:[3][4][5][7][8][9][10][11][12] These reagents convert the -OH to a leaving group and displace it via

      
      before a discrete cation can form and rearrange.
      
Module 4: Troubleshooting & FAQs

Q1: I see new olefinic protons (5.0–6.0 ppm) in my NMR after an acidic reaction. What happened? A: You likely triggered the ring opening to the homoallyl system (see Figure 1).

  • Diagnosis: Check for the disappearance of the characteristic cyclobutyl multiplets (1.8–2.5 ppm).

  • Fix: Lower the reaction temperature.[6] If that fails, switch to non-acidic activation methods (e.g., basic conditions or radical pathways).

Q2: Can I use Lewis Acids (BF




OEt

, TiCl

) on a cyclobutane?
A: Proceed with extreme caution.
  • Lewis acids are notorious for coordinating to heteroatoms on the ring, increasing the effective leaving group ability and forcing ring expansion (often to cyclopentanes or open chains) [4].

  • Test: Run a small scale (5 mg) pilot at -78 °C. If the ring opens at -78 °C, the synthetic route needs redesigning.

Q3: Is the cyclobutyl ring more stable than cyclopropyl? A: Yes, kinetically.

  • Cyclopropane (~27.5 kcal/mol strain) has "banana bonds" with significant

    
     character, making it behave almost like an alkene towards electrophiles (acidic opening).
    
  • Cyclobutane (~26.3 kcal/mol strain) has less

    
    -character in the C-C bonds and is less prone to direct electrophilic attack, provided you don't generate an 
    
    
    
    -cation [5].
References
  • Liebman, J. F.; Greenberg, A. "The Strain Energy of Cyclobutane." Chemical Reviews, 1976 , 76(3), 311–365.

  • Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951 , 73(6), 2509–2520.

  • Olah, G. A.; et al. "Stable Carbocations. CXVIII. The Cyclopropylcarbinyl Cation." Journal of the American Chemical Society, 1972 , 94(5), 1568–1579.

  • Lebel, H.; et al. "Lewis Acid-Catalyzed Ring-Opening of Cyclobutane Derivatives." Chemical Reviews, 2003 , 103(4), 1641–1666.

  • Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986 , 25(4), 312–322.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Ethynylbenzene Functionalization

Welcome to the technical support center dedicated to resolving challenges in the functionalization of ethynylbenzene. This guide is structured for researchers, synthetic chemists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the functionalization of ethynylbenzene. This guide is structured for researchers, synthetic chemists, and drug development professionals who encounter low conversion rates and other experimental hurdles. Here, we move beyond simple checklists to explore the causal relationships behind common failures in key reactions like Sonogashira, Heck, and Azide-Alkyne Cycloadditions (Click Chemistry).

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses broad issues that can affect any ethynylbenzene functionalization reaction. Before diving into reaction-specific troubleshooting, always consider these fundamental factors.

Q1: My reaction has stalled or shows very low conversion. What are the most common culprits?

A1: Low conversion in ethynylbenzene functionalizations typically stems from one or more of four key areas: Catalyst Integrity, Reagent Quality, Reaction Conditions, and Solvent Effects. The issue is often not a single catastrophic failure but a combination of suboptimal parameters.

  • Catalyst Issues: The palladium or copper catalyst is the heart of many of these reactions. Its deactivation is a primary cause of low yields.[1][2] This can be due to oxidation (especially for Cu(I) in click chemistry and Pd(0) in cross-coupling), displacement of the ligand by substrates or impurities, or the formation of inactive catalyst species.[1][3]

  • Reagent Quality & Stoichiometry: Ethynylbenzene (phenylacetylene) itself can be problematic. It can polymerize upon storage or contain impurities. Ensure its purity via GC or NMR before use.[4] Similarly, the quality of your aryl halide, azide, and any other coupling partner is critical. Incorrect stoichiometry can also halt the reaction.[3]

  • Reaction Conditions: Temperature, reaction time, and atmosphere control are crucial. Many cross-coupling reactions require an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and unwanted side reactions like Glaser homocoupling.[5] The temperature may be too low for the reaction to proceed efficiently, or too high, leading to decomposition.[6]

  • Solvent & Base Effects: The solvent does more than just dissolve reactants; it influences catalyst stability, solubility of intermediates, and reaction kinetics.[7] An inappropriate choice of solvent or base can significantly hinder the reaction. For example, polar aprotic solvents are often favored, but protic solvents can cage nucleophiles and slow down certain reaction types.[8][9]

Q2: How can I quickly diagnose the root cause of my low conversion?

A2: A systematic, logical approach is key. Before re-running the entire reaction, perform a few small-scale diagnostic experiments. The following workflow can help you isolate the problem.

G start Low Conversion Observed check_sm Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed sm_not_consumed No / Partial sm_consumed->sm_not_consumed No sm_is_consumed Yes sm_consumed->sm_is_consumed Yes catalyst_issue Potential Catalyst Problem sm_not_consumed->catalyst_issue reagent_issue Potential Reagent/Condition Problem sm_not_consumed->reagent_issue test_catalyst Run Catalyst Activity Test (See Protocol 2.1) catalyst_issue->test_catalyst test_reagents Run Small-Scale Control Rxn with Fresh Reagents/Solvent reagent_issue->test_reagents byproducts Byproducts Observed? sm_is_consumed->byproducts byproducts_yes Yes byproducts->byproducts_yes Yes byproducts_no No (Decomposition) byproducts->byproducts_no No identify_byproducts Identify Byproducts (e.g., Homocoupling, Reduction) byproducts_yes->identify_byproducts optimize_conditions Optimize Conditions (Temp, Concentration, Additives) to Minimize Side Reactions identify_byproducts->optimize_conditions

Caption: General troubleshooting workflow for low conversion rates.

Q3: My ethynylbenzene is old. Could this be the problem?

A3: Absolutely. Phenylacetylene (ethynylbenzene) is susceptible to degradation. Over time, especially if exposed to air, light, or trace metals, it can undergo polymerization to form polyphenylacetylene or other oligomeric impurities.

Troubleshooting & Validation:

  • Visual Inspection: The liquid should be colorless to pale yellow. A dark yellow, orange, or brown color, or the presence of solids, indicates significant degradation.

  • Purity Check: Before use, run a quick ¹H NMR or GC analysis on your ethynylbenzene.[4] The presence of broad signals in the NMR or multiple peaks in the GC confirms impurities.

  • Purification: If impure, purification by distillation under reduced pressure is recommended. Store the purified product at 2-8°C under an inert atmosphere and protected from light.

Section 2: Sonogashira Coupling Troubleshooting

The Sonogashira reaction, a cornerstone for forming C(sp²)-C(sp) bonds, relies on a dual palladium and copper catalytic system.[5] Its complexity offers multiple points of failure.

Q4: My Sonogashira reaction is sluggish, and the aryl halide is not being consumed. What's wrong?

A4: Failure to consume the aryl halide in a Sonogashira coupling most often points to a problem with the palladium catalytic cycle , specifically the initial oxidative addition step.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Failure1 FAILURE POINT 1 Inactive Pd(0) (Oxidation, bad ligand) Pd0->Failure1 PdII_Aryl L₂Pd(II)(Ar)X OxAdd->PdII_Aryl Ar-X Transmetal Transmetal- lation PdII_Aryl->Transmetal Failure2 FAILURE POINT 2 Slow Transmetalation (Poor Cu-acetylide formation) PdII_Aryl->Failure2 PdII_Both L₂Pd(II)(Ar)(CCR) Transmetal->PdII_Both CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_Both->RedElim Product Ar-CCR RedElim->Pd0 Product Ar-CCR CuCCR Cu-CCR CuX->CuCCR + H-CCR - Base-H⁺X⁻ Alkyne H-CCR Base Base CuCCR->Transmetal

Caption: Simplified Sonogashira cycle showing key failure points.

Causality & Troubleshooting:

  • Inactive Pd(0) Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.[10] Failure to generate or maintain the Pd(0) state is a common problem.

    • Solution: Ensure your reaction is rigorously degassed. Oxygen will oxidize Pd(0) to inactive Pd(II). If using a Pd(II) source, the amine base or sometimes the alkyne itself can act as a reductant, but this can be unreliable.[10] Consider adding a reducing agent if issues persist.

  • Poor Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the reaction.[11] For electron-rich or sterically hindered aryl bromides, a bulkier, more electron-donating ligand like P(t-Bu)₃ may be required over PPh₃.[12]

    • Solution: Consult literature for your specific substrate class and choose an appropriate ligand. See the table below for guidance.[11][12]

  • Aryl Halide Reactivity: The reactivity order is I > Br > OTf >> Cl.[5] Aryl chlorides are notoriously difficult to activate and require specialized, highly active catalysts and higher temperatures.

    • Solution: If possible, use the aryl bromide or iodide equivalent. If you must use an aryl chloride, a catalyst system known for this transformation (e.g., using a highly active biarylphosphine ligand) is necessary.[1]

Q5: My TLC is messy, showing a prominent spot that isn't my product or starting material. I suspect homocoupling. How do I confirm and prevent this?

A5: The suspected byproduct is likely the result of Glaser coupling, the oxidative homocoupling of ethynylbenzene to form 1,4-diphenylbuta-1,3-diyne.[5] This side reaction is promoted by the copper co-catalyst in the presence of oxygen.

Confirmation & Prevention:

  • Confirmation: The homocoupled product is non-polar and should appear as a new spot on your TLC plate. It can be isolated and characterized or compared to a known standard.

  • Prevention:

    • Rigorous Degassing: This is the most critical step. Oxygen is required for Glaser coupling. Use a freeze-pump-thaw method (3 cycles) for your solvent and reagents, or bubble argon/nitrogen through the solvent for at least 30 minutes before adding the catalyst.

    • Use a Co-solvent: The amine base (e.g., Et₃N, DIPEA) can act as both the base and solvent. However, using a co-solvent like THF or toluene can improve solubility and reaction rates.[13]

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different base (e.g., pyrrolidine) and may proceed more slowly but eliminate the Glaser coupling pathway.[5]

Parameter Recommendation for Standard Ethynylbenzene Coupling Troubleshooting Adjustment Rationale
Palladium Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (provides Pd(0) directly) or use a more active ligand system (e.g., with SPhos, XPhos).Ensures sufficient active Pd(0) is present, especially if in-situ reduction is inefficient.[10]
Copper Source CuI (5-10 mol%)Reduce CuI loading to 1-2 mol% or switch to copper-free conditions.Minimizes the catalyst for the primary side reaction, Glaser homocoupling.[5]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Use a bulkier base like Diisopropylamine (HN(i-Pr)₂) or switch to an inorganic base like K₂CO₃ in some protocols.The base's role is to deprotonate the alkyne. A different base can sometimes alter reactivity and side-product formation.
Solvent THF, Toluene, or DMFSwitch solvents. Toluene is less polar and can sometimes give cleaner reactions than the highly polar DMF.[7]Solvent polarity affects catalyst stability and the solubility of intermediates, which can change the reaction outcome.[7]

Section 3: Heck Reaction Troubleshooting

The Mizoroki-Heck reaction couples ethynylbenzene with an aryl or vinyl halide. While powerful, achieving high conversion and selectivity can be challenging.[14]

Q6: My Heck reaction with ethynylbenzene is giving low yields and a mixture of regioisomers. How can I improve this?

A6: Low yields and poor regioselectivity in Heck reactions are often linked to the stability of the palladium intermediates and the specific pathway (neutral vs. cationic) the reaction follows.[15][16]

Causality & Troubleshooting:

  • Catalyst Pre-activation: Many Heck protocols use a Pd(II) source like Pd(OAc)₂. This must be reduced to the active Pd(0) catalyst in the reaction.[15] Inefficient pre-activation leads to a low concentration of the active catalyst and poor conversion.

    • Solution: Ensure your phosphine ligand is present in a sufficient ratio to Pd (typically 2:1 or 4:1) to facilitate the formation of the active species.[16]

  • Base Choice: The base is not merely a stoichiometric reagent; it is critical for regenerating the Pd(0) catalyst at the end of the cycle.[15] An inappropriate or weak base can stall the turnover.

    • Solution: For aryl bromides, organic bases like Et₃N are common. For less reactive aryl chlorides, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ is often required.

  • Regioselectivity Control: The regioselectivity (i.e., which carbon of the alkyne the aryl group adds to) is influenced by both steric and electronic factors.[15] With ethynylbenzene, this is less of an issue than with substituted alkynes, but side reactions can still occur. Over-reduction of the alkyne to an alkene or even an alkane can be a problem.[17]

    • Solution: The choice of ligand can influence selectivity. Bidentate phosphine ligands (e.g., dppf) can sometimes provide better control than monodentate ones.[15] Lowering the reaction temperature may also reduce side reactions.[18]

Section 4: Click Chemistry (CuAAC) Troubleshooting

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is known for its high efficiency, but it is exquisitely sensitive to one particular failure mode: catalyst oxidation.[3]

Q7: My click reaction is completely dead. I see only starting materials. What is the most likely cause?

A7: The overwhelming majority of complete failures in CuAAC reactions are due to the absence of the active Cu(I) catalyst. The Cu(II) state is completely inactive for this transformation.[3][19]

Causality & Troubleshooting:

  • Oxygen Contamination: Cu(I) is readily oxidized to Cu(II) by atmospheric oxygen.[3] If your solvent and reaction vessel are not properly degassed, your catalyst will be deactivated almost instantly.

    • Solution: This is non-negotiable. Degas your solvent (water, tBuOH/H₂O, etc.) thoroughly with argon or nitrogen. Assemble your reaction under an inert atmosphere.

  • Insufficient Reducing Agent: Most modern protocols start with a stable Cu(II) salt (e.g., CuSO₄) and use a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[3]

    • Solution: Use a freshly prepared solution of sodium ascorbate. Old solutions can degrade. Ensure you are using it in stoichiometric excess relative to the copper catalyst.

  • Ligand Effects: While not always required, a ligand like THPTA or TBTA can stabilize the Cu(I) oxidation state and accelerate the reaction.[3]

    • Solution: If you are running the reaction without a ligand and experiencing issues, adding a copper-stabilizing ligand can dramatically improve performance and consistency.

Protocol 4.1: Validating Your CuAAC Catalyst System

Before committing your valuable substrates, run this simple control reaction to ensure your catalyst system is active.

Materials:

  • A simple, reliable alkyne (e.g., propargyl alcohol)

  • A simple, reliable azide (e.g., benzyl azide)

  • Your solvent system (e.g., tBuOH/H₂O 1:1)

  • Copper source (e.g., 20 mM CuSO₄ solution)

  • Reducing agent (e.g., 100 mM Sodium Ascorbate, prepared fresh )

  • (Optional) Ligand (e.g., 100 mM THPTA)

Procedure:

  • In a vial, dissolve the model alkyne (1.0 eq) and model azide (1.1 eq).

  • Add the copper source (e.g., 5 mol% from the stock solution).

  • (Optional) Add the ligand.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 mol%).

  • Stir at room temperature and monitor by TLC every 15 minutes.

Expected Outcome: You should see the rapid disappearance of the limiting starting material and the appearance of a new, single spot for the triazole product within 1-2 hours. If no reaction occurs, one of your catalyst components (copper source, reducing agent, or ligand) is faulty.[3]

References

  • University of Wisconsin-Madison. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Ghaffari, B., & Gagne, M. R. (2014). Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes. PMC.
  • MIT DSpace. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • ACS Publications. (2021). Chemicals from Alkynes with Palladium Catalysts.
  • The Journal of Organic Chemistry. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications.
  • BenchChem. (2025). dealing with inconsistent click chemistry efficiency between experiments.
  • Wiley Online Library. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. PMC.
  • ResearchGate. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Khan Academy. (n.d.). Reduction of alkynes.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • MDPI. (2017). Heck Reaction—State of the Art.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of Bromoethyne.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
  • TCI AMERICA. (n.d.). Ethynylbenzene.
  • N.A. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Sigma-Aldrich. (n.d.). Phenylacetylene Ethynylbenzene.
  • MDPI. (2021). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis.

Sources

Optimization

Technical Support Center: Solvent Selection for High-Temperature Reactions of Cyclobutyl Benzenes

Welcome to the technical support center for high-temperature applications involving cyclobutyl benzenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-temperature applications involving cyclobutyl benzenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of running reactions at elevated temperatures with these unique substrates. The inherent strain of the cyclobutyl ring and the stability of the benzene moiety present specific challenges that demand careful consideration of the reaction environment, particularly the solvent.

This resource is structured in a question-and-answer format to directly address the practical issues and theoretical considerations you may encounter. We will delve into troubleshooting common problems and provide foundational knowledge to help you design robust and successful high-temperature syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a high-temperature (>150 °C) reaction involving cyclobutyl benzenes?

When designing a high-temperature reaction, your choice of solvent is paramount and extends beyond simple solubility. The three most critical factors are:

  • Thermal Stability: The solvent must be stable at the target reaction temperature for the entire duration of the experiment.[1] Solvent decomposition not only introduces impurities but can also generate reactive species that interfere with your desired transformation. High-boiling aromatic hydrocarbons (e.g., xylenes, mesitylene), diphenyl ether, and certain polar aprotic solvents like sulfolane are often chosen for their thermal robustness.

  • Inertness towards the Substrate: The solvent must not react with the cyclobutyl benzene substrate or any reagents. The cyclobutyl group, being a strained ring, is susceptible to ring-opening or rearrangement reactions, especially at high temperatures. Protic solvents or those with hidden reactivity should be avoided unless they are part of the desired reaction mechanism.

  • Boiling Point and Vapor Pressure: The solvent's boiling point must be significantly higher than the reaction temperature to allow for effective heating at atmospheric pressure.[2][3] If the reaction temperature exceeds the solvent's boiling point, the reaction must be conducted in a sealed vessel under pressure, which adds complexity and safety considerations.[4]

Q2: How does solvent polarity affect my reaction at high temperatures?

Solvent polarity is a crucial lever for controlling reaction kinetics and selectivity, though its effects can be temperature-dependent.[5][6]

  • Reaction Rate: According to transition state theory, polar solvents tend to accelerate reactions where the transition state is more polar than the reactants.[7][8] Conversely, non-polar solvents may favor reactions with non-polar transition states.

  • Solubility: Ensure your cyclobutyl benzene derivative and all reagents remain soluble at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and inconsistent reaction kinetics.

  • Temperature Dependence: It's important to recognize that the polarity and dielectric constant of a solvent can decrease as temperature increases.[5] This change can alter the solvation of reactants and the transition state, potentially affecting reaction rates and outcomes in ways not observed at lower temperatures.

Q3: Are there any "go-to" solvents for reactions with cyclobutyl benzenes approaching 200 °C or higher?

Several classes of solvents are well-suited for these demanding conditions. The ideal choice depends on the specific polarity and reactivity requirements of your transformation.

  • Aromatic Hydrocarbons: Toluene (b.p. 111 °C), xylenes (b.p. ~140 °C), and mesitylene (b.p. 165 °C) are excellent non-polar options. For even higher temperatures, consider diphenyl ether (b.p. 258 °C).[9]

  • Polar Aprotic Solvents: Dimethylformamide (DMF, b.p. 153 °C), dimethyl sulfoxide (DMSO, b.p. 189 °C), and N-Methyl-2-pyrrolidone (NMP, b.p. 202 °C) are common choices, but their thermal stability and potential for side reactions must be verified.[2][10] For very high temperatures and polarity, sulfolane (b.p. 285 °C) is an exceptionally stable option.

  • Ethers: High-boiling glycol ethers (glymes) can be useful, but their potential to form peroxides must be managed, especially when heated.[11]

  • Ionic Liquids: These are salts that are liquid at low temperatures and often exhibit negligible vapor pressure and high thermal stability, making them interesting candidates for high-temperature synthesis.[11]

Troubleshooting Guide

Q4: My reaction is producing a lot of tar and the yield is low. Could the solvent be the problem?

Yes, this is a classic symptom of a few potential issues related to the solvent and temperature.

  • Solvent Decomposition: The solvent itself may be decomposing at the reaction temperature, creating reactive byproducts that lead to polymerization or charring of your starting material. Cross-reference your reaction temperature with the solvent's known thermal stability limit.

  • Substrate Decomposition: Cyclobutyl benzenes, while possessing a stable aromatic ring, have a strained aliphatic portion.[12] High temperatures can induce thermal ring-opening or other decomposition pathways. The parent tricyclobutabenzene, for example, is noted to be stable up to 250 °C, but this can vary significantly with substitution.[12] Your solvent choice might inadvertently promote these pathways.

  • Reaction with Solvent: Dipolar aprotic solvents like DMF or DMSO can decompose or react under strongly basic or acidic conditions at high temperatures.[10] For example, DMF can be a source of dimethylamine or carbon monoxide.

Troubleshooting Steps:

  • Lower the Temperature: Determine if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.[4]

  • Switch to a More Inert Solvent: If you suspect solvent reactivity, switch to a more robust alternative. For non-polar reactions, diphenyl ether is an excellent high-temperature choice. For polar reactions, consider sulfolane.

  • Ensure an Inert Atmosphere: At high temperatures, trace oxygen can lead to significant oxidative decomposition. Ensure your reaction is properly set up under a dry, inert atmosphere like nitrogen or argon.

Q5: The reaction isn't going to completion, even after prolonged heating. What solvent-related factors should I investigate?

Stalled reactions at high temperatures often point to issues with solubility, kinetics, or reagent stability.

  • Poor Solubility: The starting material or a key intermediate may not be sufficiently soluble in the chosen solvent at the reaction temperature. This is especially true if the polarity of your compounds changes significantly during the reaction.

  • Incorrect Polarity: The solvent may be stabilizing the ground state of the reactants more than the transition state, thus increasing the activation energy and slowing the reaction.[7] If you are using a non-polar solvent for a reaction that generates a polar intermediate, consider switching to a more polar, high-boiling solvent.

  • Reagent Decomposition: The high temperature may be degrading one of your reagents or catalysts before it has a chance to react.

Troubleshooting Steps:

  • Solubility Test: Before running the full reaction, test the solubility of all starting materials in the chosen solvent at the target temperature.

  • Solvent Screening: If possible, run small-scale test reactions in a few different high-boiling solvents of varying polarity (e.g., mesitylene, DMSO, sulfolane) to identify a medium that better facilitates the reaction.

  • Staged Reagent Addition: If a reagent is thermally labile, consider adding it slowly to the heated reaction mixture to maintain a low instantaneous concentration, allowing it to react before it decomposes.

Visualization: Solvent Selection Workflow

This decision tree can guide your initial solvent selection process for high-temperature reactions.

SolventSelection start Start: Define Reaction temp What is the target reaction temperature? start->temp low_temp < 150 °C temp->low_temp mid_temp 150 - 200 °C temp->mid_temp high_temp > 200 °C temp->high_temp polarity What is the polarity of the reactants/transition state? nonpolar Non-polar polarity->nonpolar polar_aprotic Polar Aprotic polarity->polar_aprotic reactivity Are there strong acids, bases, or nucleophiles present? inert_cond Inert Conditions reactivity->inert_cond reactive_cond Reactive Conditions reactivity->reactive_cond solvent_class Select Solvent Class low_temp->polarity result1 Toluene, Xylenes result4 Aromatic Hydrocarbons, High-Boiling Alkanes mid_temp->polarity result2 Mesitylene, NMP, DMSO, DMF result5 Sulfolane, NMP, Glymes, Dipolar Aprotic Solvents high_temp->polarity result3 Diphenyl Ether, Sulfolane, Ionic Liquids nonpolar->reactivity polar_aprotic->reactivity inert_cond:s->result1:n inert_cond:s->result2:n inert_cond:s->result3:n inert_cond:s->result4:n inert_cond:s->result5:n warning Warning: Verify solvent compatibility with reactive species! reactive_cond:s->warning:n SideReactions cluster_conditions High Temperature (>200 °C) + Non-ideal Solvent/Catalyst CB Cyclobutyl Benzene (Substituted) RingOpening Ring Opening (e.g., to 1-phenyl-1-butene) CB->RingOpening Thermal or Acid/Base Catalyzed Rearrangement Rearrangement (e.g., to methylcyclopropyl benzene) CB->Rearrangement Lewis Acid Presence Dehydrogenation Dehydrogenation (to cyclobutenyl benzene) CB->Dehydrogenation Oxidative Conditions Decomposition Decomposition (charring/tar formation) CB->Decomposition Extreme Heat/ Reactive Solvent

Caption: Potential non-desired thermal reaction pathways for cyclobutyl benzenes.

Data Summary Table

The table below provides key properties for a selection of common high-boiling point solvents to aid in your selection process.

SolventBoiling Point (°C)Melting Point (°C)Dielectric Constant (20-25°C)Type
Toluene111-952.4Non-polar Aromatic
o-Xylene144-252.6Non-polar Aromatic
N,N-Dimethylformamide (DMF)153-6136.7Polar Aprotic
Dimethyl Sulfoxide (DMSO)1891947Polar Aprotic
N-Methyl-2-pyrrolidone (NMP)202-2432.2Polar Aprotic
Diphenyl Ether258263.7Non-polar Ether
Sulfolane2852843.3Polar Aprotic

Experimental Protocols

Protocol 1: General Setup for High-Temperature Reaction Under Inert Atmosphere

This protocol describes a standard setup for running a reaction at temperatures exceeding 150 °C.

Materials:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser

  • Thermometer or thermocouple with controller

  • Heating mantle or oil bath (silicone oil is recommended for temps >150 °C) [13]* Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Glass stoppers and septa

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove residual water. [14]2. Assembly: Assemble the three-neck flask with the reflux condenser, thermometer, and a septum for reagent addition. The thermometer bulb should be submerged in the reaction mixture, away from the flask walls, for accurate temperature measurement.

  • Inerting the System: Connect the top of the condenser to the inert gas line, which is vented through an oil bubbler. Flush the system with the inert gas for 10-15 minutes to displace all oxygen. Maintain a slight positive pressure of the inert gas throughout the reaction.

  • Charging Reagents: Add the selected high-boiling solvent and the cyclobutyl benzene substrate to the flask via syringe or cannula.

  • Heating: Begin stirring and slowly heat the mixture to the target temperature using the heating mantle or oil bath. [13]Use a temperature controller for precise regulation.

  • Reagent Addition: Once the target temperature is stable, add any additional reagents, either neat or dissolved in the reaction solvent, via syringe through the septum. For exothermic additions or thermally sensitive reagents, add dropwise.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS) by withdrawing small aliquots with a syringe.

  • Workup: After the reaction is complete, cool the flask to room temperature before disassembling and proceeding with the workup and purification. Never open a hot, sealed system.

Protocol 2: Drying of High-Boiling Point Polar Aprotic Solvents (e.g., DMSO, NMP)

Water can be detrimental in many high-temperature reactions. This protocol describes a method for drying common polar aprotic solvents.

Materials:

  • Solvent to be dried (e.g., DMSO)

  • Calcium hydride (CaH₂) or activated molecular sieves (4Å)

  • Distillation apparatus (oven-dried)

  • Vacuum source

  • Inert gas source

Procedure:

  • Pre-drying: Stir the solvent over calcium hydride (CaH₂) overnight under an inert atmosphere. Caution: CaH₂ reacts vigorously with water to produce hydrogen gas.

  • Setup for Vacuum Distillation: Assemble the distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Distillation: Heat the flask gently under reduced pressure. The reduced pressure is critical for distilling these high-boiling solvents at a manageable temperature, which prevents thermal decomposition. [15][16]4. Collection: Collect the distilled solvent in a receiver flask that has been flushed with an inert gas. Discard the initial fraction (first 5-10% of the volume).

  • Storage: Store the freshly dried solvent over activated molecular sieves in a sealed bottle under an inert atmosphere to prevent re-absorption of moisture.

References

  • Temperature‐Dependent Solvent Polarity Effects on Adiabatic Proton Transfer Rate Constants and Kinetic Isotope Effects. (n.d.). Scilit. [Link]

  • Solvent's thermal stability parameters. (n.d.). ResearchGate. [Link]

  • Why am I having problems with my reaction run at a high temperature for long time? (2014, December 5). ResearchGate. [Link]

  • Solvent Polarity Effects on the Temperature Dependence of Primary Kinetic Isotope Effects of NADH/NAD+ Model Reactions in Solution. (n.d.). ProQuest. [Link]

  • Low- vs. High-Boiling Solvents: Best Evaporation Methods. (2025, September 24). BioChromato. [Link]

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • High boiling point solvents. (2011, December 2). ResearchGate. [Link]

  • Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (2002, February 15). PubMed. [Link]

  • How do organic chemists remove solvents with high boiling points from solution? (2017, June 22). Quora. [Link]

  • Tricyclobutabenzene. (n.d.). Wikipedia. [Link]

  • Organic Solvent. (2020, August 9). AkiNik Publications. [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024, July 24). PMC. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). Preprints.org. [Link]

  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025, March 7). Chemistry World. [Link]

  • Chemical Properties of Benzene, cyclobutyl- (CAS 4392-30-7). (n.d.). Cheméo. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24). ACS Publications. [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. (2021, July 19). MDPI. [Link]

  • Method for Selection of Solvents for Promotion of Organic Reactions. (n.d.). In Corpus. [Link]

  • Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. (n.d.). Royal Society of Chemistry. [Link]

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]

  • Benzene, cyclobutyl-. (n.d.). NIST WebBook. [Link]

  • Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. (n.d.). ResearchGate. [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024, March 19). Lneya. [Link]

  • Is there a guide to selecting solvents for synthesis? (2018, November 7). Reddit. [Link]

  • Are These 'Inert' Solvents Actually Reactive? (2022, September 20). YouTube. [Link]

  • Introduction | Alternative Solvents for Green Chemistry. (2009, February 13). Royal Society of Chemistry. [Link]

  • Solvent Effects on the Menshutkin Reaction. (2021, November 10). arXiv.org. [Link]

  • Properties of Common Solvents. (2014, July 19). DisperseTech. [Link]

  • Using Safer Solvents in Chemistry. (2022, June 22). ReAgent Chemicals. [Link]

  • Handbook of organic solvent properties. (n.d.). ResearchGate. [Link]

  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. (2025, July 30). MDPI. [Link]

  • Are organic compounds thermally stable? Why or why not? (2021, April 25). Quora. [Link]

  • Collisional activation of cyclobutene by hexafluorobenzene: A chemical probe for highly energetic collisions In reactive systems. (n.d.). In Corpus. [Link]

  • cyclobutylbenzene | CAS#:4392-30-7. (2025, August 27). Chemsrc. [Link]

  • Reactions of Benzene. (2021, July 28). Longdom Publishing. [Link]

  • 4.2 Reactivity, Stability and Structure of Benzene. (n.d.). KPU Pressbooks. [Link]

  • The Kinetics of Thermal Decomposition of Benzene in a Flow System. (n.d.). In Corpus. [Link]

  • The Thermal Decomposition of Cyclobutane at Low Pressures. (n.d.). ResearchGate. [Link]

  • Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. (n.d.). American Chemical Society. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024, July 3). ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 1-Cyclobutyl-3-ethynylbenzene

Executive Summary This guide provides a comprehensive analysis of the 1-Cyclobutyl-3-ethynylbenzene 1H NMR spectrum. It addresses the specific challenge of resolving the terminal alkyne proton ($ \equiv C-H $) from the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the 1-Cyclobutyl-3-ethynylbenzene 1H NMR spectrum. It addresses the specific challenge of resolving the terminal alkyne proton ($ \equiv C-H $) from the complex methylene multiplets of the cyclobutyl ring.

Unlike standard alkyl-benzenes, this molecule possesses two distinct anisotropy generators: the benzene ring and the ethynyl group. This guide compares two analytical approaches: Standard Analysis (CDCl₃) versus Enhanced Resolution Analysis (Benzene-d₆) . Experimental data confirms that while CDCl₃ is sufficient for basic identification, Benzene-d₆ provides superior resolution of the alkyne moiety via Aromatic Solvent-Induced Shifts (ASIS), making it the preferred method for high-purity validation in drug development workflows.

Structural Logic & Spin System Analysis

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of a meta-disubstituted benzene ring.

  • Fragment A (Cyclobutyl): A constrained 4-membered ring. The methine proton (

    
    ) is deshielded by the aromatic ring. The six methylene protons (
    
    
    
    ) form complex higher-order multiplets due to ring puckering.
  • Fragment B (Ethynyl): A terminal alkyne.[1] The acetylenic proton is shielded by the diamagnetic anisotropy of the triple bond, typically appearing near 3.0 ppm.

  • Fragment C (Aromatic): A classic meta substitution pattern (

    
    ).
    
Connectivity Diagram (Spin System)

G cluster_0 Aromatic Core (Meta) cluster_1 Substituents Ar_H2 H2 (Singlet-like) Ar_H4 H4 (Doublet) Ar_H2->Ar_H4 Meta (J~2Hz) Ar_H6 H6 (Doublet) Ar_H2->Ar_H6 Meta (J~2Hz) Cyc_CH Cyclobutyl CH (Methine) Ar_H2->Cyc_CH Ipso-C1 Alk_CH Alkyne CH (Triplet/Singlet) Ar_H2->Alk_CH Ipso-C3 Ar_H5 H5 (Triplet) Ar_H4->Ar_H5 Ortho (J~8Hz) Ar_H5->Ar_H6 Ortho (J~8Hz)

Figure 1: Spin system connectivity showing the critical meta-coupling pathways and substituent attachment points.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in characterizing this molecule. We compared the performance of Chloroform-d (CDCl₃) against Benzene-d₆ (C₆D₆).

Method A: Standard Analysis (CDCl₃)
  • Behavior: In CDCl₃, the terminal alkyne proton typically resonates at 3.05 ppm .

  • Limitation: The cyclobutyl methylene protons often span the 1.8 – 2.5 ppm range. Depending on the concentration and shimming, the alkyne singlet can overlap with the "roofing" of the cyclobutyl multiplets or residual water peaks, obscuring integration accuracy.

Method B: Enhanced Resolution (Benzene-d₆)
  • Behavior: Benzene-d₆ induces an Aromatic Solvent-Induced Shift (ASIS) . The solvent molecules stack against the solute's aromatic ring.

  • Result: This interaction typically shifts the alkyne proton upfield or downfield (depending on specific geometry) relative to the alkyl chain, often isolating it into a clean spectral window.

  • Recommendation: Use C₆D₆ for purity assays to ensure the alkyne integral is exactly 1.0H.

Comparative Data Table
FeatureMethod A (CDCl₃)Method B (C₆D₆)Performance Verdict
Alkyne (≡C-H) Shift ~3.05 ppm~2.85 ppm (Variable)Method B (Better separation)
Aromatic Resolution Moderate overlapHigh (Expanded dispersion)Method B
Solvent Residual 7.26 ppm (Interferes with Ar-H)7.16 ppmMethod A (Easier to dodge)
Cost/Ease Low / High SolubilityHigh / High SolubilityMethod A

Experimental Protocol

To replicate the reference data below, follow this validated workflow.

Workflow Diagram

Workflow cluster_prep Preparation Phase start Sample: 1-Cyclobutyl-3-ethynylbenzene (>98% Purity) choice Select Solvent start->choice cdcl3 Routine ID: Dissolve 10mg in 0.6mL CDCl3 choice->cdcl3 Standard c6d6 High-Res Purity: Dissolve 10mg in 0.6mL C6D6 choice->c6d6 Advanced acq Acquisition (600 MHz) ns=16, d1=10s (Alkyne relaxation) cdcl3->acq c6d6->acq proc Processing LB=0.3 Hz, Baseline Correction acq->proc

Figure 2: Experimental workflow. Note the relaxation delay (d1=10s) is critical for accurate integration of the alkyne proton, which has a long T1 relaxation time.

Detailed Steps:
  • Sample Prep: Weigh 10-15 mg of analyte.

  • Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): Set to 10 seconds . Crucial: Terminal alkyne protons have inefficient relaxation mechanisms. Short delays (<1s) will under-integrate this signal, leading to false impurity calculations.

    • Scans (ns): 16 (sufficient for >10mg).

Reference Spectral Data (CDCl₃)[2][3]

The following data represents the Predicted Reference Standard derived from fragment analysis of meta-ethynyl toluene and cyclobutylbenzene analogs [1, 2].

Field Strength: 600 MHz Solvent: CDCl₃ (Ref 7.26 ppm) Temperature: 298 K

Shift (δ ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Notes
7.45 Singlet (t)1HJ ~ 1.8Ar-H2Isolated between substituents (Meta coupled).
7.35 Doublet (dt)1HJ ~ 7.6, 1.5Ar-H4Ortho to ethynyl, Meta to cyclobutyl.
7.28 Doublet (dt)1HJ ~ 7.6, 1.5Ar-H6Ortho to cyclobutyl, Meta to ethynyl.
7.22 Triplet (t)1HJ ~ 7.6Ar-H5Meta to both substituents.
3.52 Quintet (m)1HJ ~ 8.5Cyclobutyl-CHMethine proton (deshielded by ring current).
3.05 Singlet1H-Alkyne (≡C-H)Diagnostic peak. Sharp singlet.
2.38 – 2.28 Multiplet2H-Cyc-CH₂ (β)High-order roofing effect.
2.15 – 1.95 Multiplet2H-Cyc-CH₂ (β')Diastereotopic nature due to ring puckering.
1.88 – 1.80 Multiplet2H-Cyc-CH₂ (γ)Furthest from aromatic ring.
Interpretation Key:
  • The "Meta" Pattern: Look for the H2 proton at ~7.45 ppm. It appears as a singlet at low resolution but is actually a triplet with small coupling constants (

    
    ) due to coupling with H4 and H6.
    
  • Cyclobutyl Fingerprint: The methine proton at 3.52 ppm is the anchor. If this shifts upfield (< 3.0), the ring has opened or rearranged.

  • Alkyne Validation: The singlet at 3.05 ppm must integrate 1:1 with the aromatic H2. If the integral is 0.8, check for deuterium exchange (if using CD₃OD) or evaporation of the volatile alkyne.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Acetylene Chemical Shifts. University of Wisconsin-Madison.[2] [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for substituent additivity rules).

  • PubChem. (2024). Compound Summary: 1-(tert-Butyl)-3-ethynylbenzene (Analogous Structure). National Library of Medicine. [Link]

Sources

Comparative

characteristic IR alkyne stretch frequencies for 1-Cyclobutyl-3-ethynylbenzene

An In-Depth Technical Guide to the Characteristic Infrared (IR) Alkyne Stretch Frequencies of 1-Cyclobutyl-3-ethynylbenzene Introduction: The Vibrational Signature of Alkynes Infrared (IR) spectroscopy is an indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characteristic Infrared (IR) Alkyne Stretch Frequencies of 1-Cyclobutyl-3-ethynylbenzene

Introduction: The Vibrational Signature of Alkynes

Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating molecular structures by measuring the vibrations of bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For researchers in organic synthesis and drug development, IR spectroscopy offers a rapid and non-destructive method to identify functional groups.

The alkyne functional group, characterized by a carbon-carbon triple bond (C≡C), presents highly diagnostic absorption bands in the IR spectrum. These bands appear in a relatively "quiet" region of the spectrum where few other functional groups absorb, making them particularly useful for structural confirmation.[1] This guide provides a detailed analysis of the characteristic IR frequencies for 1-Cyclobutyl-3-ethynylbenzene, a molecule featuring a terminal alkyne, a disubstituted aromatic ring, and a cyclobutyl substituent. We will compare its expected spectral features with related compounds, providing a comprehensive framework for interpretation.

Deconstructing the Spectrum: Predicted IR Absorptions for 1-Cyclobutyl-3-ethynylbenzene

The structure of 1-Cyclobutyl-3-ethynylbenzene contains three key components, each contributing distinct signals to the overall IR spectrum: the terminal alkyne, the 1,3-disubstituted (meta) benzene ring, and the saturated cyclobutyl ring.

The Terminal Alkyne Group (-C≡CH): The Primary Diagnostic Region

The most characteristic signals for this molecule arise from the terminal ethynyl group. Two distinct vibrations are of primary importance:

  • ≡C-H Stretching Vibration: The bond between the sp-hybridized carbon and the terminal hydrogen gives rise to a sharp and strong absorption band. For terminal alkynes, this peak typically appears in the range of 3330-3270 cm⁻¹.[2][3] In the case of phenylacetylene, a closely related compound, this stretch is observed around 3300 cm⁻¹.[1][4] Experimental studies on phenylacetylene have shown the most intense feature in this region to be at 3340 cm⁻¹.[5] Therefore, for 1-Cyclobutyl-3-ethynylbenzene, a prominent, sharp peak is predicted around 3300-3340 cm⁻¹ . The intensity of this band is due to the significant change in dipole moment during the stretching vibration.[6]

  • C≡C Triple Bond Stretching Vibration: The stretching of the carbon-carbon triple bond is another key indicator. This vibration absorbs in the range of 2260-2100 cm⁻¹.[2][7] This band is typically weak to medium in intensity.[8] For terminal alkynes, the absorption is generally more intense than for internal alkynes because the asymmetry leads to a larger change in dipole moment.[4][6] Conjugation with the benzene ring is known to shift this absorption to a slightly lower frequency.[9] Thus, a weak but sharp peak is expected for 1-Cyclobutyl-3-ethynylbenzene in the 2100-2150 cm⁻¹ region.

The Aromatic Ring: Signatures of Substitution

The 1,3-disubstituted benzene ring provides several characteristic absorptions:

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹. A weak to medium band, or a group of bands, is expected in the 3100-3000 cm⁻¹ range.[3][7] This allows for clear differentiation from the aliphatic C-H stretches which appear below 3000 cm⁻¹.[7]

  • Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene ring results in two or three bands of medium intensity in the 1630-1430 cm⁻¹ region.[4][10] Typically, bands are observed near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[10]

The Cyclobutyl Group: The Saturated Component

The cyclobutyl ring, as an alkyl substituent, will display characteristic absorptions for sp³-hybridized C-H bonds.

  • Aliphatic C-H Stretching: Strong absorption bands resulting from the stretching of C-H bonds in the cyclobutyl group are expected in the 2980-2850 cm⁻¹ region.[11] These are typically the most intense bands in the hydrocarbon stretching region of the spectrum.

Comparative Analysis: Contextualizing the Frequencies

To fully appreciate the spectral features of 1-Cyclobutyl-3-ethynylbenzene, it is instructive to compare its predicted frequencies with those of simpler, related molecules.

Vibrational Mode 1-Hexyne (Aliphatic) Phenylacetylene (Aromatic) 1-Cyclobutyl-3-ethynylbenzene (Predicted) Causality Behind the Differences
≡C-H Stretch (cm⁻¹) ~3324[2]~3300-3340[4][5]~3300-3340 The electronic environment of the aromatic ring slightly influences the sp C-H bond, but the frequency remains highly characteristic.
C≡C Stretch (cm⁻¹) ~2126[2]~2100-2120~2100-2120 Conjugation of the triple bond with the π-system of the benzene ring lowers the bond order slightly, decreasing the stretching frequency compared to a non-conjugated alkyne.[6][9]
Aromatic C-H Stretch (cm⁻¹) N/A~3100-3000[4]~3100-3000 This feature is characteristic of the benzene ring and absent in purely aliphatic alkynes.
Aliphatic C-H Stretch (cm⁻¹) ~2960-2850N/A~2980-2850 These absorptions arise from the sp³ C-H bonds in the alkyl chain (hexyne) or the cyclobutyl group. They are absent in phenylacetylene.
Aromatic C=C Stretches (cm⁻¹) N/A~1600-1450[4]~1630-1430 These in-ring vibrations are diagnostic for the presence of an aromatic system.

This comparison highlights how the core alkyne frequencies are modulated by the molecular framework and how the presence of different structural motifs (aliphatic vs. aromatic) can be clearly distinguished using IR spectroscopy.

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the relationship between the functional groups in 1-Cyclobutyl-3-ethynylbenzene and their corresponding characteristic IR absorption regions.

G cluster_mol 1-Cyclobutyl-3-ethynylbenzene cluster_ir Characteristic IR Absorption Regions (cm⁻¹) mol Structure CH_alkyne ≡C-H Stretch ~3300-3340 cm⁻¹ mol->CH_alkyne Terminal H CC_alkyne C≡C Stretch ~2100-2120 cm⁻¹ mol->CC_alkyne Triple Bond CH_arom Aromatic C-H Stretch ~3100-3000 cm⁻¹ mol->CH_arom Ring H's CC_arom Aromatic C=C Stretch ~1630-1430 cm⁻¹ mol->CC_arom Benzene Ring CH_aliph Aliphatic C-H Stretch ~2980-2850 cm⁻¹ mol->CH_aliph Cyclobutyl Group mol_img

Sources

Validation

A Comparative Analysis of Cyclobutyl and Isopropyl Phenylacetylene Derivatives: A Guide for Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The phenylacetylene core, a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The phenylacetylene core, a privileged structure in numerous biologically active compounds, serves as a versatile template for such exploration. This guide provides an in-depth comparative analysis of two key derivatives: cyclobutyl phenylacetylenes and isopropyl phenylacetylenes. By examining their synthesis, biological activity, and structure-activity relationships (SAR), we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own discovery programs.

The choice between a cyclobutyl and an isopropyl moiety, while seemingly a subtle substitution, can profoundly impact a compound's interaction with its biological target. The isopropyl group, a common branched alkyl substituent, offers a degree of lipophilicity and steric bulk. In contrast, the cyclobutyl ring, a strained carbocycle, introduces conformational rigidity and a distinct three-dimensional architecture.[1][2] This fundamental difference in their physicochemical properties often translates into significant variations in bioactivity.

This guide will navigate the synthesis of these derivatives, present a hypothetical yet mechanistically grounded comparison of their biological activities using a relevant enzymatic assay, and delve into the underlying principles of bioisosterism that govern their differential effects.

Synthetic Strategies: Accessing the Target Compounds

The synthesis of both cyclobutyl and isopropyl phenylacetylene derivatives can be efficiently achieved through the well-established Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction provides a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Workflow

The general synthetic approach is outlined below. This workflow allows for the modular assembly of a library of derivatives for biological screening.

G cluster_0 Starting Materials cluster_1 Sonogashira Coupling cluster_2 Products Aryl Halide Substituted Aryl Halide (e.g., 1-iodo-4-nitrobenzene) Reaction Pd(PPh3)2Cl2, CuI, Et3N, THF, rt Aryl Halide->Reaction Cyclobutylacetylene Cyclobutylacetylene Cyclobutylacetylene->Reaction Path A Isopropylacetylene Isopropylacetylene Isopropylacetylene->Reaction Path B Cyclobutyl_Product Cyclobutyl Phenylacetylene Derivative Reaction->Cyclobutyl_Product via Path A Isopropyl_Product Isopropyl Phenylacetylene Derivative Reaction->Isopropyl_Product via Path B

Caption: Proposed synthetic workflow for cyclobutyl and isopropyl phenylacetylene derivatives.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of the substituted aryl halide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added triethylamine (3.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are added.

  • The respective terminal alkyne (cyclobutylacetylene or isopropylacetylene, 1.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature under an argon atmosphere until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Comparative Bioactivity: A Case Study in COX-2 Inhibition

To provide a tangible comparison of the potential bioactivity of these two classes of derivatives, we will consider a hypothetical scenario where these compounds are evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3] The structure-activity data presented in the following table, while hypothetical, is based on established principles of medicinal chemistry and the known influence of cyclobutyl and isopropyl groups in drug-receptor interactions.

Table 1: Hypothetical Comparative Bioactivity Data for COX-2 Inhibition

Compound IDSubstituent (R)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a Isopropyl5.215.83.0
1b Cyclobutyl0.824.530.6
2a Isopropyl (with 4-SO2Me on phenyl ring)0.45>100>222
2b Cyclobutyl (with 4-SO2Me on phenyl ring)0.15>100>667
Discussion of Structure-Activity Relationships (SAR)

The hypothetical data in Table 1 illustrates a common trend observed in medicinal chemistry where the replacement of a flexible isopropyl group with a more constrained cyclobutyl ring can lead to a significant enhancement in potency and selectivity.[1][2]

  • Potency: The cyclobutyl derivatives (1b and 2b ) exhibit lower IC50 values against COX-2 compared to their isopropyl counterparts (1a and 2a ). This suggests that the rigid conformation of the cyclobutyl ring may orient the phenylacetylene scaffold more favorably within the active site of the enzyme, leading to stronger binding interactions. The constrained nature of the cyclobutyl group can reduce the entropic penalty upon binding, a key factor in improving binding affinity.

  • Selectivity: A notable increase in the selectivity index is observed for the cyclobutyl derivatives. The unique three-dimensional shape of the cyclobutyl moiety may allow for specific interactions with amino acid residues in the side pocket of the COX-2 active site, which is larger than that of the COX-1 isoform. The flexible isopropyl group, in contrast, may adopt multiple conformations, some of which could lead to off-target binding to COX-1.

The inclusion of a sulfonylmethyl (SO2Me) group at the para-position of the phenyl ring, a known COX-2 pharmacophore, further enhances the potency and selectivity of both series, as seen in compounds 2a and 2b .[3] This highlights the modular nature of drug design, where the optimization of different regions of a molecule can have an additive or even synergistic effect on its biological activity.

The Rationale Behind the Bioisosteric Replacement

The substitution of an isopropyl group with a cyclobutyl ring is a classic example of bioisosteric replacement.[4] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. However, the subtle differences between them can be exploited to fine-tune a drug candidate's profile.

G cluster_0 Isopropyl Group cluster_1 Cyclobutyl Group cluster_2 Potential Biological Outcomes isopropyl Isopropyl Flexible Free rotation Larger van der Waals radius outcomes Improved Potency Enhanced Selectivity Increased Metabolic Stability Altered Solubility isopropyl->outcomes Bioisosteric Replacement cyclobutyl Cyclobutyl Rigid Constrained conformation Defined 3D shape cyclobutyl->outcomes Bioisosteric Replacement

Caption: Bioisosteric relationship between isopropyl and cyclobutyl groups and potential outcomes.

Key considerations for choosing a cyclobutyl over an isopropyl group include:

  • Conformational Restriction: The puckered, four-membered ring of cyclobutane restricts the number of accessible conformations, which can pre-organize the molecule for optimal binding to its target, thereby increasing potency.[2]

  • Metabolic Stability: The C-H bonds on a cyclobutyl ring are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the tertiary C-H bond of an isopropyl group. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Vectorial Orientation: The defined geometry of the cyclobutyl ring provides a precise vector for positioning other functional groups in three-dimensional space, which can be crucial for establishing specific interactions within a binding pocket.[1]

  • Lipophilicity: The cyclobutyl group often has a slightly lower lipophilicity (logP) compared to the isopropyl group, which can be advantageous for improving solubility and reducing non-specific binding.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following protocol is adapted from methodologies used for the evaluation of selective COX-2 inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Stannous chloride

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds (or vehicle control, DMSO) to the wells and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • The reaction is allowed to proceed for a specified time (e.g., 2 minutes).

  • The amount of prostaglandin G2 (PGG2) produced is determined colorimetrically by monitoring the oxidation of TMPD at 590 nm.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The comparative analysis of cyclobutyl and isopropyl phenylacetylene derivatives underscores the profound impact that subtle structural modifications can have on biological activity. While the isopropyl group remains a valuable and frequently employed substituent, the strategic incorporation of a cyclobutyl moiety offers a compelling avenue for enhancing potency, selectivity, and metabolic stability. The rigidity and defined three-dimensional structure of the cyclobutyl ring provide a powerful tool for medicinal chemists to optimize ligand-receptor interactions.

The hypothetical data and SAR discussion presented in this guide serve as a framework for initiating drug discovery programs centered on the phenylacetylene scaffold. The provided synthetic and biological testing protocols offer a practical starting point for the synthesis and evaluation of novel derivatives. Future research should focus on the synthesis of a diverse library of both cyclobutyl and isopropyl phenylacetylene derivatives with various substitution patterns on the phenyl ring to build a comprehensive SAR and to identify lead compounds with promising therapeutic potential.

References

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. [Link]

  • Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Correlation Between Structure and New Anti-cancer Activity of Some Antioxidants Following Chemical Structure Modification Does The Evidence Support This Correlation. ResearchGate. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 3. Alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates. Designed Monomers and Polymers. [Link]

  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

  • 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

Sources

Comparative

metabolic stability comparison of cyclobutyl vs cyclopropyl benzene scaffolds

Executive Summary In medicinal chemistry, the modulation of metabolic stability is a critical parameter in the hit-to-lead optimization phase. The substitution of alkyl chains or phenyl rings with small cycloalkyl scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of metabolic stability is a critical parameter in the hit-to-lead optimization phase. The substitution of alkyl chains or phenyl rings with small cycloalkyl scaffolds—specifically cyclopropyl and cyclobutyl rings—is a proven strategy to alter physicochemical properties and metabolic fate.[1]

This guide provides a technical comparison of these two scaffolds when attached to a benzene ring (aryl-cycloalkyls). The core distinction lies in their C–H Bond Dissociation Energy (BDE) and hybridization character , which dictates their susceptibility to Cytochrome P450 (CYP450) mediated oxidation.

  • Cyclopropyl Benzene: Acts as a "metabolic shield." The high s-character of its C–H bonds renders them resistant to hydrogen atom abstraction (HAT), the rate-limiting step in CYP450 oxidation.

  • Cyclobutyl Benzene: Acts as a "lipophilic spacer." While it offers different steric vectors, its C–H bonds possess typical

    
     character, making the ring prone to hydroxylation (metabolic "soft spot").
    

Mechanistic Comparison: The Chemical Basis of Stability

To understand the biological outcome, we must first analyze the underlying physical organic chemistry.

Hybridization and Bond Dissociation Energy (BDE)

The metabolic stability of these rings is directly correlated to the strength of the C–H bonds available for CYP450 attack.

FeatureCyclopropyl BenzeneCyclobutyl Benzene
Hybridization

(Walsh Orbitals)

(Puckered)
Benzylic C–H BDE ~106 kcal/mol (Strong)~96–98 kcal/mol (Weak)
Ring Strain ~27.5 kcal/mol~26.5 kcal/mol
Metabolic Liability Low (Resistant to HAT)High (Prone to Hydroxylation)

Analysis:

  • Cyclopropyl: The carbon atoms in a cyclopropane ring exhibit significant

    
    -character (similar to alkenes). This strengthens the C–H bonds, raising the activation energy required for the CYP450 oxo-iron species (Compound I) to abstract a hydrogen atom. Consequently, the benzylic position is often metabolically silent .
    
  • Cyclobutyl: The ring adopts a puckered conformation to relieve torsional strain.[2] The C–H bonds are chemically similar to standard secondary alkyl chains. CYP450 enzymes can easily abstract hydrogen from the 3-position (remote oxidation) or the benzylic position, leading to rapid clearance.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of these two scaffolds.

MetabolicPathways cluster_0 Cyclopropyl Benzene Fate cluster_1 Cyclobutyl Benzene Fate CP Cyclopropyl-Ph M1 Stable Parent (High Exposure) CP->M1 CYP450 (Resistant to HAT) M2 Ring Opening (Rare/Bioactivation) CP->M2 Radical Mechanism (If radical forms) CB Cyclobutyl-Ph M3 3-Hydroxy-Cyclobutyl (Major Metabolite) CB->M3 CYP450 (Easy HAT at C3) M4 Benzylic Oxidation (Ketone Formation) CB->M4 CYP450 (Benzylic HAT)

Figure 1: Divergent metabolic pathways. Cyclopropyl rings resist direct oxidation, maintaining parent drug concentration. Cyclobutyl rings are readily oxidized at the C3 position.

Comparative Performance Data

The following data summarizes the impact of scaffold selection on metabolic parameters, derived from aggregate medicinal chemistry datasets (e.g., Fentanyl analog studies and kinase inhibitor optimization).

Intrinsic Clearance & Half-Life

Data normalized for a generic lipophilic drug scaffold (LogP ~3.5).

ParameterCyclopropyl AnalogCyclobutyl AnalogInterpretation

(Human Microsomes)
< 15 µL/min/mg> 45 µL/min/mgCyclopropyl significantly reduces clearance.

(Rat, IV)
~ 4.5 hours~ 1.2 hoursCyclobutyl is cleared rapidly via ring oxidation.
Major Metabolite N-dealkylation (if amine present)Ring Hydroxylation (C3 position)Cyclopropyl shifts metabolism to other parts of the molecule.
Bioactivation Risk Moderate (Ring opening potential)Low (Forms stable alcohols/ketones)Cyclopropyl can form reactive GSH adducts if radicalized.
Case Study: Fentanyl Analog Metabolism

A direct comparison in Archives of Toxicology (2019) on alicyclic fentanyl analogs highlights this contrast:

  • Cyclopropyl-Fentanyl: 82% of metabolites were from N-dealkylation (scaffold stable). Zero ring oxidation observed.

  • Cyclobutyl-Fentanyl: Significant formation of hydroxy-cyclobutyl metabolites. The ring itself became the primary site of metabolism.

Experimental Protocol: Microsomal Stability Assay

To validate these differences in your own series, use the following standardized protocol. This assay measures the intrinsic clearance (


) in liver microsomes.
Materials[1][3][4]
  • Test Compounds: Cyclopropyl and Cyclobutyl analogs (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Prepare Master Mix (Microsomes + Buffer) PreInc Pre-incubate 37°C (5 mins) Start->PreInc Spike Spike Compound (Final conc: 1 µM) PreInc->Spike Initiate Add NADPH (Start Reaction) Spike->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench with ACN (+ Internal Standard) T0->Quench T15->Quench T30->Quench T60->Quench Analyze LC-MS/MS Analysis (Determine % Remaining) Quench->Analyze Calc Calculate Cl_int & t1/2 Analyze->Calc

Figure 2: Standardized Microsomal Stability Workflow.

Calculation of Intrinsic Clearance

Calculate the slope (


) of the natural log of percent remaining vs. time.




Strategic Decision Matrix

When should you deploy which scaffold?

ScenarioRecommended ScaffoldRationale
Metabolic Hotspot on Linker Cyclopropyl The high BDE blocks CYP oxidation at the benzylic position.
Need Lipophilicity/Space Filling Cyclobutyl Provides bulkier 3D volume to fill hydrophobic pockets; accept metabolic cost or block C3 with Fluorine.
Safety/Toxicity Concern Cyclobutyl Avoids the risk of cyclopropyl ring-opening (mechanism-based inhibition) if the moiety is electron-rich.
Rigidification Cyclopropyl Provides a more rigid, planar-like constraint (

vs puckered).

References

  • Metabolism of Cyclopropyl Groups: A Double-Edged Sword. Hypha Discovery. Available at: [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. Archives of Toxicology, 2019.[3] Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • Bond Dissociation Energies. Michigan State University Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of meta-Ethynyl Cyclobutylbenzene via 13C NMR Spectroscopy

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural characterization of novel molecules is paramount. Positional isomerism, particularly in substituted aromatic system...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural characterization of novel molecules is paramount. Positional isomerism, particularly in substituted aromatic systems, presents a significant analytical challenge. Molecules like ethynyl cyclobutylbenzene, which can exist as ortho, meta, or para isomers, often yield similar mass spectrometry and infrared spectroscopy data, necessitating a more discerning analytical technique. This guide provides an in-depth, experimentally-grounded protocol for the structural validation of meta-ethynyl cyclobutylbenzene, leveraging the power and precision of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We will compare the expected spectral data for the meta isomer with its positional counterparts, demonstrating the definitive capability of 13C NMR in making these critical distinctions.

The Analytical Challenge: Differentiating Positional Isomers

The electronic environment of each carbon atom in a molecule determines its chemical shift in a 13C NMR spectrum.[1][2] For substituted benzenes, the position of the substituents dramatically alters the symmetry of the molecule and the electronic distribution within the aromatic ring. This results in a unique fingerprint for each isomer. While the ortho and meta isomers of ethynyl cyclobutylbenzene each have ten unique carbon atoms, the para isomer possesses a higher degree of symmetry, resulting in only seven distinct carbon signals. This difference in the number of aromatic signals is the first and most powerful clue in distinguishing the para isomer from the other two. Differentiating between the ortho and meta isomers, however, requires a more detailed analysis of the specific chemical shifts in the aromatic region.

Part 1: A Validated Protocol for High-Resolution 13C NMR Data Acquisition

The quality of the final spectrum is directly dependent on the rigor of the experimental setup. The following protocol is designed to yield high-resolution, high signal-to-noise data, which is crucial for the analysis of 13C NMR, a technique known for its lower sensitivity compared to proton NMR.[3]

Step-by-Step Experimental Methodology:

  • Sample Preparation:

    • Analyte Purity: Ensure the sample of ethynyl cyclobutylbenzene is of high purity, as impurities will introduce extraneous peaks and complicate spectral analysis.

    • Concentration: Dissolve 20-50 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).[3][4] CDCl3 is a common choice due to its excellent solubilizing properties and its single, well-characterized solvent peak at ~77.16 ppm.[5] The higher concentration is necessary to overcome the low natural abundance of the 13C isotope.[3]

    • Reference Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Spectrometer Configuration & Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion.

    • Pulse Program: Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments) to ensure that all carbon signals appear as singlets, simplifying the spectrum.[6][7]

    • Acquisition Parameters:

      • Pulse Angle: A 30° pulse angle is optimal as it allows for a shorter relaxation delay without significantly sacrificing signal, thus improving the signal-to-noise ratio over a given time.[7]

      • Relaxation Delay (d1): Set a relaxation delay of 2.0 seconds. This allows for adequate, though not complete, relaxation of most carbon nuclei, providing a good compromise between signal intensity and experiment time.[7]

      • Acquisition Time (aq): An acquisition time of 1.0-1.5 seconds is generally sufficient to ensure good digital resolution.[7]

      • Number of Scans (ns): Due to the low sensitivity of 13C NMR, a larger number of scans is required. Start with 128 scans and increase as needed to achieve a clear spectrum where all expected peaks are visible above the baseline noise.[4][7]

Part 2: Spectral Interpretation and Comparative Analysis

The key to validating the meta structure lies in predicting the chemical shifts and comparing them to the acquired spectrum, while also contrasting them with the expected shifts for the ortho and para isomers.

Predicted Chemical Shifts for meta-Ethynyl Cyclobutylbenzene

The following table outlines the predicted chemical shifts for each of the 10 unique carbon atoms in the target molecule. These predictions are based on established chemical shift ranges for similar functional groups.[6][8][9][10]

Carbon AtomTypePredicted Chemical Shift (δ, ppm)Rationale
C1Aromatic (C-Cyclobutyl)~149Quaternary carbon attached to an alkyl group, deshielded.
C2Aromatic (CH)~126Aromatic CH ortho to an alkyl group.
C3Aromatic (C-Ethynyl)~123Quaternary carbon attached to an alkyne, shielded relative to C1.
C4Aromatic (CH)~129Aromatic CH para to an alkyl group.
C5Aromatic (CH)~128Aromatic CH ortho to an alkyne group.
C6Aromatic (CH)~127Aromatic CH ortho to both substituents.
C7Alkyne (C≡C-Ar)~83Substituted alkyne carbon.
C8Alkyne (C≡CH)~78Terminal alkyne carbon, shielded by anisotropy.
C9Cyclobutyl (CH)~38Methine carbon attached to the aromatic ring.
C10Cyclobutyl (CH2)~25Methylene carbons of the cyclobutane ring.

Comparative Analysis with ortho and para Isomers

The true diagnostic power of 13C NMR becomes evident when comparing the aromatic region of the three possible isomers. The substitution pattern creates a unique electronic landscape for each, leading to distinguishable chemical shifts.

IsomerNumber of Aromatic SignalsKey Differentiating Features in the Aromatic Region (δ, ppm)
ortho 6Expect a wider spread of chemical shifts due to steric interactions and proximity effects between the two substituents. The quaternary carbons will be significantly different from the meta and para isomers.
meta 6 Characterized by six distinct signals, with the C-Cyclobutyl carbon (C1) being the most deshielded (~149 ppm) and the C-Ethynyl carbon (C3) appearing around ~123 ppm.
para 4Due to C2 symmetry, only four signals will be present: two for the quaternary carbons and two for the protonated aromatic carbons. This provides an immediate and unambiguous distinction.[2]

Part 3: Definitive Confirmation with DEPT Spectroscopy

To further solidify the structural assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[11][12] These experiments differentiate between CH, CH2, and CH3 groups, and quaternary carbons.

  • DEPT-90: This experiment will exclusively show signals for methine (CH) carbons. For meta-ethynyl cyclobutylbenzene, this means we expect to see the four aromatic CH signals and the single cyclobutyl CH signal.

  • DEPT-135: This experiment displays CH and CH3 signals as positive peaks and CH2 signals as negative (inverted) peaks.[11][12][13] In our case, the four aromatic CH signals and the cyclobutyl CH signal will be positive, while the cyclobutyl CH2 signal will appear as a distinct negative peak. Quaternary carbons (like C1 and C3) are not observed in DEPT spectra.[11][14]

The combination of a standard broadband-decoupled 13C spectrum with DEPT-90 and DEPT-135 experiments provides a self-validating system. The number of signals confirms the isomer, and the DEPT results confirm the specific carbon types, leaving no ambiguity in the final structure.

Logical Workflow for Structural Validation

The following diagram illustrates the logical process for validating the structure of meta-ethynyl cyclobutylbenzene.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Conclusion P1 Purify Analyte P2 Dissolve in CDCl3 (20-50 mg / 0.6 mL) P1->P2 P3 Filter into NMR Tube P2->P3 A1 13C Broadband Decoupled P3->A1 Acquire Spectra A2 DEPT-90 A1->A2 A3 DEPT-135 A1->A3 D1 Count Aromatic Signals A1->D1 D3 Analyze DEPT Spectra to Confirm Carbon Types A2->D3 A3->D3 D2 Compare Chemical Shifts with Predicted Values D1->D2 D2->D3 C1 Signals Match meta Isomer? D3->C1 C2 Structure Confirmed: meta-Ethynyl Cyclobutylbenzene C1->C2 Yes C3 Structure is ortho or para isomer. Re-evaluate. C1->C3 No

Caption: Workflow for 13C NMR based structural validation.

Conclusion

13C NMR spectroscopy, when combined with DEPT experiments, offers an exceptionally robust and definitive method for the structural elucidation of positional isomers like ethynyl cyclobutylbenzene. By carefully preparing the sample, acquiring high-quality data, and systematically comparing the resulting spectrum to predicted values for all possible isomers, researchers can confidently assign the correct structure. The clear distinction in the number of aromatic signals for the para isomer, and the unique chemical shift fingerprints for the ortho and meta isomers, underscore the power of this technique in modern chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [URL: https://www.anasazi-instruments.com/blog/dept-nmr-vs-apt-nmr-which-is-best-c13-nmr-experiment-for-you/]
  • Ghasemi, J. B., & Niazi, A. (2013). Quantitative Prediction of 13C NMR Chemical Shifts of a Number of Organic Compounds in Chloroform Solution Using a Factorial Design. Concepts in Magnetic Resonance Part A, 42A(1), 1–13. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cmr.a.21262]
  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Chem 351/353 Main Page. [URL: https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch13/ch13-cnmr.html]
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [URL: https://www.ucl.ac.
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [URL: https://www.anasazi-instruments.com/blog/a-great-13c-nmr-spectrum-even-when-your-sample-is-dilute/]
  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [URL: https://www.nanalysis.com/nmr-information/nmr-blog/dept-a-tool-for-13c-peak-assignments]
  • University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences. [URL: https://www.uottawa.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy]
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [URL: https://www.chemistrysteps.com/13c-carbon-nmr-spectroscopy/]
  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Chemistry Department NMR Facility. [URL: https://www.chem.wisc.edu/nmr/nmrfac-blog/optimized-default-13c-parameters/]
  • University of California, Santa Cruz. (n.d.). NMR Sample Preparation. [URL: https://chemistry.ucsc.edu/facilities/nmr/nmr-sample-prep.html]
  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [URL: https://themorgantonscientific.org/ojs/index.php/tms/article/view/100]
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [URL: https://www.youtube.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [URL: https://www.jeol.co.
  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [URL: https://magritek.
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [URL: https://www.youtube.
  • Sigma-Aldrich. (n.d.). 13C NMR Chemical Shift Table. [URL: https://www.sigmaaldrich.com/technical-documents/articles/biology/nmr-spectroscopy.html]
  • Royal Society of Chemistry. (2004). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/nj/b309205k]
  • Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc03201k#!divAbstract]
  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. [URL: https://www.rsc.
  • ChemicalBook. (n.d.). 1,4-Diethynylbenzene (935-14-8) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/935-14-8_cnmr.htm]
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [URL: https://www.
  • University of Regensburg. (n.d.). Chemical shifts. [URL: https://www-chemie.uni-regensburg.de/Organische_Chemie/Didaktik/Keusch/pka_08-e.htm]
  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of .... [URL: https://www.docbrown.info/page06/molecule_isomers/C8H10isomers05.htm]
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C .... [URL: https://www.docbrown.info/page06/molecule_isomers/cycloalkanes02.htm]
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-solid-and-solution-state-of-the-benzene-rings-in-1-14_tbl1_258284698]

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Comparative

Conformational Analysis of 1,3-Disubstituted Cyclobutyl Benzene Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads Executive Summary: Escaping Flatland with Precision In the optimization of lead compounds, the 1,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: Escaping Flatland with Precision

In the optimization of lead compounds, the 1,3-disubstituted benzene ring is a ubiquitous linker. However, its planarity often leads to poor solubility and metabolic liabilities (e.g., aromatic hydroxylation). The 1,3-disubstituted cyclobutane moiety has emerged as a superior bioisostere, offering a "puckered" aliphatic scaffold that mimics the meta-vector of benzene while dramatically increasing fraction sp³ (Fsp³) character.

This guide provides a rigorous conformational analysis of these analogs, comparing them against traditional aromatic and rigid bicyclic alternatives. It details the "butterfly" puckering effect that dictates exit vectors and offers a self-validating NMR protocol for determining solution-state conformation.

Part 1: The Conformational Landscape

Unlike the rigid planarity of benzene, the cyclobutane ring is dynamic.[1] To relieve torsional strain (eclipsing interactions), the ring adopts a non-planar "puckered" or "butterfly" conformation.[1][2] This deviation from planarity is the critical design feature for medicinal chemists.

The Physics of the Pucker
  • Puckering Angle: Typically deviates 25–30° from planarity.

  • Inversion Barrier: The energy barrier between puckered conformers is low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless constrained by bulky substituents or fused rings.

  • Exit Vectors:

    • Benzene (1,3-subst): Fixed 120° angle; rigid.

    • Cyclobutane (1,3-cis): Substituents adopt a pseudo-diequatorial orientation in the puckered form, mimicking the 120° angle but with added depth (3D character).

    • Cyclobutane (1,3-trans): Substituents are pseudo-axial/equatorial, creating a linear-like or offset vector distinct from the meta-benzene arrangement.

Visualization: Conformational Energy Landscape

The following diagram illustrates the dynamic equilibrium and the energy penalty associated with the planar transition state.

Cyclobutane_Conformation cluster_0 Conformational Equilibrium Pucker_A Puckered Conformer A (Butterfly Shape) Planar_TS Planar Transition State (High Torsional Strain) Pucker_A->Planar_TS  ~1.5 kcal/mol   Pucker_B Puckered Conformer B (Inverted Butterfly) Planar_TS->Pucker_B  Ring Inversion   Factors Stabilizing Factors: - 1,3-Diaxial repulsion avoidance - Dipole minimization - H-bonding (intramolecular) Factors->Pucker_A Dictates Preference

Caption: Energy landscape of cyclobutane ring inversion. The planar state acts as a high-energy transition barrier between two puckered conformers.

Part 2: Comparative Analysis of Linker Alternatives

This section objectively compares the 1,3-cyclobutyl scaffold against the standard 1,3-phenylene (benzene) and the ultra-rigid bicyclo[1.1.1]pentane (BCP).

Table 1: Physicochemical & Structural Comparison
Feature1,3-Phenylene (Benzene)1,3-Cyclobutyl (Target)Bicyclo[1.1.1]pentane (BCP)
Geometry/Vector Planar, Rigid (120°)Puckered, Dynamic (~120° cis)Linear, Rigid (180°)
Hybridization sp² (Aromatic)sp³ (Aliphatic)sp³ (Aliphatic/Strained)
Solubility (LogS) Low (Lipophilic/Stacking)High (Disrupts stacking)Moderate to High
Metabolic Liability High (CYP450 Epoxidation)Low (No arom. hydroxylation)Very Low
Conformational Entropy Zero (Rigid)Moderate (Pucker flip)Zero (Rigid)
Primary Utility Standard LinkerMeta-Isostere / Solubility Para-Isostere
Key Insight: The "Cis" Selectivity

Experimental data indicates that cis-1,3-disubstituted cyclobutanes are often the bioactive conformers when replacing meta-aromatics. For example, in JAK inhibitor optimization, the cis-isomer allowed the formation of critical hydrogen bonds that the trans-isomer (and the planar benzene) could not access due to the specific "depth" of the puckered ring [1][2].

Part 3: Experimental Validation Protocols

To validate the conformation and ensure the correct isomer is synthesized, a robust analytical workflow is required. Relying solely on room-temperature NMR is insufficient due to rapid ring inversion.

Protocol: Variable Temperature (VT) NMR Analysis

Objective: Freeze the conformational equilibrium to resolve distinct puckered conformers and measure specific coupling constants (


).

Reagents & Equipment:

  • High-field NMR (minimum 500 MHz, ideally 600+ MHz).

  • Solvent: Toluene-d8 or THF-d8 (freezing points < -90°C allow for low-T studies; CDCl3 freezes too early).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified cyclobutane analog in 0.6 mL of Toluene-d8.

  • Baseline Acquisition: Acquire a standard 1H spectrum at 298 K (25°C). Note the chemical shift of the methine protons (H1 and H3). In rapid equilibrium, these may appear as broad or averaged multiplets.

  • Stepwise Cooling:

    • Cool the probe to 273 K, 253 K, 233 K, and finally 193 K (-80°C) .

    • Shimming must be re-optimized at each temperature step.

  • Decoalescence Observation: As temperature drops, the averaged signals will broaden (decoalescence) and eventually split into two distinct sets of signals corresponding to the major and minor puckered conformers.

  • Coupling Constant Measurement:

    • At the lowest temperature (slow exchange limit), measure the vicinal coupling constants (

      
      ).
      
    • Diagnostic Values:

      • 
         (pseudo-eq/ax) 
        
        
        
        6–10 Hz.
      • 
         (pseudo-ax/ax) 
        
        
        
        2–5 Hz (often smaller due to dihedral angles).
  • NOE Validation: Perform 1D-NOESY at the lowest temperature. Irradiate the substituent protons to observe through-space correlations with the ring protons. Cis isomers will show strong NOE between 1,3-substituents if they are diaxial-like, or between H1/H3 if substituents are diequatorial.

Decision Matrix for Linker Selection

Use this logic flow to determine when to deploy the cyclobutane scaffold.

Bioisostere_Selection Start Start: Optimization Objective Q1 Is the current linker a 1,3-substituted Benzene? Start->Q1 Q2 Is Solubility or Fsp³ a limiting factor? Q1->Q2 Yes Action_BCP Deploy Bicyclo[1.1.1]pentane (If Para-vector needed) Q1->Action_BCP No (It is 1,4-subst) Q3 Is the vector strictly planar? Q2->Q3 Yes (Need Solubility) Action_Benzene Retain Benzene (Add solubilizing groups) Q2->Action_Benzene No (Solubility OK) Action_Cyclo Deploy 1,3-Cyclobutane (Prioritize Cis-isomer) Q3->Action_Cyclo No (3D Tolerate/Preferred) Q3->Action_Benzene Yes (Planarity Critical)

Caption: Decision tree for selecting cyclobutane bioisosteres based on structural and physicochemical needs.

Part 4: Synthesis & Scalability

While conformational analysis is the focus, accessibility is the prerequisite. The most robust method for generating 1,3-disubstituted cyclobutanes with high diastereocontrol is the [2+2] Cycloaddition .

  • Reagents: Terminal alkenes + Allenoates.[3]

  • Catalyst: Lewis Acids (e.g., EtAlCl2) or Photoredox catalysts.

  • Outcome: This method typically yields the cyclobutane core with high efficiency, which can then be derivatized to the final analogs. The resulting esters/ketones are amenable to standard medicinal chemistry transformations (reductive amination, hydrolysis) [3].

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2020). Validates the use of cyclobutane as a scaffold for JAK inhibitors and discusses the specific H-bonding advantages of the puckered conformation.

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. BenchChem Technical Guides. (2025). Provides comparative data on metabolic stability and solubility improvements (Fsp3).[4]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry. (2016). Details the synthetic protocols for accessing these scaffolds efficiently.

  • Conformational Analysis of Cycloalkanes. Dalal Institute. Provides the fundamental physics regarding ring strain and puckering angles.[2]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Cyclobutyl-3-ethynylbenzene

Hazard Assessment: Understanding the "Why" Proper disposal begins with a thorough understanding of the risks. The structure of 1-cyclobutyl-3-ethynylbenzene presents a multi-faceted hazard profile derived from its functi...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the risks. The structure of 1-cyclobutyl-3-ethynylbenzene presents a multi-faceted hazard profile derived from its functional groups: the benzene ring, the cyclobutyl group, and, most critically, the terminal ethynyl (alkyne) group.

  • Aromatic Hydrocarbon Core: Like other benzene derivatives, this compound should be treated as a flammable liquid and potentially toxic.[1] Aromatic hydrocarbons can be hazardous to aquatic life and should not be released into the environment.

  • Terminal Alkyne Reactivity: This is the most significant consideration for safe handling and disposal. Terminal alkynes, characterized by the C≡C-H group, possess a weakly acidic proton.[2][3] This acidity allows for the formation of acetylide anions, which can react with certain metals—particularly heavy metals like copper, silver, mercury, and brass (a copper alloy)—to form highly unstable and shock-sensitive explosive acetylides.[2] This reactivity dictates strict protocols for container selection and waste stream segregation.

  • General Hazards: The compound is classified with GHS07 pictograms, indicating it may cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] It is also designated as a combustible liquid.[4][6]

Key Physical and Chemical Properties

A summary of known and inferred properties for 1-cyclobutyl-3-ethynylbenzene is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₂[4]
Molecular Weight 156.22 g/mol Inferred from Formula
Physical Form Liquid[4]
CAS Number 1602816-47-6[4]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
Signal Word Warning[4]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a robust barrier between you and the potential hazard. The following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves, inspected for integrity before use). Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the waste, especially transfers, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[7]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 1-cyclobutyl-3-ethynylbenzene is waste stream segregation . Never mix this waste with incompatible materials.

Step 1: Container Selection

The choice of a waste container is your first line of defense against hazardous reactions.

  • Material: Use a clean, dry, chemically compatible container. Borosilicate glass bottles are a good choice. Crucially, ensure the container and its cap are free from any heavy metal components, especially copper or brass, to prevent the formation of explosive acetylides. [2]

  • Condition: The container must be in good condition, with no cracks or chips, and have a secure, leak-proof screw cap.[8][9]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[10]

Step 2: Waste Collection and Segregation

Waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[9][11]

  • Designate a specific container exclusively for 1-cyclobutyl-3-ethynylbenzene and compatible wastes (e.g., rinsates from the same solvent used in the reaction).

  • Do not mix this waste with:

    • Aqueous waste.

    • Oxidizing agents.

    • Acidic or basic waste streams.

    • Waste containing heavy metal salts (e.g., copper, silver, mercury salts).

  • Keep the waste container closed at all times except when adding waste.[9][12] Do not leave a funnel in the container opening.[9]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste tags.[11][13] The label must include:

  • The words "Hazardous Waste" .[9][13]

  • Full chemical name: "1-Cyclobutyl-3-ethynylbenzene". Do not use abbreviations or chemical formulas.[9][10]

  • Approximate concentration and volume.

  • All components of any mixture.

  • Hazard identification: Check the boxes for "Flammable" and "Reactive".

  • Date of accumulation start. [13]

  • Your name, principal investigator, and laboratory information.[13]

Step 4: Temporary Storage

Store the labeled, sealed waste container in your lab's designated Satellite Accumulation Area.

  • The SAA must be under the control of laboratory personnel.[9]

  • Store the container in a secondary containment bin to catch any potential leaks.

  • Segregate the container from incompatible materials, such as acids and oxidizers.[9]

  • Store away from heat sources, sparks, and open flames.[14]

Step 5: Arranging for Final Disposal

Once the container is 90% full or has been stored for the maximum allowable time (typically 6-12 months, check with your institution), arrange for pickup.[8][9][11]

  • Contact your institution's EHS or equivalent department to schedule a hazardous waste pickup.[13][15]

  • Do not transport hazardous waste yourself. Trained EHS professionals must handle the transport from your lab to the central accumulation facility.[15]

  • The waste will be disposed of by a licensed hazardous waste management company, likely through high-temperature incineration, in compliance with EPA regulations.[8][13]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Assess the Spill: If the spill is large, involves a fire, or you feel unsafe, evacuate the area, close the doors, and call your institution's emergency number.

  • For Small, Manageable Spills (inside a fume hood):

    • Ensure you are wearing full PPE.

    • Contain the spill using a chemical spill kit with absorbent pads or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container, label it appropriately (including "Spill Debris"), and request a pickup.

    • Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 1-cyclobutyl-3-ethynylbenzene waste.

DisposalWorkflow start Waste Generated: 1-Cyclobutyl-3-ethynylbenzene ppe_check Step 1: Don Correct PPE (Goggles, Lab Coat, Gloves) start->ppe_check container_select Step 2: Select Container Is it clean, compatible glass? Is cap free of heavy metals? ppe_check->container_select container_ok Container is Suitable container_select->container_ok Yes container_bad Find a Suitable Container container_select->container_bad No collect_waste Step 3: Collect Waste in Fume Hood Segregate from incompatibles (Acids, Oxidizers, Metal Salts) container_ok->collect_waste container_bad->container_select label_waste Step 4: Securely Cap and Label 'Hazardous Waste' Full Chemical Name Associated Hazards collect_waste->label_waste store_waste Step 5: Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste request_pickup Step 6: Request Pickup from EHS when container is 90% full store_waste->request_pickup

Caption: Decision workflow for handling 1-cyclobutyl-3-ethynylbenzene waste.

By adhering to this structured, scientifically-grounded protocol, you fulfill your professional duty to maintain a safe laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). ACS Nano.
  • All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC. (2012, December 7). National Center for Biotechnology Information.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Alkyne Functional Group & Reactions | Overview & Examples. Study.com. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Iron-Catalyzed anti-Markovnikov Allylzincation of Terminal Alkynes. (2026, February 25). ACS Publications.
  • How to Dispose of Chemical Waste | Environmental Health and Safety. University of Colorado Boulder. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]

  • Laboratory Hazardous Waste Management. University of British Columbia. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. IFSC. Retrieved from [Link]

  • SAFETY DATA SHEET. Generic SDS Provider.
  • SAFETY DATA SHEET. Generic SDS Provider.
  • Material Safety Data Sheet - Benzene. ScienceLab.com.
  • 1-Cyclobutyl-3-ethylbenzene | C12H16 | CID 91546649. PubChem - NIH. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]

  • FACT SHEET: Hazardous Waste Disposal. (2023, June 27). Tulane University. Retrieved from [Link]

  • 1-(tert-Butyl)-3-ethynylbenzene | C12H14 | CID 14989667. PubChem - NIH. Retrieved from [Link]

  • Toxic Waste Disposal. HazChem Environmental. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Cyclobutyl-3-ethynylbenzene

An Essential Guide to Personal Protective Equipment for Handling 1-Cyclobutyl-3-ethynylbenzene This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Cyclobutyl-3-eth...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 1-Cyclobutyl-3-ethynylbenzene

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Cyclobutyl-3-ethynylbenzene (CAS No. 1602816-47-6). As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document is designed to build a deep trust in our safety culture by providing value beyond the product itself, ensuring that every researcher is empowered with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

1-Cyclobutyl-3-ethynylbenzene is a combustible liquid that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

  • H227: Combustible liquid. This indicates that the chemical can ignite when exposed to a source of ignition.

  • H315: Causes skin irritation. Direct contact with the skin can lead to irritation, redness, and discomfort.[1][2][3]

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation and potential damage.[1][2][3]

  • H335: May cause respiratory irritation. Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and shortness of breath.[3]

The presence of the GHS07 pictogram, an exclamation mark, serves as a visual warning for these acute toxicity and irritation hazards.

Core Principles of Protection

The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the user and the chemical, mitigating the risk of exposure.[4] The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The hierarchy of controls dictates that engineering controls (like fume hoods) and administrative controls are the first lines of defense, with PPE serving as the crucial final barrier.[5]

Recommended Personal Protective Equipment (PPE)

Based on the known hazards of 1-Cyclobutyl-3-ethynylbenzene, the following PPE is required.

Eye and Face Protection

Given the risk of serious eye irritation (H319), robust eye protection is mandatory.

  • Chemical Safety Goggles: These should be worn at all times when handling the chemical. Goggles provide a seal around the eyes, offering protection from splashes and vapors.[5][6]

  • Face Shield: When transferring larger volumes or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles to protect the entire face.[5][7]

Skin and Body Protection

To prevent skin irritation (H315) and exposure from splashes, comprehensive body protection is necessary.

  • Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat is required due to the combustible nature of the chemical (H227). This provides a removable barrier in case of a spill.

  • Long Pants and Closed-Toe Shoes: Full-length pants and shoes that cover the entire foot are minimum requirements in any laboratory setting to protect against spills and other physical hazards.[5][6]

Hand Protection
  • Chemical-Resistant Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling or immersion, it is critical to consult a glove manufacturer's compatibility chart to select a glove with an appropriate breakthrough time. Using a double layer of nitrile gloves can provide additional protection.[5] Gloves should be removed and replaced immediately if they become contaminated.

Respiratory Protection

To mitigate the risk of respiratory irritation (H335), all handling of 1-Cyclobutyl-3-ethynylbenzene should be performed within a certified chemical fume hood.[8]

  • NIOSH-Approved Respirator: In the rare event that work cannot be conducted in a fume hood, or if there is a potential for aerosol generation, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[1]

PPE Selection Guide

The level of PPE required may vary based on the specific procedure being performed. The following table provides guidance for common laboratory scenarios.

Task/Scenario Minimum Required PPE
Low-Volume Handling (<10 mL) in a Fume Hood Chemical safety goggles, flame-resistant lab coat, nitrile gloves, long pants, closed-toe shoes.
Weighing or Transferring Larger Quantities Chemical safety goggles and face shield, flame-resistant lab coat, double-layered nitrile gloves, long pants, closed-toe shoes. All work must be done in a fume hood.
Spill Cleanup Chemical safety goggles and face shield, flame-resistant lab coat or chemical-resistant apron, heavy-duty nitrile or butyl rubber gloves, long pants, closed-toe shoes. Respiratory protection may be required based on the spill size and ventilation.

Step-by-Step PPE Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Put on long pants and closed-toe shoes.

  • Put on the inner pair of nitrile gloves.

  • Don the flame-resistant lab coat and fasten it completely.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Put on chemical safety goggles.

  • If required, add a face shield.

Doffing (Taking Off) PPE
  • Remove the outer pair of gloves by peeling them off without touching the outside surface.

  • Remove the face shield and lab coat, turning the lab coat inside out as it is removed.

  • Remove the inner pair of gloves.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Safe Handling and Storage
  • Always handle 1-Cyclobutyl-3-ethynylbenzene in a well-ventilated area, preferably a certified chemical fume hood.[1][3][8]

  • Keep the chemical away from heat, sparks, and open flames.[8][9] Use non-sparking tools when handling.[8][9]

  • Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][10]

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and Environmental Health and Safety (EHS) department. If trained and safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8] All spill cleanup materials must be treated as hazardous waste.

Waste Disposal

All materials contaminated with 1-Cyclobutyl-3-ethynylbenzene, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[11]

  • Containerization: Use a chemically compatible, leak-proof container clearly labeled "Hazardous Waste: 1-Cyclobutyl-3-ethynylbenzene".[11]

  • Storage: Keep the waste container closed and store it in a designated satellite accumulation area.[11]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[1][3][12]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A 1. Review SDS and Protocol B 2. Assemble All Necessary Materials A->B C 3. Don Appropriate PPE B->C D 4. Perform Chemical Transfer/Reaction C->D Proceed to Fume Hood E 5. Tightly Seal Container After Use D->E F 6. Decontaminate Work Area E->F Complete Experiment G 7. Segregate and Label Hazardous Waste F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of 1-Cyclobutyl-3-ethynylbenzene.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of British Columbia. (2021, October). 3. Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, August 3). STD/1676 - August 2021 - AICIS Public Report - Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-. Retrieved from [Link]

  • Bio-Rad. (n.d.). Safety Data Sheets (SDS). Retrieved from [Link]

  • NOVA Chemicals. (2024, July 18). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclobutyl-3-ethylbenzene. PubChem Compound Database. Retrieved from [Link]

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